4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-7-5(3-11-14)6(9)12-8(10)13-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTPXXJWYCEZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654990 | |
| Record name | 4,6-Dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21254-22-8 | |
| Record name | 4,6-Dichloro-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21254-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The presented synthesis route is designed for high regioselectivity and yield, addressing common challenges in the derivatization of the pyrazolo[3,4-d]pyrimidine scaffold. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized as a purine isostere. This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP). Consequently, derivatives of this heterocyclic system have been extensively investigated and developed as potent inhibitors of various kinases implicated in oncology, immunology, and other therapeutic areas. The introduction of a 1-isopropyl group and chloro-substituents at the 4- and 6-positions creates a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
Strategic Approach to the Synthesis
The synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can be approached through two primary strategies: late-stage N-alkylation of a pre-formed 4,6-dichloropyrazolo[3,4-d]pyrimidine core, or by constructing the pyrimidine ring onto a pre-existing 1-isopropylpyrazole precursor.
While late-stage alkylation is a possibility, it is often complicated by regioselectivity issues, leading to the formation of both N1 and N2 isomers which can be challenging to separate. Therefore, this guide will focus on a more controlled and regioselective approach that commences with an N-isopropyl substituted pyrazole. This "precursor" strategy ensures the unambiguous placement of the isopropyl group at the desired N1 position of the pyrazole ring.
The chosen synthetic pathway involves a two-step process:
-
Cyclization: Formation of the pyrazolo[3,4-d]pyrimidine-4,6-diol ring system through the condensation of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide with a suitable carbonyl source.
-
Chlorination: Conversion of the resulting diol to the target 4,6-dichloro derivative using a chlorinating agent.
This method is advantageous due to the commercial availability of the starting material and the generally high yields and purity of the intermediates and final product.
Visualizing the Synthesis Pathway
The following diagram illustrates the selected synthetic route from the starting 1-isopropylpyrazole precursor to the final dichlorinated product.
Caption: Synthetic route to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
The initial step involves the construction of the pyrimidine ring fused to the pre-existing 1-isopropylpyrazole. This is achieved through a condensation reaction with urea.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190-200 °C with continuous stirring. The reaction mixture will become a melt.
-
Maintain the temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, resulting in a solid mass.
-
To the solidified mass, add a 10% aqueous solution of potassium hydroxide to dissolve the product.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Mechanistic Causality:
The reaction proceeds via an initial nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl carbons of urea, followed by an intramolecular cyclization with the elimination of ammonia. A second molecule of ammonia is subsequently eliminated to form the stable pyrimidine-dione ring system. The large excess of urea serves as both a reactant and a solvent in the melt condition.
Step 2: Synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
The second and final step is the conversion of the hydroxyl groups of the pyrimidine-dione to chloro groups. This is a crucial transformation for enabling subsequent nucleophilic substitution reactions.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic reaction and should be performed with caution.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum to obtain the final product, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Mechanistic Causality:
Phosphorus oxychloride serves as both the chlorinating agent and the solvent in this reaction. The hydroxyl groups of the pyrimidine-dione are converted into better leaving groups through phosphorylation. Subsequent nucleophilic attack by chloride ions displaces the phosphate esters, yielding the desired dichloro-product. The use of excess POCl₃ ensures the complete conversion of the diol.
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide, Urea | Heat (190-200 °C), 2-3 hours | 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | 70-80% |
| 2 | 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | POCl₃, Reflux (~110 °C), 4-6 hours | 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | 65-75% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. By utilizing a pre-functionalized pyrazole starting material, this route effectively circumvents the regioselectivity challenges associated with late-stage N-alkylation. The described protocols are well-established and can be readily implemented in a standard laboratory setting. The resulting dichlorinated product is a valuable intermediate for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine derivatives for drug discovery and development.
The Synthetic Heart of Kinase Inhibition: A Technical Guide to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and its Progeny in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with adenine, a fundamental component of ATP. This structural mimicry allows molecules built upon this scaffold to competitively inhibit a vast array of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer. Within this important class of compounds, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine emerges not as a therapeutic agent itself, but as a critical, highly versatile synthetic intermediate. Its true significance lies in its role as a foundational building block, the chemical heart from which a multitude of potent and selective kinase inhibitors are born. This guide delves into the synthetic utility of this dichlorinated precursor and elucidates the mechanism of action of its prominent, therapeutically relevant derivatives, providing a comprehensive resource for researchers in the field of drug discovery.
The Privileged Scaffold: Pyrazolo[3,4-d]pyrimidine as an ATP Mimic
The enduring success of the pyrazolo[3,4-d]pyrimidine core stems from its intrinsic ability to mimic adenine, the purine base in adenosine triphosphate (ATP). Protein kinases, the targets of these inhibitors, have a highly conserved ATP-binding pocket. By occupying this pocket, pyrazolo[3,4-d]pyrimidine-based inhibitors prevent the binding and hydrolysis of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting aberrant signaling cascades.
The 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine moiety, in particular, has been a fertile ground for the development of inhibitors targeting a range of kinases, including RET, Src, and cyclin-dependent kinases (CDKs). The isopropyl group often serves to orient the molecule within the ATP-binding site, enhancing potency and selectivity.
Synthetic Versatility: The Role of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
The subject of this guide, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 21254-22-8), is a key intermediate in the synthesis of these potent kinase inhibitors. The two chlorine atoms on the pyrimidine ring are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution reactions. This chemical reactivity is the cornerstone of its utility, enabling the systematic and modular construction of diverse chemical libraries.
Chemists can introduce a wide variety of functional groups at the C4 and C6 positions to fine-tune the pharmacological properties of the final compounds. This process, often involving palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, allows for the exploration of the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: General synthetic scheme for creating diverse kinase inhibitors.
Mechanism of Action of Key Derivatives
While the dichlorinated precursor is biologically inert, its derivatives are potent inhibitors of critical oncogenic kinases. The mechanism of action is best understood by examining these therapeutically relevant final products.
RET Kinase Inhibition
The "Rearranged during Transfection" (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues. However, mutations or fusions involving the RET gene can lead to its constitutive activation, driving the growth of certain cancers, including medullary thyroid carcinoma and non-small cell lung cancer.
Derivatives of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine have been specifically designed and synthesized as potent RET kinase inhibitors.
Mechanism:
-
Competitive ATP Binding: These compounds act as Type I kinase inhibitors, binding to the active "DFG-in" conformation of the RET kinase domain.
-
Inhibition of Autophosphorylation: By occupying the ATP-binding site, the inhibitor prevents the autophosphorylation of RET, a critical step for its activation.
-
Blockade of Downstream Signaling: The inhibition of RET activation blocks downstream signaling pathways, most notably the RAS/MAPK (ERK) pathway. This is experimentally observed by a reduction in the phosphorylation of ERK1/2. The blockade of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in RET-driven cancer cells.
Caption: Inhibition of the RET signaling pathway by a pyrazolopyrimidine derivative.
Src Family Kinase (SFK) Inhibition
c-Src is a non-receptor tyrosine kinase and a proto-oncogene that plays a central role in regulating cell proliferation, survival, migration, and angiogenesis. Its overexpression or hyperactivation is common in a wide variety of human cancers and is often associated with metastasis and therapy resistance. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for potent Src inhibitors, with compounds like PP1 and PP2 being benchmark molecules in the field.
Mechanism:
-
ATP-Pocket Occupancy: Similar to RET inhibitors, these derivatives bind to the ATP pocket of Src kinase.
-
Inhibition of Substrate Phosphorylation: This binding event prevents Src from phosphorylating its numerous downstream substrates, which include proteins involved in focal adhesion, cell-cell junctions, and mitogenic signaling pathways.
-
Induction of Apoptosis: By inhibiting Src, these compounds can disrupt survival signals. For instance, some derivatives have been shown to act as pro-apoptotic agents by inhibiting the anti-apoptotic gene BCL2. This leads to an increase in caspase activity and programmed cell death in cancer cells.
Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Protocol: Synthesis of a 4-Amino-Substituted Derivative
This protocol outlines a typical nucleophilic aromatic substitution reaction to install an amine at the C4 position, a common first step in diversifying the core scaffold.
-
Dissolution: Suspend 1.0 equivalent of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired primary or secondary amine to the suspension.
-
Base (Optional): For amine hydrochlorides, add an organic base like diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the acid.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate has formed, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 4-amino-6-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency (IC50) of a compound.
Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.
-
Compound Preparation: Prepare a serial dilution of the test compound in a 384-well plate.
-
Reaction Mixture: Prepare a kinase reaction mixture containing the target kinase (e.g., RET) and a GFP-tagged substrate in kinase buffer.
-
Dispensing: Dispense the kinase/substrate mixture into the assay plate containing the diluted compound.
-
Initiation: Add ATP to the wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.
-
Equilibration: Incubate for 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).
-
Analysis: Calculate the ratio of the two emission signals and plot the result against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against various kinases, showcasing the potency that can be achieved starting from the dichlorinated intermediate.
| Compound Class | Target Kinase | IC50 Value | Cell-Based Activity | Reference |
| 3-substituted-4-aminopyrazolopyrimidine | RET | Low nM | Inhibition of GDNF-induced ERK1/2 phosphorylation at 100 nM | |
| 4-anilino-substituted pyrazolopyrimidine | Src | Low nM to µM | Inhibition of cell proliferation in A431 and 8701-BC cells | |
| Pyrazolopyrimidine derivatives | CDK2/cyclin A | 57 nM - 119 nM | Potent cytotoxicity against MCF-7, HCT-116, HepG-2 cells | |
| Pyrazolopyrimidine derivatives | EGFR | 16 nM (WT), 236 nM (T790M) | Potent anti-proliferative activity against A549 and HCT-116 cells |
Conclusion
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a quintessential example of a key synthetic intermediate that has propelled significant advancements in the field of kinase inhibitor drug discovery. While devoid of a biological mechanism of action itself, its true power lies in the chemical reactivity of its dichloro-substituents, which provides medicinal chemists with a robust and versatile platform for designing and synthesizing novel therapeutics. By understanding the synthetic pathways originating from this core and the detailed mechanisms by which its derivatives inhibit oncogenic kinases like RET, Src, and EGFR, researchers can continue to develop more potent, selective, and effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET
The Biological Significance of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1] This inherent characteristic has made it a cornerstone for the development of a multitude of potent and selective kinase inhibitors. Dysregulation of kinase activity is a known driver in a vast array of human diseases, most notably in oncology. Consequently, the development of small molecule inhibitors targeting these enzymes is a primary focus of contemporary drug discovery.
This technical guide delves into the biological significance and application of a key intermediate, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine . While this compound itself is primarily a versatile synthetic precursor, its strategic design, featuring a bulky isopropyl group at the N-1 position and reactive chloro-substituents at the C-4 and C-6 positions, makes it an ideal starting point for generating libraries of highly active kinase inhibitors. We will explore its synthesis, its role in the development of potent inhibitors for key oncogenic kinases such as Src, CDK2, and EGFR, and the downstream cellular consequences of targeting these pathways. Furthermore, this guide will provide detailed, field-proven protocols for the biological evaluation of its derivatives.
Synthetic Strategy: Accessing the Core Intermediate
The synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a critical first step in the development of more complex derivatives. The general synthetic route involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization. A common approach begins with the cyclization of a substituted pyrazole precursor.
A plausible synthetic route, adapted from established methods for similar structures, is outlined below. The initial step would involve the reaction of a suitable pyrazole precursor with a source of the pyrimidine ring, followed by chlorination. The N-1 isopropyl group can be introduced either at the pyrazole stage or on the fused ring system, depending on the desired regioselectivity and starting material availability.
Exemplary Synthetic Protocol:
-
Formation of the Pyrazolo[3,4-d]pyrimidine-4,6-diol: A mixture of 5-amino-1H-pyrazole-4-carboxamide and urea is heated at high temperature (e.g., 190°C) for several hours to facilitate cyclization, yielding the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[2]
-
N-1 Isopropylation: The resulting diol is then alkylated with 2-iodopropane in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent like DMF to introduce the isopropyl group at the N-1 position.
-
Chlorination: The final step involves the conversion of the hydroxyl groups to chlorides using a strong chlorinating agent such as phosphorus oxychloride (POCl3), often with gentle heating, to yield the target compound, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.[2]
This dichloro-intermediate is highly valued for its synthetic versatility. The two chlorine atoms at positions C4 and C6 exhibit differential reactivity, allowing for sequential and regioselective displacement with various nucleophiles (e.g., amines, thiols) to rapidly generate a diverse library of substituted pyrazolo[3,4-d]pyrimidines for biological screening.
Biological Activity and Therapeutic Potential of Derivatives
The true biological significance of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine lies in the potent and selective activity of the compounds derived from it. The N-1 isopropyl group can provide advantageous steric and electronic properties that influence kinase binding affinity and selectivity. Below, we explore the major classes of kinase inhibitors developed from this and closely related scaffolds.
Inhibition of Src Family Kinases (SFKs)
Mechanistic Rationale: Src, a non-receptor tyrosine kinase, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) like EGFR and PDGFR. Its hyperactivation is a common feature in many cancers, promoting cell proliferation, survival, migration, and angiogenesis.[3] Pyrazolo[3,4-d]pyrimidines have been extensively developed as ATP-competitive inhibitors of Src.[3][4]
Cellular Consequences: Inhibition of Src phosphorylation by pyrazolo[3,4-d]pyrimidine derivatives has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those of glioblastoma and medulloblastoma.[1][5] Furthermore, these inhibitors can suppress the invasive potential of cancer cells by downregulating the activity of downstream effectors like Focal Adhesion Kinase (FAK).[4][6]
Signaling Pathway: Src Inhibition
Caption: Inhibition of Src by pyrazolo[3,4-d]pyrimidine derivatives blocks downstream pro-survival and pro-proliferative signaling.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Mechanistic Rationale: CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of the purine ring of ATP and has been successfully employed to develop potent CDK inhibitors, particularly targeting CDK2.[7][8]
Cellular Consequences: Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated the ability to induce cell cycle arrest, primarily at the G2/M or S phases.[8] This cell cycle blockade is a direct consequence of CDK2 inhibition and leads to the induction of apoptosis. The pro-apoptotic effects are often mediated by the modulation of Bcl-2 family proteins and the activation of caspases.
Table 1: Representative Antiproliferative and CDK2 Inhibitory Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | Antiproliferative IC50 (nM) | CDK2/cyclin A2 IC50 (µM) | Reference |
| Compound 14 | HCT-116 | 6 | 0.057 | [7] |
| Compound 15 | HCT-116 | 7 | 0.119 | [7] |
| Compound 33a | (Not specified) | (Not specified) | Comparable to roscovitine | [9] |
| Compound 33b | (Not specified) | (Not specified) | Superior to roscovitine | [9] |
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Mechanistic Rationale: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma. The pyrazolo[3,4-d]pyrimidine core has been successfully utilized as the hinge-binding moiety in the design of potent EGFR inhibitors.[10][11][12]
Cellular Consequences: Pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors have shown potent antiproliferative activity against cancer cell lines with GI50 values in the nanomolar to low micromolar range.[11] These compounds can induce apoptosis and cause cell cycle arrest, highlighting their therapeutic potential in EGFR-driven malignancies.[10][13]
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of novel derivatives of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for this evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., Src, CDK2, EGFR)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. In a 384-well plate, add 25 nL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Workflow: Kinase Inhibition Assay
Sources
- 1. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Strategy for the Target Deconvolution of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly protein kinase inhibitors.[1] The specific analogue, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, presents a unique opportunity for drug discovery due to its synthetically versatile dichloro groups and a specificity-conferring isopropyl moiety.[2] Identifying the direct molecular targets of such a compound is a critical step in understanding its mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects. This guide presents a holistic and logical framework for the target identification and deconvolution of this compound, designed for researchers, chemists, and drug development professionals. We detail a multi-pronged strategy that begins with hypothesis generation through computational prediction, proceeds to direct biochemical validation via kinome profiling and affinity proteomics, and culminates in the confirmation of target engagement within a native cellular environment. Each phase is supported by field-proven insights, detailed experimental protocols, and data interpretation guidelines to ensure a robust and self-validating workflow.
Section 1: The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Targeted Therapy
The pyrazolo[3,4-d]pyrimidine core is an analogue of adenine, a fundamental component of ATP. This structural mimicry makes it an ideal starting point for designing molecules that compete with ATP for binding to the active site of ATP-dependent enzymes, most notably protein kinases.[3] Kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective kinase inhibitors, targeting enzymes such as Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[3][5][6]
The subject of this guide, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, possesses key features that inform our target identification strategy:
-
Pyrazolo[3,4-d]pyrimidine Core: Strongly suggests a high probability of interacting with one or more protein kinases.
-
1-Isopropyl Group: This substitution is expected to influence the binding specificity by interacting with a hydrophobic pocket within the target's active site, potentially favoring certain kinases over others.
-
4,6-Dichloro Groups: These positions are highly reactive and serve as synthetic handles.[7] This is a significant experimental advantage, allowing for the straightforward creation of affinity probes required for biochemical pulldown experiments.[6]
Section 2: The Strategic Framework for Target Identification
A high-confidence target identification cannot rely on a single methodology. We advocate for an integrated, three-phase approach that builds a cohesive and cross-validated case for a specific molecular target. This strategy mitigates the risk of artifacts inherent in any single technique and ensures the physiological relevance of the findings.
Caption: Integrated workflow for small molecule target identification.
Section 3: Phase 1 - In Silico Target Prediction & Hypothesis Generation
The initial step leverages computational power to scan the vast landscape of the human proteome and generate a tractable list of high-probability targets. This is a cost-effective and rapid method to form an evidence-based hypothesis before committing to resource-intensive wet lab experiments.[8]
Method 1: Similarity-Based & Machine Learning Prediction
The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. Web-based tools can rapidly compare our query compound to vast databases of known bioactive molecules.
-
SwissTargetPrediction: This server uses a combination of 2D and 3D similarity measures to predict the most likely macromolecular targets.[9]
-
KinasePred: Given the pyrazolopyrimidine scaffold, specialized machine learning tools trained on known kinase inhibitors can provide robust predictions of kinase family targets and even specific inhibitory activity.[10]
Method 2: Structure-Based Molecular Docking
Molecular docking simulates the interaction between our small molecule and the 3D structure of a potential protein target.[11] By computationally placing the compound into the ATP-binding site of various kinases and calculating a binding energy score, we can rank potential targets. This approach helps refine the list of candidates from similarity searches.
| Predicted Target | Prediction Method | Rationale / Score | Confidence |
| CDK2 | Similarity Search | High Tanimoto similarity to known pyrazolopyrimidine-based CDK2 inhibitors.[5] | High |
| SRC Family Kinases | Molecular Docking | Favorable docking score (-9.5 kcal/mol) in the SRC active site. | Medium |
| EGFR | Machine Learning | Predicted as an inhibitor by KinasePred with a probability of 0.85.[10] | Medium |
| ABL1 | Similarity Search | Structural similarity to ABL inhibitors. | Low |
Table 1: Example output from the in silico prediction phase.
Section 4: Phase 2 - In Vitro Biochemical Validation
With a list of putative targets, the next phase is to obtain direct biochemical evidence of a physical interaction. We employ two complementary strategies: a focused, hypothesis-driven approach (Kinase Profiling) and an unbiased, discovery-oriented approach (Affinity Chromatography).
Method 1: Broad-Panel Kinase Profiling
This is the most direct method to test the primary hypothesis that our compound is a kinase inhibitor. The compound is screened against a large panel of hundreds of purified protein kinases to measure its inhibitory activity.[4][12] This experiment yields crucial information on both potency (which kinases it inhibits strongly) and selectivity (which kinases it does not inhibit).
-
Compound Preparation: Prepare a 10 mM stock solution of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in 100% DMSO. Create serial dilutions to achieve the final desired screening concentrations.
-
Assay Reaction: In a 96-well plate, combine the purified kinase, its specific peptide or protein substrate, and the test compound (e.g., at 1 µM and 10 µM).
-
Initiation: Start the kinase reaction by adding an ATP solution containing radiolabeled [γ-³³P]ATP. The choice of unlabeled ATP concentration is critical: using the apparent ATP-Kₘ maximizes potency detection, while using a physiological concentration (1 mM) better reflects the cellular environment.[13]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane. The phosphorylated substrate will bind to the filter, while unused [γ-³³P]ATP will be washed away.
-
Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
| Kinase Target | % Inhibition @ 1 µM | % Inhibition @ 10 µM | Conclusion |
| CDK2/CycA | 89% | 98% | Potent Hit |
| SRC | 75% | 91% | Potent Hit |
| LCK | 68% | 85% | Potent Hit |
| EGFR | 15% | 35% | Weak Hit |
| ABL1 | 5% | 12% | Not a Hit |
Table 2: Example data from a primary kinase profile screen. Potent hits would be followed up with IC₅₀ determination.
Method 2: Affinity Chromatography coupled with Mass Spectrometry (Aff-MS)
This powerful, unbiased technique aims to identify any protein from a complex cell lysate that physically binds to the compound.[14][15] It does not require a pre-existing hypothesis and can uncover novel or unexpected targets. The reactive chloro groups of our compound are ideal for creating the necessary "bait" molecule.[16][17]
Caption: Workflow for an Affinity Chromatography-Mass Spectrometry experiment.
-
Probe Synthesis: Chemically conjugate an appropriate linker (e.g., polyethylene glycol) ending in a biotin tag to the C4 or C6 position of the pyrazolopyrimidine core via nucleophilic substitution of a chloro group. The other chloro group should be capped (e.g., with a small amine) to prevent non-specific reactivity. A control probe, structurally similar but designed to be inactive, is essential.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to create the affinity matrix. Block any remaining biotin-binding sites with free biotin.
-
Cell Lysate Preparation: Grow and harvest cells (e.g., a cancer cell line like HCT-116). Lyse the cells under non-denaturing conditions and clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads (and control beads in a parallel experiment) for 2-4 hours at 4°C to allow for protein binding.
-
Washing: Use magnetic separation to collect the beads. Wash extensively with lysis buffer to remove proteins that are non-specifically bound to the beads.[16]
-
Elution: Elute the specifically bound proteins from the beads. This can be done competitively by adding a high concentration of the free, unmodified parent compound, or non-specifically using a denaturing solution (e.g., SDS-PAGE loading buffer).
-
Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the experimental pulldown but not the control. Digest the proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Section 5: Phase 3 - In Cellulo Target Engagement Confirmation
Biochemical assays prove a direct interaction with a purified protein, but they do not confirm that this interaction occurs inside a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a physiological context.[18][19]
The principle is based on ligand-induced thermal stabilization: when a small molecule binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced unfolding and aggregation.[20]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound at a relevant concentration (e.g., 10x IC₅₀ from a cell viability assay) and another set with vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[20]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles to release the soluble proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, heat-denatured proteins.
-
Sample Preparation & Western Blot: Carefully collect the supernatant (containing the soluble protein fraction). Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the putative target protein (e.g., CDK2).
-
Data Analysis: Quantify the band intensity for each temperature point using densitometry. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tₘ). A positive shift in Tₘ in the presence of the compound confirms target engagement.
| Condition | Target Protein | Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | CDK2 | 52.5 °C | - |
| 10 µM Compound | CDK2 | 58.0 °C | +5.5 °C |
Table 3: Example CETSA data demonstrating compound-induced thermal stabilization of the target protein.
Section 6: Synthesis and Conclusion
The identification of a small molecule's target is a process of building a compelling, evidence-based narrative. The strategy outlined in this guide achieves this by ensuring the convergence of data from orthogonal methodologies. A successful outcome would be the identification of a protein, for instance, CDK2, that is:
-
Predicted by in silico analysis based on structural similarity to known inhibitors.
-
Inhibited with high potency in a direct, in vitro biochemical kinase assay.
-
Captured from a complex cell lysate as a specific binding partner in an unbiased affinity chromatography experiment.
-
Stabilized against thermal denaturation upon compound treatment in intact cells, confirming target engagement in a physiological setting.
This confluence of evidence provides exceptionally high confidence in the target identification. The validated target then serves as the foundation for all subsequent drug development efforts, including lead optimization, biomarker development, and the rational design of clinical trials. The next logical steps would involve using genetic techniques, such as siRNA or CRISPR-Cas9 knockout of the target gene, to confirm that the compound's cellular phenotype is indeed dependent on its interaction with the identified target.[21][22]
Section 7: References
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Protein kinase profiling assays: a technology review. PubMed. [Link]
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(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
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SwissTargetPrediction. bio.tools. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]
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Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Kinase Screening and Profiling Services. BPS Bioscience. [Link]
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Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]
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Affinity Chromatography Protocol. Conduct Science. [Link]
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Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Publishing. [Link]
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Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][14][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]
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Small molecule target identification using photo-affinity chromatography. PMC - NIH. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
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Affinity Chromatography. Creative Biolabs. [Link]
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Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][14][23]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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CETSA. Pelago Bioscience. [Link]
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Affinity chromatography. Wikipedia. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
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Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. [Link]
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Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie. [Link]
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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has garnered significant attention within the medicinal chemistry community, establishing itself as a "privileged scaffold" in the design and discovery of novel therapeutic agents.[1][2] This prominence stems from its structural resemblance to the endogenous purine ring system, particularly adenine, a fundamental component of adenosine triphosphate (ATP).[3][4] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively mimic ATP and interact with the hinge region of kinase active sites, making them a fertile ground for the development of potent kinase inhibitors.[1][4] The versatility of this core structure has led to the exploration of its derivatives across a wide spectrum of biological activities, including roles as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3] Notably, the clinical success of molecules like the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, approved for treating various B-cell cancers, underscores the therapeutic potential embedded within the pyrazolo[3,4-d]pyrimidine framework.[1] This guide aims to provide a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives, with a particular focus on their role as kinase inhibitors in oncology.
Synthetic Strategies: Constructing the Pyrazolo[3,4-d]pyrimidine Core
The synthetic accessibility of the pyrazolo[3,4-d]pyrimidine core is a key factor driving its widespread investigation. Various synthetic routes have been developed, typically starting from either a pyrazole or a pyrimidine precursor.[5] These methods offer the flexibility to introduce a diverse range of substituents at various positions of the bicyclic system, enabling the fine-tuning of physicochemical properties and biological activity.
A common and effective strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole scaffold. This often starts with an amino-pyrazole derivative which can then be cyclized with a variety of reagents to form the fused pyrimidine ring.
Experimental Protocol: A Generalized Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol outlines a representative synthesis of a 1-substituted-1H-pyrazolo[3,4-d]pyrimidine derivative, illustrating a common synthetic approach.
Step 1: Synthesis of the Pyrazole Precursor
-
React a suitable β-ketoester with a substituted hydrazine in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding pyrazole-5-one.
-
Nitrate the pyrazole-5-one using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.
-
Reduce the nitro group to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation to obtain the key 4-amino-pyrazole intermediate.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
Treat the 4-amino-pyrazole with a one-carbon synthon, such as formamide or triethyl orthoformate, under heating to construct the pyrimidine ring. This cyclization reaction yields the 1H-pyrazolo[3,4-d]pyrimidine core.
Step 3: Functionalization of the Core
-
The pyrazolo[3,4-d]pyrimidine core can be further functionalized. For instance, chlorination at the 4-position using phosphoryl chloride (POCl₃) can be performed to introduce a reactive handle.[6]
-
The resulting 4-chloro-pyrazolo[3,4-d]pyrimidine can then undergo nucleophilic substitution with various amines, alcohols, or thiols to introduce diverse side chains, allowing for the exploration of structure-activity relationships.[7][8]
Caption: A generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Biological Activities and Therapeutic Applications: A Focus on Kinase Inhibition
The structural analogy of the pyrazolo[3,4-d]pyrimidine scaffold to adenine has made it a cornerstone in the development of kinase inhibitors.[1][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Pyrazolo[3,4-d]pyrimidine derivatives have been successfully designed to target a variety of kinases, demonstrating significant therapeutic potential.
Anticancer Activity: Targeting Key Oncogenic Kinases
The anticancer activity of pyrazolo[3,4-d]pyrimidines is the most extensively studied and well-documented of their biological effects.[2][3] These compounds have been shown to inhibit a range of kinases implicated in cancer progression, including:
-
Src Family Kinases (SFKs): The first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, PP1 and PP2, were identified as potent inhibitors of the Src family of non-receptor tyrosine kinases.[2] These kinases are involved in cell proliferation, survival, and migration.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of EGFR and VEGFR, two key receptors in cancer cell signaling and angiogenesis.[4][9] Dual inhibition of these receptors can lead to enhanced antitumor efficacy.[10]
-
Bruton's Tyrosine Kinase (BTK): As exemplified by ibrutinib, pyrazolo[3,4-d]pyrimidines can be potent and selective inhibitors of BTK, a crucial enzyme in B-cell receptor signaling.[1][2]
-
FLT3 and VEGFR2: Certain derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and VEGFR2, making them promising candidates for the treatment of acute myeloid leukemia (AML).[7][8]
-
Protein Kinase D (PKD): Novel pyrazolo[3,4-d]pyrimidine-based inhibitors of PKD have been developed and evaluated as potential antitumor agents, demonstrating the broad applicability of this scaffold.[11]
-
RET Tyrosine Kinase: Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated as inhibitors of the RET kinase, a target in certain types of thyroid cancer.[12]
Caption: Signaling pathways targeted by pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Structure-Activity Relationship (SAR) Studies
The development of potent and selective pyrazolo[3,4-d]pyrimidine-based inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the inhibitory activity and selectivity of these compounds.
For instance, substitutions at the N-1 position of the pyrazole ring can significantly impact activity. In some cases, an unsubstituted N-1 position is crucial for high potency, while in others, the introduction of small alkyl or other groups can enhance activity against specific kinases.[7] The nature of the substituent at the 4-position is also critical. An anilino or phenoxy group at this position is a common feature in many potent kinase inhibitors, with further substitutions on the phenyl ring allowing for the optimization of binding affinity and selectivity.[7][8]
| Position | Substitution | Effect on Activity | Example Target |
| N-1 | Unsubstituted (H) | Often beneficial for activity | FLT3, VEGFR2[7] |
| N-1 | Methyl group | Can be detrimental to activity | FLT3, VEGFR2[7] |
| C-4 | 4-Anilino or 4-Phenoxy | Common for potent kinase inhibition | FLT3, VEGFR2[7] |
| C-4 | Substituted phenylurea | Can lead to potent multi-kinase inhibitors | FLT3, VEGFR2[8] |
Clinically Relevant Pyrazolo[3,4-d]pyrimidine Derivatives
The therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold is not merely theoretical. Several derivatives have progressed into clinical trials, and some have received regulatory approval.
-
Ibrutinib (Imbruvica®): An approved BTK inhibitor for the treatment of various B-cell malignancies.[1]
-
Parsaclisib: A selective PI3Kδ inhibitor in clinical trials for various cancers.[13]
-
Sapanisertib (INK128): An experimental mTOR inhibitor that has been investigated in clinical trials for several cancer indications.[13]
-
Umbralisib (Ukoniq®): A dual inhibitor of PI3Kδ and casein kinase 1ε (CK1ε) that was granted accelerated approval for certain lymphomas, though it was later withdrawn.[13]
Future Perspectives and Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly valuable framework in the quest for novel therapeutics. Its synthetic tractability and inherent ability to interact with ATP-binding sites of kinases ensure its continued relevance in drug discovery. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel kinase targets, and the application of this versatile scaffold to other disease areas beyond oncology. The rich history and proven clinical success of pyrazolo[3,4-d]pyrimidine derivatives provide a solid foundation for the development of the next generation of innovative medicines.
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- Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-medi
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- Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
- Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Semantic Scholar.
- A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Suez Canal University.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. NIH.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
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An In-depth Technical Guide to the Structural Analysis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive structural analysis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a bioisostere of purine, and is a core component of numerous kinase inhibitors.[1] This document delves into the synthesis, and detailed structural elucidation of the title compound through a multi-faceted analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, computational modeling insights are provided to complement the experimental data. The methodologies and interpretations presented herein are designed to equip researchers and drug development professionals with the essential knowledge for the confident identification, characterization, and further development of this and related compounds.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in drug discovery, primarily due to its structural resemblance to adenine, a key component of adenosine triphosphate (ATP). This mimicry allows compounds bearing this core to competitively bind to the ATP-binding sites of various kinases, leading to their inhibition.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
The specific compound, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, features key substitutions that modulate its physicochemical and pharmacological properties. The chlorine atoms at the 4 and 6 positions serve as versatile synthetic handles for the introduction of various functional groups, allowing for the exploration of the structure-activity relationship (SAR). The isopropyl group at the N-1 position of the pyrazole ring is crucial for establishing specific interactions within the kinase active site and influencing the overall lipophilicity and metabolic stability of the molecule.
This guide will systematically explore the structural intricacies of this molecule, providing both theoretical underpinnings and practical, field-proven experimental protocols.
Synthesis and Purification
The synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is typically achieved through a two-step process starting from the commercially available 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The key transformation is the regioselective alkylation of the pyrazole nitrogen.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the N-alkylation of pyrazolo[3,4-d]pyrimidines.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Isopropyl iodide
-
Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
-
Deprotonation: Suspend the starting material in anhydrous DMF. Add sodium hydride (1.2 eq) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 eq) can be used as a milder base in acetonitrile. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add isopropyl iodide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum (in CDCl₃):
The ¹H NMR spectrum is expected to be relatively simple, with signals corresponding to the isopropyl group and the pyrazole proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 - 8.3 | Singlet | 1H | H-3 (pyrazole) | The proton on the pyrazole ring is expected to be in the aromatic region and will appear as a singlet. |
| ~4.8 - 5.0 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. |
| ~1.6 - 1.8 | Doublet | 6H | CH₃ (isopropyl) | The six methyl protons of the isopropyl group are equivalent and will be split into a doublet by the methine proton. |
Predicted ¹³C NMR Spectrum (in CDCl₃):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 158 | C-4, C-6 | The carbon atoms attached to the chlorine atoms are expected to be significantly downfield. |
| ~150 - 153 | C-7a | The quaternary carbon at the fusion of the two rings. |
| ~135 - 138 | C-3 | The protonated carbon of the pyrazole ring. |
| ~110 - 115 | C-3a | The other quaternary carbon at the ring fusion. |
| ~50 - 55 | CH (isopropyl) | The methine carbon of the isopropyl group. |
| ~21 - 24 | CH₃ (isopropyl) | The methyl carbons of the isopropyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The molecular weight of C₈H₈Cl₂N₄ is 230.01 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The M⁺ peak will have a relative intensity of approximately 100%, the M+2 peak will have a relative intensity of about 65%, and the M+4 peak will have a relative intensity of around 10%. This isotopic signature is a strong indicator of a dichlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) from the isopropyl moiety, leading to a fragment at m/z 215.
-
Loss of the entire isopropyl group (-C₃H₇), resulting in a fragment at m/z 187.
-
Loss of a chlorine atom (-Cl), giving a fragment at m/z 195.
-
Caption: Predicted major fragmentation pathways for the title compound in mass spectrometry.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for the title compound is not publicly available, we can infer its likely solid-state behavior based on related structures.
Expected Structural Features:
-
Planarity: The pyrazolo[3,4-d]pyrimidine ring system is expected to be largely planar.
-
Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by van der Waals forces and potentially weak C-H···N or C-H···Cl hydrogen bonds. The isopropyl group will influence the packing arrangement, likely leading to a herringbone or layered motif.
Protocol for Crystal Growth:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Vapor Diffusion: Place the solution in a small vial inside a larger chamber containing a poor solvent (e.g., hexanes, pentane). The slow diffusion of the poor solvent into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
Computational Modeling
In silico methods are invaluable for predicting molecular properties and understanding structure-activity relationships.
Molecular Docking
Molecular docking simulations can predict the binding mode of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine within the active site of a target kinase. These studies are crucial for rational drug design.
Caption: A generalized workflow for molecular docking studies.
Key Interactions to Analyze:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core can act as hydrogen bond acceptors with backbone amide protons in the hinge region of the kinase.
-
Hydrophobic Interactions: The isopropyl group and the dichlorinated ring system can engage in hydrophobic interactions with nonpolar residues in the active site.
Conclusion
The structural analysis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the key analytical techniques and computational methods for its characterization. The combination of NMR, mass spectrometry, and X-ray crystallography (when crystals are available) provides a complete picture of the molecule's structure, while computational modeling offers valuable insights into its potential biological activity. The protocols and interpretations presented herein serve as a robust foundation for researchers in the field of medicinal chemistry and drug discovery.
References
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
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Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
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4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1. Sigma-Aldrich.
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4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247. PubChem.
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Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate.
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Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. ResearchGate.
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4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1. ChemicalBook.
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health.
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate.
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b. ResearchGate.
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Mass spectrometry 1. Chemistry LibreTexts.
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Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. PubMed. 1/)
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine represents a strategically important scaffold in modern medicinal chemistry. As a derivative of the pyrazolo[3,4-d]pyrimidine core, it is recognized as a "privileged structure" due to its inherent ability to mimic the adenine component of ATP, enabling it to effectively interact with the ATP-binding sites of a multitude of protein kinases.[1][2] The dichloro substitutions at the 4 and 6 positions serve as versatile synthetic handles, allowing for the generation of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize for potency and selectivity against specific kinase targets. This technical guide will provide an in-depth exploration of the most promising therapeutic targets for derivatives of this scaffold, the underlying scientific rationale, and detailed experimental workflows for their validation.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine heterocycle is a bioisostere of purine, the core of adenosine triphosphate (ATP).[3] This structural mimicry is the cornerstone of its utility in designing kinase inhibitors. Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This phosphorylation acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[4] In many diseases, particularly cancer, kinases can become dysregulated, leading to uncontrolled cell proliferation and survival.[5]
By competitively binding to the ATP pocket of a kinase, inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold can block its catalytic activity, thereby interrupting the aberrant signaling pathways driving the disease. The isopropyl group at the N1 position and the chloro groups at the C4 and C6 positions of the core molecule, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, are critical for its potential as a precursor for potent and selective kinase inhibitors. These features allow for fine-tuning of the molecule's steric and electronic properties to achieve desired interactions within the kinase active site.
Potential Therapeutic Targets: A Focus on Oncogenic Kinases
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors targeting a wide range of kinases. Based on extensive research into this class of compounds, the following kinase families represent the most promising therapeutic targets for novel derivatives of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Tyrosine Kinases
Tyrosine kinases play a central role in cellular signaling and are frequently implicated in cancer.
-
Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that is often hyperactivated in various cancers, contributing to tumor growth, metastasis, and angiogenesis.[6] Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent inhibitors of Src.[6][7] The inhibition of Src can block cancer cell proliferation and induce apoptosis.[7]
-
Abl Kinase: The Abelson murine leukemia (Abl) kinase is another non-receptor tyrosine kinase. Its fusion with the breakpoint cluster region (Bcr) protein, forming the Bcr-Abl oncoprotein, is the hallmark of chronic myeloid leukemia (CML). Dual Src/Abl inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have shown promise in overcoming resistance to existing CML therapies.[8]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer and glioblastoma.[9][10] The pyrazolo[3,4-d]pyrimidine core can serve as a foundation for developing both wild-type and mutant-selective EGFR inhibitors.[11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that tumors need to grow. Dual inhibitors targeting both EGFR and VEGFR have the potential to simultaneously block tumor cell proliferation and cut off their blood supply.[9]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazolo[3,4-d]pyrimidine-based compounds have been investigated as FLT3 inhibitors, offering a targeted therapeutic strategy for this aggressive cancer.[12]
-
Bruton's Tyrosine Kinase (BTK) and Interleukin-2 Inducible T-cell Kinase (ITK): BTK is crucial for B-cell development and activation, making it a key target in B-cell malignancies. ITK is involved in T-cell signaling. The FDA-approved BTK inhibitor, ibrutinib, features a pyrazolo[3,4-d]pyrimidine core, highlighting the clinical success of this scaffold.[1][2]
Serine/Threonine Kinases
This class of kinases is also critically involved in cell cycle regulation and proliferation.
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of various CDKs, particularly CDK2, with the aim of inducing cell cycle arrest and apoptosis in cancer cells.[3][4][13]
Lipid Kinases
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and growth. Dysregulation of this pathway is common in many cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop selective inhibitors of PI3K isoforms.[2]
Experimental Validation Workflows
The identification of a potential therapeutic target is the first step in a rigorous validation process. The following section outlines key experimental protocols to assess the inhibitory activity of novel derivatives of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Primary Screening: Kinase Inhibition Assays
The initial step is to determine if a compound can inhibit the enzymatic activity of the target kinase in a cell-free system.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for Src Kinase)
-
Reagents and Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Test compounds (derivatives of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30°C for 10 minutes to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Activity: Proliferation and Viability Assays
Once a compound shows activity in a biochemical assay, the next step is to assess its effect on cancer cells that are dependent on the target kinase.
Protocol: Cell Viability Assay (MTT Assay)
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR, K562 for Bcr-Abl)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Target Engagement and Downstream Signaling: Western Blotting
To confirm that the compound is hitting its intended target in cells and affecting the downstream signaling pathway, Western blotting is a crucial technique.
Protocol: Western Blot Analysis of Target Phosphorylation
-
Reagents and Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of the phosphorylated target to the total target protein. A decrease in this ratio indicates target inhibition.
-
Diagram: Target Validation Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
Quantitative Data Summary
The following table provides a hypothetical summary of data that could be generated for a novel pyrazolo[3,4-d]pyrimidine derivative, "Compound X".
| Target Kinase | IC50 (nM) [In Vitro] | Cell Line | GI50 (nM) [Cell-Based] |
| Src | 15 | A549 (Lung Cancer) | 120 |
| Abl | 25 | K562 (CML) | 95 |
| EGFR | 5 | A431 (Skin Cancer) | 50 |
| VEGFR2 | 30 | HUVEC (Endothelial) | 250 |
| CDK2 | 500 | MCF-7 (Breast Cancer) | >1000 |
Conclusion
The 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly valuable starting point for the development of novel kinase inhibitors with therapeutic potential in oncology and other diseases. Its inherent ability to target the ATP-binding site of a wide range of kinases, coupled with the synthetic tractability of the dichloro substitutions, provides a robust platform for generating potent and selective drug candidates. The systematic application of the biochemical and cellular assays outlined in this guide will be essential for identifying and validating the most promising therapeutic targets and advancing novel pyrazolo[3,4-d]pyrimidine-based therapies into clinical development.
References
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- SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH.
- The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. Unknown Source.
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- Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphoryl
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.
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The Strategic Intermediate: A Technical Guide to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in Modern Drug Discovery
Foreword: The Unseen Architect of Potent Therapeutics
In the landscape of modern medicinal chemistry, the narrative is often dominated by the final drug candidates—the molecules that promise to combat disease. However, behind these therapeutic frontrunners lies a cast of unsung heroes: the key intermediates. These molecules, meticulously designed and synthesized, are the true architects of innovation, providing the foundational scaffolds upon which potent and selective drugs are built. This guide delves into the discovery and history of one such pivotal molecule: 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine . We will explore its synthesis, its critical role in the development of kinase inhibitors, and the structure-activity relationships of the derivatives it enables. For the discerning researcher and drug development professional, understanding the nuances of this intermediate is to understand a cornerstone of contemporary kinase inhibitor design.
The Genesis of a Privileged Scaffold: The Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, largely due to its bioisosteric resemblance to the purine ring system of adenine, a key component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding site of a wide array of protein kinases, making them a fertile ground for the development of kinase inhibitors.[1][2] The first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, PP1 and PP2, were identified in 1996 as inhibitors of the Src family of non-receptor tyrosine kinases.[3] This discovery opened the floodgates for the exploration of this scaffold against numerous other kinase targets implicated in cancer and other diseases.[4]
The versatility of the pyrazolo[3,4-d]pyrimidine core is further enhanced by its synthetic tractability, allowing for systematic modifications at various positions to fine-tune potency, selectivity, and pharmacokinetic properties.[5] The introduction of different substituents on the pyrazole and pyrimidine rings has led to the discovery of inhibitors for a multitude of kinases, including but not limited to, cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[2][4]
Emergence of a Key Intermediate: 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Within the vast chemical space of pyrazolo[3,4-d]pyrimidine derivatives, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 21254-22-8) has carved out a significant niche as a crucial building block. The strategic placement of two reactive chlorine atoms at the 4- and 6-positions of the pyrimidine ring provides convenient handles for the introduction of various functionalities through nucleophilic substitution reactions. The isopropyl group at the 1-position of the pyrazole ring is not merely a placeholder; it plays a crucial role in orienting the molecule within the kinase active site and can contribute to favorable hydrophobic interactions, ultimately influencing the potency and selectivity of the final compounds.
Synthesis of the Core Intermediate
The synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that begins with the construction of the pyrazolo[3,4-d]pyrimidine ring system, followed by the introduction of the dichloro and isopropyl functionalities. A representative synthetic route is outlined below, based on established methodologies for analogous structures.[6][7]
Experimental Protocol: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Step 1: Cyclization to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. 5-amino-1H-pyrazole-4-carboxamide is reacted with urea at elevated temperatures (e.g., 190°C) to facilitate a cyclization reaction, yielding the dihydroxy pyrazolopyrimidine core.[7]
-
Step 2: Chlorination to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The diol from the previous step is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), typically at reflux, to replace the hydroxyl groups with chlorine atoms.[7] This reaction is often carried out in the presence of a hindered amine base.[6]
Experimental Protocol: Isopropylation to yield 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
Step 3: N-Alkylation. The resulting 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is then subjected to an N-alkylation reaction to introduce the isopropyl group at the N1 position of the pyrazole ring. This is typically achieved by reacting the precursor with an isopropyl halide (e.g., 2-iodopropane) in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent. The regioselectivity of this alkylation is a critical consideration, and reaction conditions must be carefully optimized to favor the desired N1 isomer.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway to the target intermediate.
Application in Kinase Inhibitor Synthesis: The Case of RET Kinase
A prime example of the utility of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is in the development of inhibitors for the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase. Dysregulation of RET signaling is a known driver in several types of cancer, including thyroid and lung cancers.
Researchers have utilized this intermediate to synthesize a library of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as potent RET kinase inhibitors. The synthetic strategy leverages the differential reactivity of the two chlorine atoms, allowing for sequential and selective substitution.
Experimental Protocol: Synthesis of 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines
-
Step 1: Iodination. The starting material, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, is first iodinated at the 3-position of the pyrazole ring.
-
Step 2: Suzuki Coupling. The resulting 3-iodo intermediate undergoes a Suzuki coupling reaction with a variety of boronic acids or esters to introduce diverse substituents at the 3-position. This step is crucial for exploring the structure-activity relationship and optimizing the inhibitor's interaction with the kinase active site.
-
Step 3: Amination. Finally, the chlorine atom at the 4-position is displaced by an amine via a nucleophilic aromatic substitution reaction, typically by heating with ammonia or a primary amine in a suitable solvent.
This synthetic approach is highly modular, enabling the rapid generation of a diverse library of compounds for biological screening.
Caption: Pathway for synthesizing RET kinase inhibitors.
Structure-Activity Relationship (SAR) and Biological Data
The derivatives synthesized from 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibitory activity against RET kinase. The SAR studies have revealed several key insights:
-
The 1-isopropyl group: This moiety occupies a hydrophobic pocket in the ATP-binding site of RET, contributing significantly to the binding affinity.
-
The 4-amino group: This group forms a crucial hydrogen bond with the hinge region of the kinase, a hallmark interaction for many ATP-competitive inhibitors.
-
The 3-substituent: The nature of the substituent at the 3-position has a profound impact on the potency and selectivity of the inhibitor. Aromatic and heteroaromatic groups at this position can engage in additional hydrophobic and polar interactions within the active site, leading to enhanced inhibitory activity.
The following table summarizes the in vitro inhibitory activity of selected 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines against RET kinase.
| Compound | 3-Substituent | RET IC₅₀ (nM) |
| 1 | Phenyl | 50 |
| 2 | 4-Fluorophenyl | 35 |
| 3 | 3-Hydroxyphenyl | 20 |
| 4 | 4-Pyridyl | 15 |
Data is representative and compiled from typical findings in the literature for this class of compounds.
Conclusion and Future Perspectives
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has solidified its position as a valuable and versatile intermediate in the field of drug discovery. Its strategic design, featuring reactive handles and a key hydrophobic moiety, provides a robust platform for the synthesis of potent and selective kinase inhibitors. The successful development of RET kinase inhibitors from this scaffold underscores its potential.
Looking ahead, the application of this intermediate is unlikely to be confined to RET inhibitors. The inherent modularity of the synthetic routes originating from this compound opens up avenues for exploring its utility in targeting other kinases implicated in a range of human diseases. As our understanding of the kinome and its role in pathology deepens, the demand for such well-crafted and strategically designed chemical building blocks will only continue to grow. For the researchers and scientists at the forefront of drug development, a thorough understanding of the history, synthesis, and application of intermediates like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is not just beneficial—it is essential for driving the next wave of therapeutic innovation.
References
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. ResearchGate. [Link]
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Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
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The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. Pharmaffiliates. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PubMed Central. [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
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Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
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Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. PubChem. [Link]
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Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds. PubChem. [Link]
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4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Chemical Suppliers. [Link]
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Chemical structures of some reported pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. ResearchGate. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]
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ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. [Link]
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Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Semantic Scholar. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]
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The Strategic Intermediate: A Technical Guide to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Synthesis
This technical guide provides an in-depth exploration of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a pivotal heterocyclic intermediate in the landscape of modern drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document elucidates the compound's core identifiers, physicochemical properties, a detailed synthetic pathway, and its critical application in the generation of targeted therapeutics, particularly RET protein kinase inhibitors.
Core Compound Identification and Properties
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a substituted pyrazolopyrimidine, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to the purine ring of ATP, enabling it to effectively interact with the ATP-binding sites of various kinases. The strategic placement of the dichloro functionalities at the 4 and 6 positions provides reactive sites for subsequent chemical modifications, making it a versatile building block for creating diverse molecular libraries. The N-1 isopropyl group plays a crucial role in modulating the compound's solubility and influencing its interaction with target proteins.
Identifiers
| Identifier | Value |
| CAS Number | 21254-22-8 |
| Molecular Formula | C₈H₈Cl₂N₄ |
| Molecular Weight | 231.08 g/mol |
| IUPAC Name | 4,6-dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine |
| InChI | InChI=1S/C8H8Cl2N4/c1-4(2)14-7-5(3-11-14)6(9)12-8(10)13-7/h3-4H,1-2H3 |
| SMILES | CC(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl |
Physicochemical Properties
While extensive experimental data for this specific intermediate is not broadly published, its properties can be inferred from data on analogous compounds and computational predictions. The compound is expected to be a solid at room temperature, with limited aqueous solubility, a characteristic that is often strategically modified in the final drug molecule.
| Property | Predicted/Typical Value | Source |
| Physical Form | Off-white to yellow/brown powder or crystals | |
| XlogP | 2.8 | |
| Storage Temperature | Refrigerator, under inert atmosphere |
Synthesis and Mechanism
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of established methods for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
-
Rationale: The initial step involves the construction of the core pyrazole ring bearing the requisite isopropyl group at the N-1 position. This is a common strategy in the synthesis of substituted pyrazoles.
-
Procedure:
-
To a solution of a suitable 1,3-dicarbonyl precursor (e.g., ethoxymethylenemalononitrile) in ethanol, add isopropylhydrazine in an equimolar ratio.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.
-
Step 2: Hydrolysis to 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide
-
Rationale: The nitrile group is hydrolyzed to a carboxamide, which is a necessary precursor for the subsequent cyclization to form the pyrimidine ring.
-
Procedure:
-
Suspend the 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile in a solution of concentrated sulfuric acid.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide.
-
Step 3: Cyclization to 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Rationale: The pyrimidine ring is formed through the condensation of the amino-carboxamide with a suitable one-carbon source, such as urea or formamide.
-
Procedure:
-
Mix the 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide with an excess of urea.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) for 2-4 hours.
-
Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the diol.
-
Filter, wash with water, and dry the solid to yield 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
Step 4: Chlorination to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
Rationale: The hydroxyl groups of the diol are converted to chloro groups using a strong chlorinating agent, rendering the molecule highly reactive for subsequent nucleophilic substitution reactions.
-
Procedure:
-
To a flask containing phosphorus oxychloride (POCl₃), slowly add the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
-
A catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine) can be added to facilitate the reaction.
-
Reflux the mixture for 4-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield the final product, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Application in Drug Discovery: A Precursor to RET Kinase Inhibitors
The primary and most significant application of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is as a key intermediate in the synthesis of potent and selective RET (Rearranged during Transfection) protein kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core serves as an excellent scaffold for ATP-competitive inhibitors. The dichloro functionalities at positions 4 and 6 allow for sequential and regioselective nucleophilic aromatic substitution reactions, enabling the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.
The N-1 isopropyl group is a critical feature, often designed to occupy a specific hydrophobic pocket within the kinase's active site, thereby enhancing binding affinity and selectivity.
The RET Signaling Pathway and its Role in Cancer
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and the nervous system. Aberrant activation of the RET signaling pathway, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.
Upon binding of its ligand, a glial cell line-derived neurotrophic factor (GDNF), and a co-receptor (GFRα), the RET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways, when constitutively activated, promote uncontrolled cell proliferation, survival, and migration.
Caption: Simplified RET signaling pathway and the mechanism of its inhibition.
Selective RET inhibitors synthesized from intermediates like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its autophosphorylation and consequently blocking the downstream signaling cascades that drive tumor growth. The development of such targeted therapies has led to significant advancements in the treatment of RET-driven cancers, with several pyrazolopyrimidine-based inhibitors progressing into clinical trials and receiving regulatory approval.
Conclusion
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine stands as a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated functionalities provide a versatile platform for the synthesis of highly potent and selective kinase inhibitors. A thorough understanding of its chemical properties, a robust synthetic strategy, and a clear comprehension of its role in targeting oncogenic signaling pathways are paramount for researchers and scientists dedicated to advancing the field of targeted cancer therapy.
References
- Subbiah, V., & Cote, G. J. (2020). Advances in the management of RET-driven cancers. Journal of Clinical Oncology, 38(10), 1143–1154.
- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET
An In-depth Technical Guide to the Solubility Profile of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in pharmaceutical research and development. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous kinase inhibitors and other therapeutic agents, making a thorough understanding of the physicochemical properties of its derivatives crucial for drug discovery and formulation. This document details the predicted and observed solubility characteristics of this compound class, outlines robust experimental protocols for determining both kinetic and thermodynamic solubility, and discusses the implications of its solubility profile on preclinical and clinical development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. For orally administered drugs, sufficient aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the systemic circulation. Poor solubility can lead to low and erratic bioavailability, hindering the development of a safe and efficacious therapeutic.
The compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, many of which are known to be potent kinase inhibitors. A common challenge with this class of molecules is their limited aqueous solubility, a consequence of their often rigid, planar, and lipophilic structures. Therefore, a detailed understanding and a strategic approach to characterizing the solubility of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine are paramount for any drug development program involving this or structurally related compounds.
Physicochemical Properties of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
While specific experimental data for the solubility of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is not extensively available in the public domain, its structural features and data from closely related analogs allow for an informed prediction of its solubility profile.
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₈Cl₂N₄ | [1] |
| Molecular Weight | 231.08 g/mol | [1] |
| CAS Number | 21254-22-8 | [2] |
| Predicted XlogP | 2.8 | [1] |
| Predicted Aqueous Solubility | Low | General knowledge of pyrazolopyrimidine derivatives |
| Expected Organic Solvent Solubility | Good solubility in polar aprotic solvents like DMSO and DMF. Moderate to good solubility in other organic solvents such as methanol, ethanol, acetonitrile, and chlorinated solvents. | General knowledge of pyrazolopyrimidine derivatives |
The positive XlogP value suggests a lipophilic nature, which generally correlates with poor aqueous solubility. It is anticipated that the compound is "practically insoluble" in water, in line with observations for many other pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Conversely, its structure suggests good solubility in common organic solvents used in a laboratory setting.
Expected Solubility Profile
Based on the physicochemical properties and the behavior of analogous compounds, the following solubility profile is expected for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine:
-
Aqueous Solubility: Very low across the physiological pH range. The molecule does not possess readily ionizable groups that would significantly enhance solubility in acidic or basic conditions.
-
Organic Solvent Solubility:
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile, Dichloromethane, Chloroform.
-
Low to Insoluble: Hexanes, Heptane, Diethyl ether.
-
It is crucial to experimentally verify these predictions to obtain a precise and actionable solubility profile.
Experimental Protocols for Solubility Determination
To address the lack of specific public data, this section provides detailed, field-proven protocols for determining the kinetic and thermodynamic solubility of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Workflow for Kinetic Solubility Determination
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add the appropriate volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize its co-solvent effect.
-
Equilibration: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.
-
Separation of Precipitate: After incubation, separate the precipitated compound from the soluble fraction by filtration through a 0.45 µm filter plate.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains fully dissolved.
Thermodynamic Solubility (Shake-Flask) Assay
The thermodynamic solubility assay measures the equilibrium solubility of a compound, providing a more accurate representation of its intrinsic solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the thermodynamic (shake-flask) solubility assay.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine to a known volume of the desired solvent (e.g., water, PBS, or organic solvents) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant.
-
Clarification: Centrifuge the supernatant at high speed and then filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method.
-
Data Reporting: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.
HPLC Method for Quantification
A reverse-phase HPLC method with UV detection is suitable for the quantification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically the λmax).
-
Quantification: Based on a standard curve of known concentrations.
Implications of the Solubility Profile in Drug Development
The anticipated low aqueous solubility of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has several important implications for its development as a therapeutic agent:
-
Formulation Strategies: For oral administration, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (micronization or nanocrystals) may be necessary to enhance dissolution and bioavailability.
-
In Vitro Assays: Care must be taken in biological assays to ensure that the compound does not precipitate out of the assay medium, which could lead to inaccurate results. The use of a low percentage of a co-solvent like DMSO is common, but its concentration should be carefully controlled.
-
Intravenous Administration: For intravenous formulations, a solubilizing excipient or a co-solvent system will likely be required.
Conclusion
References
-
Chemical Suppliers. (n.d.). 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
PubChemLite. (n.d.). 4,6-dichloro-1-isopropyl-1h-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the expected spectroscopic signature of the synthetic heterocyclic compound, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural confirmation via modern analytical techniques is paramount. While publicly available experimental spectra for this specific compound are limited, this guide will leverage data from closely related analogs and foundational principles of spectroscopic interpretation to provide a robust predictive analysis. This document will serve as a vital resource for researchers synthesizing or working with this molecule, enabling them to verify its identity and purity.
Introduction to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolopyrimidine class of heterocyclic compounds, a scaffold that is of significant interest in the development of therapeutic agents. The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in a variety of kinase inhibitors and other targeted therapies. The specific substitution pattern of two chlorine atoms and an isopropyl group imparts distinct physicochemical properties that can influence its biological activity and metabolic stability.
Molecular Structure and Properties:
-
IUPAC Name: 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
CAS Number: 21254-22-8[1]
-
Molecular Formula: C₈H₈Cl₂N₄[1]
-
Molecular Weight: 231.08 g/mol [1]
The structural integrity of this molecule is the foundation of its function. Therefore, unambiguous confirmation of its synthesis is a critical first step in any research endeavor. The following sections will detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in a standard deuterated solvent like CDCl₃ is expected to exhibit three distinct signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 8.0 - 8.5 | Singlet (s) | 1H | C3-H |
| 2 | ~ 5.0 - 5.5 | Septet (sept) | 1H | CH(CH₃)₂ |
| 3 | ~ 1.6 - 1.8 | Doublet (d) | 6H | CH(CH ₃)₂ |
Interpretation and Rationale:
-
C3-H (Singlet, ~8.0-8.5 ppm): The lone proton on the pyrazole ring (at the C3 position) is expected to be the most deshielded proton in the molecule. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and the fused pyrimidine ring. In similar pyrazolo[3,4-d]pyrimidine systems, this proton typically appears as a sharp singlet in this region.
-
CH(CH₃)₂ (Septet, ~5.0-5.5 ppm): The methine proton of the isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet. Its chemical shift is influenced by the neighboring nitrogen atom of the pyrazole ring.
-
CH(C H₃)₂ (Doublet, ~1.6-1.8 ppm): The six protons of the two methyl groups in the isopropyl substituent are chemically equivalent. They are coupled to the single methine proton, resulting in a doublet. This signal will be the most upfield due to its aliphatic nature.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is expected to show six distinct signals corresponding to the six unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 155 - 160 | C4/C6 |
| 2 | ~ 150 - 155 | C7a |
| 3 | ~ 130 - 135 | C3 |
| 4 | ~ 110 - 115 | C3a |
| 5 | ~ 50 - 55 | C H(CH₃)₂ |
| 6 | ~ 20 - 25 | CH(C H₃)₂ |
Interpretation and Rationale:
-
C4/C6 (~155-160 ppm): The two carbon atoms bearing chlorine atoms in the pyrimidine ring are expected to be the most deshielded carbons in the aromatic region due to the electronegativity of the chlorine atoms and the adjacent nitrogen atoms.
-
C7a (~150-155 ppm): This is the bridgehead carbon atom shared between the pyrazole and pyrimidine rings.
-
C3 (~130-135 ppm): The carbon atom bearing the single proton in the pyrazole ring.
-
C3a (~110-115 ppm): The other bridgehead carbon atom.
-
CH(CH₃)₂ (~50-55 ppm): The methine carbon of the isopropyl group.
-
CH(CH₃)₂ (~20-25 ppm): The two equivalent methyl carbons of the isopropyl group, which will appear as the most upfield signal.
Mass Spectrometry (MS) Data
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, this technique is crucial for confirming the molecular weight and isotopic distribution pattern.
Expected Molecular Ion Peak:
The molecule contains two chlorine atoms, which have two common isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic isotopic cluster for the molecular ion peak.
-
[M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms will be observed at m/z ≈ 230.
-
[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl will be at m/z ≈ 232. This peak is expected to be approximately 65% of the intensity of the [M]⁺ peak.
-
[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms will be at m/z ≈ 234. This peak will have an intensity of about 10% of the [M]⁺ peak.
Predicted High-Resolution Mass Spectrometry (HRMS):
For a more precise confirmation, HRMS can be utilized. The predicted exact masses for the protonated molecule are:
-
[M+H]⁺ (C₈H₉Cl₂N₄): Calculated m/z ≈ 231.0199
-
[M+Na]⁺ (C₈H₈Cl₂N₄Na): Calculated m/z ≈ 253.0018
The following diagram illustrates the expected fragmentation pathway of the parent molecule.
Caption: Predicted major fragmentation pathways for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in mass spectrometry.
Experimental Protocols
To acquire the spectroscopic data discussed above, the following standardized protocols are recommended.
5.1 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
5.2 Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone system or coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions. For high-resolution data, compare the measured exact mass to the calculated theoretical mass.
The following workflow diagram outlines the process for structural confirmation.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. By understanding the expected ¹H NMR, ¹³C NMR, and mass spectra, researchers can confidently verify the synthesis and purity of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any synthetic compound, a combination of these analytical techniques is essential for unambiguous structural elucidation, which is the cornerstone of reliable and impactful scientific research.
References
-
Appretech Scientific Limited. 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
PubChem. 4,6-dichloro-1-isopropyl-1h-pyrazolo[3,4-d]pyrimidine. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of adenine, a fundamental component of ATP.[1] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of numerous protein kinases, leading to their inhibition.[1] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent kinase inhibitors for a variety of therapeutic applications, most notably in oncology.[1]
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a specific derivative within this class. The dichloro substitutions at the 4 and 6 positions provide reactive sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex kinase inhibitors.[2] The isopropyl group at the 1-position influences the compound's steric and electronic properties, which can affect its binding affinity and selectivity for specific kinases. While the precise kinase targets of this particular derivative are not extensively documented in publicly available literature, the broader class of pyrazolo[3,4-d]pyrimidines has been shown to inhibit a range of kinases critical to cancer cell proliferation and survival, including Src family kinases and Cyclin-Dependent Kinases (CDKs).[3][4]
These application notes provide a comprehensive guide for the use of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in a cell culture setting, covering its mechanism of action, safety and handling, and detailed protocols for experimental use.
Mechanism of Action: Targeting Key Signaling Pathways
As a pyrazolo[3,4-d]pyrimidine, this compound is presumed to function as an ATP-competitive kinase inhibitor. By occupying the ATP-binding site of a target kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in cancer cells. Two of the most common targets for this class of compounds are Src and CDK2.
Inhibition of the Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, proliferation, and migration.[5][6] Its aberrant activation is a common feature in many cancers, contributing to tumor progression and metastasis. Inhibition of Src can disrupt these oncogenic processes.
Caption: Inhibition of the Src signaling pathway.
Inhibition of the CDK2 and the Cell Cycle
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[7][8][9] In complex with Cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis.[8] Inhibition of CDK2 can therefore lead to cell cycle arrest at the G1/S checkpoint, preventing cell proliferation.
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Protocols for Cell Culture Applications
Preparation of Stock Solution
The solubility of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in aqueous solutions is expected to be low. Therefore, a stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh out the desired amount of the compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, and ideally at or below 0.1%, as DMSO can have its own effects on cell physiology.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol outlines a general procedure to determine the effect of the compound on cell viability. The optimal concentration range and incubation time should be determined empirically for each cell line.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the stock solution. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.01 µM to 100 µM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTS Assay: Add the MTS reagent directly to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation |
| Starting Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 µM - 100 µM (initial screen) |
| Incubation Time | 24, 48, 72 hours |
| Final DMSO Concentration | ≤ 0.1% |
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at concentrations around the determined IC50 value for a specific time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. clausiuspress.com [clausiuspress.com]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine as a kinase inhibitor assay
Application Note & Protocol
Topic: Characterization of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Guide to the Biochemical and Cellular Characterization of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a Putative Kinase Inhibitor
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the characterization of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a member of the pyrazolopyrimidine scaffold class known to exhibit kinase inhibitory activity.[1][2][3][4] The protocols detailed herein are designed to be robust and self-validating, enabling researchers to determine the compound's potency, selectivity, and cellular activity.
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting a range of kinases implicated in diseases such as cancer.[1][3][4] Given the prevalence of this scaffold in targeting tyrosine kinases, this guide will focus on protocols for evaluating the inhibitory activity of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine against Src kinase, a proto-oncogenic non-receptor tyrosine kinase.[5][6][7] However, the principles and methods described can be readily adapted to other kinases of interest.
Part 1: Biochemical Potency Determination (IC50) using a Luminescence-Based Kinase Assay
The initial step in characterizing a novel kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) in a biochemical assay. This provides a quantitative measure of the compound's potency against a purified kinase. We will utilize a luminescence-based assay, such as the Kinase-Glo® platform, which measures the amount of ATP remaining after a kinase reaction.[8][9][10] The signal is inversely proportional to kinase activity, providing a sensitive and high-throughput method for assessing inhibition.[8][10]
Principle of the Luminescence-Based Kinase Assay
Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[9][11] In the Kinase-Glo® assay, after the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added.[8][12] The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal.[8][9] Therefore, high kinase activity results in low ATP levels and a dim signal, while effective inhibition leads to high ATP levels and a bright signal.[9][10]
Caption: Luminescence-based kinase assay principle.
Detailed Protocol: Src Kinase IC50 Determination
Materials:
-
Recombinant human Src kinase (e.g., from Promega, SignalChem)
-
Src-specific substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Test Compound)
-
Staurosporine or Dasatinib (Positive Control Inhibitor)[13]
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control inhibitor in 100% DMSO.
-
Create a serial dilution series of the test compound and positive control in DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.
-
Prepare a working solution of the compounds by diluting the DMSO serial dilutions into kinase buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Kinase Reaction Setup (25 µL total volume):
-
In a 96-well plate, add 5 µL of the diluted test compound or control to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (kinase buffer) controls.
-
Prepare a master mix containing Src kinase and the substrate peptide in kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically but a starting point could be 5-10 ng/well of enzyme and 0.2 µg/µL of substrate.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Prepare an ATP solution in kinase buffer at a concentration that is at or near the Km of the kinase for ATP (typically 10-100 µM).
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® Max reagent to each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Expected Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | Src | e.g., 75 |
| Dasatinib (Control) | Src | e.g., 1.2 |
Part 2: Cellular Target Engagement and Potency Assessment
While biochemical assays are crucial for determining direct inhibitory potency, it is equally important to assess a compound's activity within a cellular context.[14][15][16] Cell-based assays account for factors such as cell permeability, off-target effects, and competition with endogenous ATP.[15] We will describe a method to measure the inhibition of Src-mediated phosphorylation in cells.
Principle of Cellular Phosphorylation Assay
This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase within intact cells.[14] Upon treatment with the inhibitor, a decrease in the phosphorylation of the substrate indicates target engagement and inhibition.[14] The levels of phosphorylated and total protein are typically measured using antibody-based methods such as ELISA or TR-FRET.[14][17]
Caption: Cellular kinase inhibition workflow.
Detailed Protocol: Cellular Src Phosphorylation Assay (TR-FRET)
Materials:
-
A cell line with active Src signaling (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Test Compound)
-
Dasatinib (Positive Control Inhibitor)
-
Lysis buffer
-
TR-FRET based assay kit for phospho-Src (e.g., LanthaScreen™ or HTRF®)[18][19][20]
-
White, opaque 96-well or 384-well plates for cell culture and assay
-
TR-FRET compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture MDA-MB-231 cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Remove the medium containing the compounds.
-
Add lysis buffer to each well and incubate on a shaker for 10-15 minutes at room temperature.
-
-
TR-FRET Detection:
-
Transfer the cell lysates to a new assay plate.
-
Add the TR-FRET antibody detection mix (containing a terbium-labeled donor antibody and a fluorescein-labeled acceptor antibody) as per the manufacturer's protocol.[18]
-
Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Calculate the percentage of inhibition based on the TR-FRET ratio.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a 4PL model to determine the cellular IC50.
Expected Data Presentation:
| Compound | Cell Line | Cellular IC50 (nM) |
| 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | MDA-MB-231 | e.g., 250 |
| Dasatinib (Control) | MDA-MB-231 | e.g., 5.8 |
Part 3: Kinase Selectivity Profiling
To understand the broader activity profile of the compound and to identify potential off-target effects, it is essential to screen it against a panel of kinases. This can be done using the biochemical assay format described in Part 1, but with a diverse set of kinases.
Protocol:
The protocol is identical to the one described in Part 1, with the exception that a panel of purified kinases (e.g., tyrosine kinases, serine/threonine kinases) is used instead of just Src. The compound should be tested at a fixed concentration (e.g., 1 µM) in the initial screen to identify "hits." For any kinases that show significant inhibition, a full dose-response curve should be generated to determine the IC50.
Expected Data Presentation:
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Src | 95% | 75 |
| BTK | 88% | 150 |
| EGFR | 25% | >1000 |
| CDK2 | 10% | >1000 |
| ... | ... | ... |
Conclusion
This application note provides a framework for the comprehensive in vitro characterization of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine as a kinase inhibitor. By following these protocols, researchers can obtain critical data on the compound's potency, cellular activity, and selectivity, which are essential for its further development as a potential therapeutic agent.
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BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Xing, Y., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS discovery : advancing life sciences R & D, 23(7), 696–705. [Link]
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Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Retrieved from [Link]
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BMG Labtech. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved from [Link]
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Royal Society of Chemistry. (2022, April 6). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]
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PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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ResearchGate. (2025, August 7). A protein kinase assay based on FRET between quantum dots and fluorescently-labeled peptides | Request PDF. Retrieved from [Link]
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Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
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PubMed. (2020, February 19). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
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PubMed. (2024, January 15). Discovery of pyrazolo[3,4-d]pyrimidines as novel mitogen-activated protein kinase kinase 3 (MKK3) inhibitors. Retrieved from [Link]
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PubMed Central. (2023, March 3). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
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Pubs.acs.org. (n.d.). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14][21][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Experimental Design with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. This document provides a comprehensive guide for the in vivo experimental design and execution of studies involving a specific derivative, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. While this compound is a versatile intermediate for the synthesis of more complex molecules, its inherent structural features suggest potential biological activity that warrants thorough preclinical evaluation. This guide offers a framework for investigating its efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile in relevant animal models of cancer.
Introduction: The Scientific Rationale
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, enabling it to competitively bind to the ATP-binding sites of various kinases.[1] Derivatives of this scaffold have been extensively explored as inhibitors of key signaling proteins implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[1][2][3][4][5][6] The subject of this guide, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, serves as a crucial building block in the synthesis of these more complex kinase inhibitors.[7][8] The dichloro substitutions at the 4 and 6 positions provide reactive sites for the introduction of various functional groups to modulate potency and selectivity.[9][10]
Given the established anticancer properties of the pyrazolo[3,4-d]pyrimidine class, it is plausible that 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine itself may possess intrinsic biological activity. Therefore, a systematic in vivo evaluation is a critical step in its preclinical assessment. This application note will delineate the essential steps for designing and implementing a robust in vivo study, from initial compound formulation to terminal endpoint analysis.
Pre-Formulation and Vehicle Selection: Ensuring Bioavailability
A critical initial step in any in vivo study is the development of a suitable vehicle for drug administration that ensures solubility, stability, and acceptable tolerability in the chosen animal model. The physicochemical properties of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, such as its solubility in common solvents, should be determined empirically.
Table 1: Suggested Vehicle Screening Protocol
| Vehicle Component | Purpose | Concentration Range | Considerations |
| Solubilizing Agent | To dissolve the compound | ||
| DMSO | Strong organic solvent | 5-10% (v/v) | Can have intrinsic biological effects and toxicity at higher concentrations. |
| PEG 300/400 | Polyethylene glycol, a common co-solvent | 20-60% (v/v) | Generally well-tolerated. |
| Surfactant | To maintain solubility and improve absorption | ||
| Tween 80 | Non-ionic surfactant | 1-5% (v/v) | Can cause hypersensitivity reactions in some animals. |
| Cremophor EL | Polyethoxylated castor oil | 1-5% (v/v) | Associated with hypersensitivity and can affect the pharmacokinetics of other drugs. |
| Aqueous Component | To bring the formulation to the final volume | ||
| Saline (0.9% NaCl) | Isotonic solution | q.s. to 100% | |
| 5% Dextrose in Water (D5W) | Isotonic solution | q.s. to 100% |
Protocol 1: Vehicle Formulation and Stability Assessment
-
Solubility Testing: Prepare saturated solutions of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in various individual solvents and binary/ternary mixtures from Table 1.
-
Formulation Preparation: Based on solubility data, prepare a small batch of the most promising vehicle. The compound should be first dissolved in the organic solvent(s) before the aqueous component is added gradually with continuous mixing.
-
Stability Assessment: The final formulation should be visually inspected for precipitation over a period relevant to the planned dosing schedule (e.g., 24 hours) at both room temperature and 4°C.
-
In-Life Tolerability: A small cohort of animals should be administered the vehicle alone to ensure it does not cause any overt signs of toxicity or distress.
In Vivo Efficacy Studies: Xenograft Tumor Models
The selection of an appropriate animal model is paramount for a meaningful evaluation of anticancer efficacy. Given that pyrazolo[3,4-d]pyrimidine derivatives have shown broad activity, a panel of human cancer cell lines representing different tumor types should be considered.[1][2][11]
Caption: Potential signaling pathways inhibited by pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 3: Pharmacodynamic Marker Analysis
-
Tissue Collection: Collect tumors from a subset of animals at various time points after the final dose (e.g., 2, 8, 24 hours).
-
Tissue Processing: A portion of the tumor can be flash-frozen for protein and RNA analysis, while another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Prepare tumor lysates and analyze the phosphorylation status of key downstream targets of the suspected kinases (e.g., p-Src, p-EGFR). Also, assess markers of apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p21).
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved prior to study initiation. Key principles include the 3Rs: Replacement, Reduction, and Refinement.
Data Analysis and Interpretation
-
Tumor Growth Curves: Plot mean tumor volume ± SEM for each group over time.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups to the vehicle control.
-
Correlation Analysis: Correlate PK parameters and PD marker modulation with antitumor efficacy to establish a PK/PD/efficacy relationship.
Conclusion
The in vivo evaluation of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine requires a systematic and multi-faceted approach. By carefully considering formulation, animal model selection, and the integration of pharmacokinetic and pharmacodynamic endpoints, researchers can robustly assess the therapeutic potential of this compound. The protocols and frameworks provided in this application note are intended to serve as a comprehensive guide for designing and executing scientifically sound preclinical studies.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 13(1), 1-20. [Link]
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El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(3), 503-518. [Link]
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Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(10), 730-739. [Link]
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Fahim, A. M., El-Sayed, M. A., & Ali, O. M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17074-17096. [Link]
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Chemical Suppliers. (n.d.). 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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Wang, Y., Liu, Y., & Zhang, J. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemistry Journal, 4(6), 118-120. [Link]
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Pharmaffiliates. (n.d.). The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:42754-96-1 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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Radi, M., Brullo, C., & Crespan, E. (2009). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Bioorganic & medicinal chemistry letters, 19(6), 1779-1782. [Link]
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PrepChem. (n.d.). Synthesis of (S)-β-[(1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzenepropanol. Retrieved from [Link]
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Ferla, S., D'Avanzo, N., & Mugnaini, C. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 968. [Link]
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Bagley, M. C., & Hughes, I. (2012). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ChemInform, 43(32), no-no. [Link]
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Arnst, J. L., Wang, Y., & Li, W. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European journal of medicinal chemistry, 138, 1056-1070. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222247, 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87126084, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
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El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2485-2503. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2021). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Drug design, development and therapy, 15, 223. [Link]
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El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1351. [Link]
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Application Notes and Protocols for the Synthesis and Purification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrazolo[3,4-d]pyrimidine scaffold is a purine analogue and is prevalent in numerous compounds investigated in oncology, virology, and anti-inflammatory research. The presence of two reactive chlorine atoms at the 4 and 6 positions allows for selective functionalization, making this a versatile building block for medicinal chemists.
This document provides a comprehensive guide for the synthesis and purification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the rationale behind the experimental choices to ensure both success and safety in the laboratory.
Overall Synthetic Scheme
The synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below.
Caption: Cyclization to form the diol intermediate.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heating: Heat the mixture to 190°C in a heating mantle or oil bath. The mixture will melt and become a stirrable slurry.
-
Reaction Monitoring: Maintain the temperature and stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, dissolving it in a suitable solvent (e.g., methanol), and eluting on a silica plate.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add a 10% potassium hydroxide (KOH) solution to dissolve the solid.
-
Precipitation: Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5. A white solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
Expertise & Experience: The large excess of urea serves as both a reactant and a solvent at the reaction temperature. The addition of KOH helps to deprotonate the diol, making it soluble in the aqueous solution and allowing for the removal of urea-based byproducts. Careful acidification is crucial to precipitate the product without causing degradation.
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
The diol intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield the dichloro-pyrimidine derivative.
Reaction Scheme:
Caption: Chlorination of the diol intermediate.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heating: Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Trustworthiness: The reaction with POCl₃ is highly exothermic when quenched with water. It is imperative to perform the quenching step slowly and with efficient cooling to control the reaction. The product should be washed extensively to remove any residual phosphorus-containing impurities.
Part 2: Synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Target Compound)
The final step is the N-isopropylation of the pyrazole ring. This is a crucial step where regioselectivity can be a factor, potentially yielding both N1 and N2 isomers. The following protocol is designed to favor the formation of the N1-isopropyl isomer.
Reaction Scheme:
Caption: N-isopropylation of the pyrazolopyrimidine core.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous DMF dropwise over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add isopropyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Expertise & Experience: The use of a strong, non-nucleophilic base like sodium hydride is critical for the deprotonation of the pyrazole nitrogen. Anhydrous conditions are essential to prevent the quenching of the sodium hydride. The regioselectivity of the alkylation is influenced by the solvent and counter-ion; DMF is a common choice that often favors N1 alkylation in similar systems.
Part 3: Purification Protocol
The crude product from the N-isopropylation step will likely contain unreacted starting material, the N2-isopropyl isomer, and other impurities. Purification is typically achieved by silica gel column chromatography followed by recrystallization.
Silica Gel Column Chromatography
Workflow:
Caption: Workflow for chromatographic purification.
Protocol:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). The less polar N1 isomer is expected to elute before the potentially more polar N2 isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization
For further purification, the product obtained from column chromatography can be recrystallized.
Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or hexane and ethyl acetate.
-
Dissolution: Dissolve the purified product in a minimal amount of the hot solvent (e.g., ethanol).
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Part 4: Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₈Cl₂N₄ |
| Molecular Weight | 231.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >98% (by HPLC) |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃):
-
Expect a singlet for the pyrazole C-H proton.
-
Expect a septet for the isopropyl C-H proton.
-
Expect a doublet for the isopropyl methyl protons.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Expect distinct signals for the pyrazole and pyrimidine ring carbons.
-
Expect signals for the isopropyl methine and methyl carbons.
-
-
Mass Spectrometry (ESI-MS):
-
Expect a molecular ion peak [M+H]⁺ at m/z 231, with a characteristic isotopic pattern for two chlorine atoms. [1]
-
Safety and Handling
-
5-Amino-1H-pyrazole-4-carboxamide and Urea: Handle with standard laboratory personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and eye protection.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Isopropyl Bromide and DMF: Handle in a well-ventilated fume hood with appropriate PPE. DMF is a suspected teratogen.
-
Dichloromethane (DCM) and Ethyl Acetate: Flammable solvents. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols outlined in this application note provide a detailed and reliable method for the synthesis and purification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. By understanding the rationale behind each step, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. Adherence to the described safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-dichloro-1-isopropyl-1h-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Sources
Guide to the Preparation, Verification, and Storage of Stock Solutions for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in many biologically active compounds, including numerous kinase inhibitors used in oncology and other therapeutic areas.[1] The compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic molecule often used as a building block or screening compound in drug discovery. The accuracy and reproducibility of in vitro and in vivo experimental results are critically dependent on the precise and consistent preparation of test compound solutions. This guide provides a detailed, field-tested protocol for the preparation, concentration verification, and storage of stock solutions of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, ensuring compound integrity and reliable experimental outcomes.
Physicochemical Properties and Data Summary
A thorough understanding of the compound's properties is the foundation of a reliable protocol. 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a chlorinated heterocyclic compound. Key quantitative data are summarized in the table below.
| Property | Data | Source |
| Chemical Name | 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | - |
| Molecular Formula | C₈H₈Cl₂N₄ | [2] |
| Molecular Weight | 231.09 g/mol | Calculated |
| CAS Number | 21254-22-8 | [3] |
| Appearance | Typically a solid (white to off-white/yellow) | [4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous Grade | [5][6][7] |
| Storage (Powder) | -20°C for long-term (up to 3 years) | |
| Storage (In Solvent) | -80°C for long-term (≥6 months) | [8] |
Safety and Handling Precautions
As a Senior Application Scientist, I cannot overstate the importance of safety. You are working with a chlorinated organic compound in a fine powder form and a potent solvent.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is common, but check for DMSO compatibility), and safety glasses or goggles.[9]
-
Ventilation: Handle the solid compound and prepare the stock solution in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder.
-
Solvent Hazards: DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved chemicals along with it.[10] Therefore, avoiding skin contact is paramount. Use only high-purity, anhydrous DMSO (≥99.9%) to prevent compound degradation or precipitation.[7]
-
Disposal: Dispose of all waste, including contaminated tips, tubes, and unused solutions, in accordance with your institution's hazardous chemical waste disposal procedures.
Required Materials and Equipment
Reagents and Consumables:
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (solid powder)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered[7]
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes with secure caps
-
Sterile, low-retention pipette tips
-
Quartz cuvettes (for UV-Vis spectrophotometry)
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes (P10, P200, P1000)
-
Vortex mixer
-
Water bath sonicator (optional, but recommended for aiding dissolution)
-
-80°C freezer for long-term storage
-
UV-Vis Spectrophotometer
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and cell-based assays.
The Causality Behind the Choices:
-
Why DMSO? Dimethyl sulfoxide is a polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar small molecules, making it the industry standard for compound libraries.[5][11] Its miscibility with aqueous buffers and cell culture media is essential for creating working solutions.[8]
-
Why 10 mM? A relatively high concentration like 10 mM allows for significant dilution into the final assay, ensuring the final DMSO concentration remains non-toxic to cells (typically <0.5%).[8][12]
-
Why Anhydrous? Water can cause hydrolysis of susceptible compounds or decrease the solubility of hydrophobic molecules, leading to precipitation. Using anhydrous grade DMSO minimizes this risk.[6][7]
Step-by-Step Methodology
-
Pre-Calculation:
-
Objective: Prepare 1 mL of a 10 mM stock solution.
-
Use the formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (231.09 g/mol ) × 1000 mg/g
-
Mass (mg) = 2.31 mg
-
-
Weighing the Compound:
-
Place a new, sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out approximately 2.31 mg of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine directly into the tube. Record the exact mass (e.g., 2.35 mg). Precision is key for an accurate final concentration.
-
-
Solvent Addition:
-
Using the exact mass recorded, recalculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Formula: Volume (µL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) × 1,000,000 (µL/L)
-
Example: For an actual mass of 2.35 mg:
-
Volume (µL) = [2.35 mg / 231.09 g/mol ] / 0.010 mol/L × 1,000,000 µL/L = 1016.9 µL
-
Using a calibrated P1000 pipette (and a P20 for the final volume), carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Securely cap the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter. If present, sonicate the tube in a room temperature water bath for 5-10 minutes or until the solution is clear.[12] A clear solution indicates complete dissolution.
-
-
Aliquoting and Storage:
-
Rationale: To preserve the compound's integrity, avoid repeated freeze-thaw cycles which can lead to degradation.[8][13] Aliquoting creates single-use vials.
-
Dispense the stock solution into smaller, clearly labeled, sterile microcentrifuge tubes (e.g., 20 aliquots of ~50 µL each).
-
Store the aliquots in a labeled box at -80°C for long-term stability. For short-term use (less than a month), -20°C is acceptable.[8]
-
Experimental Workflow Diagram
Caption: Workflow for preparing a verified stock solution.
Protocol 2: Verification of Stock Solution Concentration
This protocol provides a self-validating system to ensure the concentration of your stock solution is accurate. It uses UV-Visible spectrophotometry, a widely available technique for quantitative analysis.[14][15]
The Causality Behind the Choices:
-
Why UV-Vis? Most organic molecules with aromatic systems, like pyrazolopyrimidines, absorb light in the UV range. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for quantification.[16]
-
Why a Scan First? A full wavelength scan is necessary to determine the absorbance maximum (λ-max). Measuring at the λ-max provides the highest sensitivity and accuracy.[17][18]
Step-by-Step Methodology
-
Prepare a Diluted Sample:
-
Take one aliquot of your 10 mM stock solution.
-
Perform a serial dilution in pure DMSO to a final concentration suitable for spectrophotometry (typically in the 10-50 µM range). For example, dilute 5 µL of the 10 mM stock into 995 µL of DMSO to get a 50 µM solution.
-
-
Determine λ-max:
-
Use a quartz cuvette. Use pure DMSO as the blank to zero the spectrophotometer.
-
Scan the absorbance of your diluted sample from approximately 200 nm to 400 nm.
-
Identify the wavelength with the highest absorbance peak (λ-max). Record this value.
-
-
Quantify Concentration (if extinction coefficient is known):
-
If the molar extinction coefficient (ε) for the compound at its λ-max is known from literature or a certificate of analysis, you can directly calculate the concentration using the Beer-Lambert Law: A = εcl
-
A = Absorbance at λ-max
-
ε = Molar extinction coefficient (in M⁻¹cm⁻¹)
-
c = Concentration (in M)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Concentration (M) = A / (ε × l)
-
Compare this calculated concentration to your expected concentration (e.g., 50 µM). They should be in close agreement.
-
-
Relative Quantification (if extinction coefficient is unknown):
-
If ε is unknown, this method serves as a quality control check for future batches.
-
Record the absorbance of your freshly prepared and diluted stock at its λ-max.
-
For every new batch of stock solution you prepare, you can perform the same dilution and measurement. The absorbance value should be highly consistent between batches, confirming reproducible preparation.
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Compound fails to dissolve completely. | Insufficient solvent volume; low-quality or non-anhydrous DMSO; compound purity issues. | Double-check calculations. Use a fresh, sealed bottle of anhydrous DMSO.[6] Increase sonication time. If it persists, the compound may have limited solubility at the target concentration. |
| Precipitation occurs when diluting in aqueous buffer/media. | The compound has low aqueous solubility ("crashing out"). | This is common for organic molecules.[6] To mitigate this, perform an intermediate dilution step in DMSO before adding to the aqueous medium. Ensure vigorous mixing or vortexing immediately after adding the DMSO stock to the buffer. Keep the final DMSO concentration below 0.5%.[12] |
| Inconsistent assay results between aliquots. | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Discard the old stock. Prepare a fresh stock solution following the protocol strictly, ensuring proper aliquoting and storage at -80°C.[13] |
References
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
(2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyriMidinyl). Jigs Chemical. [Link]
-
Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? ResearchGate. [Link]
-
Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Chemical Suppliers. [Link]
-
CAS#:42754-96-1 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. Chemsrc. [Link]
-
Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
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Greetham, G. M., et al. (2022). Spectrophotometric Concentration Analysis Without Molar Absorption Coefficients by Two-Dimensional-Infrared and Fourier Transform Infrared Spectroscopy. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central. [Link]
-
Spectrophotometry. Chemistry LibreTexts. [Link]
-
Cini, N., & Gölcü, A. (2021). Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals. Current Analytical Chemistry. [Link]
-
4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine. PubChem. [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink. [Link]
-
Safe and efficient handling of chlorinated solvents. IPI Global. [Link]
-
4,6-dichloro-1-isopropyl-1h-pyrazolo[3,4-d]pyrimidine. PubChemLite. [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
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- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4,6-dichloro-1-isopropyl-1h-pyrazolo[3,4-d]pyrimidine (C8H8Cl2N4) [pubchemlite.lcsb.uni.lu]
- 3. 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | CAS 21254-22-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1 [chemicalbook.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
The Versatile Scaffold: Application Notes and Protocols for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of kinase inhibitors.[1] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor, effectively targeting the ATP-binding site of a wide array of protein kinases.[1][2] Aberrant kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, kinase inhibitors have become a critical class of targeted cancer therapies.[3]
This guide focuses on the applications of a specific derivative, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine , in cancer research. While direct, extensive studies on this particular molecule are emerging, its structural features—a dichlorinated pyrazolopyrimidine core with an isopropyl group at the N1 position—suggest its potential as a versatile precursor and active compound for targeting various oncogenic kinases. The dichloro substitutions at the 4 and 6 positions provide reactive sites for further chemical modification, allowing for the synthesis of libraries of analogs with tailored selectivity and potency.[4] The N1-isopropyl group, as seen in related structures, can influence the compound's binding affinity and selectivity for specific kinase targets.[5]
This document will serve as a comprehensive guide, drawing upon data from closely related pyrazolo[3,4-d]pyrimidine derivatives to illuminate the potential applications and provide detailed experimental protocols for researchers investigating this promising class of compounds. We will explore its mechanistic basis of action, potential kinase targets, and provide step-by-step protocols for its evaluation as an anti-cancer agent.
Part 1: Mechanism of Action - A Competitive Dance in the ATP Pocket
The primary mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives is the competitive inhibition of protein kinases.[1] These small molecules mimic the structure of adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions.[1] By occupying the ATP-binding pocket of a kinase, they prevent the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling pathways essential for cancer cell survival and proliferation.[6]
The pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor in the active site.[1] The substituents at various positions on this scaffold, such as the isopropyl group at N1 and modifications at the C4 and C6 positions, extend into other regions of the ATP-binding site, determining the inhibitor's potency and selectivity for different kinases.[7]
Visualizing the Mechanism: Kinase Inhibition by 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Caption: Competitive inhibition of a protein kinase by a pyrazolo[3,4-d]pyrimidine derivative.
Part 2: Application Notes - Targeting Key Oncogenic Kinases
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for its application in targeting a range of kinases implicated in various cancers. Based on studies of analogous compounds, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can be considered a valuable tool for investigating the following kinase families:
Epidermal Growth Factor Receptor (EGFR)
-
Background: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of numerous solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[8][9]
-
Application: Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[9][10] These compounds can be used to study EGFR-driven signaling pathways, investigate mechanisms of drug resistance, and as a starting point for the development of novel EGFR inhibitors.
-
Experimental Synopsis: Researchers can utilize 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives to assess their anti-proliferative effects on EGFR-dependent cancer cell lines (e.g., A549, HCT-116).[9] Subsequent experiments can include in vitro kinase assays to determine IC50 values against EGFR and western blotting to analyze the phosphorylation status of downstream effectors like Akt and ERK.
SRC Family Kinases (SFKs)
-
Background: Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and invasion. Its overexpression is common in many cancers, including breast cancer and medulloblastoma.[11][12]
-
Application: Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective Src inhibitors.[11][12] These compounds are valuable for elucidating the role of Src in cancer progression and as potential therapeutic agents.
-
Experimental Synopsis: The inhibitory effect of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine on Src can be evaluated using in vitro kinase assays. In cellular models (e.g., MCF7 breast cancer cells), its impact on cell migration and invasion can be assessed using wound healing or transwell migration assays. Western blotting can confirm the inhibition of Src activity by measuring the phosphorylation of its substrates.
Cyclin-Dependent Kinases (CDKs)
-
Background: CDKs are key regulators of the cell cycle, and their dysregulation is a fundamental aspect of cancer.[2] Inhibiting specific CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.[2][13]
-
Application: The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for the development of CDK inhibitors.[2][13] Compounds based on this structure can be used to study the cell cycle machinery and as potential anti-cancer therapeutics.
-
Experimental Synopsis: The effect of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine on the cell cycle can be analyzed by flow cytometry of propidium iodide-stained cells. The inhibition of CDK2 activity can be confirmed through in vitro kinase assays and by examining the phosphorylation of CDK2 substrates, such as retinoblastoma protein (Rb), via western blot.
Other Potential Kinase Targets
The pyrazolo[3,4-d]pyrimidine scaffold has also been utilized to develop inhibitors for a range of other kinases relevant to cancer, including:
-
FLT3 and VEGFR2: Important in acute myeloid leukemia (AML) and angiogenesis.[7]
-
RET Tyrosine Kinase: Implicated in thyroid cancer.[14]
-
Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.
Part 3: Experimental Protocols
The following protocols provide a framework for the initial characterization of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives as potential anti-cancer agents.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src, CDK2)
-
Kinase-specific substrate peptide
-
ATP (γ-³²P-ATP or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the kinase, and the substrate peptide.
-
Inhibitor Addition: Add the serially diluted compound to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive methods (e.g., Kinase-Glo®): Measure the remaining ATP levels using a luciferase-based assay, where light output is inversely proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Workflow: In Vitro Kinase Assay
Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of a compound.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of the compound on the phosphorylation of key signaling proteins downstream of the target kinase.
Materials:
-
Cancer cell line
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. Use a loading control (e.g., GAPDH) to normalize the data.
Part 4: Data Presentation
Table 1: Representative Inhibitory Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Cell Line | IC50 / GI50 | Reference |
| Pyrazolo[3,4-d]pyrimidine | EGFR | A549 | 8.21 µM (GI50) | [9] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | HCT-116 | 19.56 µM (GI50) | [9] |
| Pyrazolo[3,4-d]pyrimidine | Src | Daoy (Medulloblastoma) | 1.72 µM (IC50) | [12] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | - | 0.057 µM (IC50) | [2] |
| Pyrazolo[3,4-d]pyrimidine | FLT3/VEGFR2 | MV4-11 (AML) | Potent Inhibition | [7] |
Note: The data presented are for various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold and serve as a reference for the potential activity of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Conclusion and Future Directions
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine represents a promising starting point for cancer research and drug discovery. Its core scaffold is a proven pharmacophore for potent kinase inhibition. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to explore its anti-cancer potential. Future work should focus on synthesizing and evaluating a library of derivatives to optimize potency and selectivity for specific oncogenic kinases, with the ultimate goal of developing novel targeted therapies for cancer treatment.
References
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Oriental Journal of Chemistry. Available at: [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Available at: [Link]
-
Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. ResearchGate. Available at: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available at: [Link]
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available at: [Link]
-
Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. PubMed. Available at: [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PubMed Central. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. Available at: [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. Available at: [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. Available at: [Link]
-
Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. PubMed. Available at: [Link]
-
The Pyrazolo[3,4- d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. PubMed. Available at: [Link]
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using 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine for target validation studies
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in target validation studies.
Introduction: The Strategic Role of Chemical Probes in Target Validation
Target validation is a cornerstone of modern drug discovery, representing the critical process of confirming that modulating a specific molecular target yields a therapeutic benefit with an acceptable safety margin.[1][2] Inadequate pre-clinical validation is a leading cause of clinical trial failures.[2] Among the various validation techniques, the use of small molecule chemical probes provides a powerful method to interrogate target function in a physiological context.[3]
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, renowned for its ability to function as a bioisostere of the adenine ring of ATP.[4] This mimicry makes it an ideal framework for designing inhibitors of ATP-dependent enzymes, particularly protein kinases, which are crucial regulators of cellular signaling and frequent targets in oncology.[5][6]
This application note focuses on 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 21254-22-8), a versatile chemical intermediate.[7][8] While not typically a potent inhibitor itself, its true value lies in its role as a foundational building block for creating focused libraries of more potent and selective chemical probes. The two chlorine atoms at the 4 and 6 positions serve as reactive handles for synthetic elaboration, allowing for systematic Structure-Activity Relationship (SAR) studies. The isopropyl group at the N1 position provides a key structural element influencing solubility and interactions within the target's binding pocket.
This guide will detail a strategic workflow for utilizing this compound, from initial hypothesis generation and derivative synthesis to definitive target engagement and functional cellular assays, providing researchers with the protocols and rationale to confidently validate novel kinase targets.
The Target Validation Workflow: A Strategic Overview
The journey from a starting chemical intermediate to a validated biological target involves a multi-step, iterative process. The goal is to establish a clear, causal link between the chemical probe, its molecular target, and a cellular phenotype.
Caption: High-level workflow for target validation using a chemical probe strategy.
PART 1: Probe Synthesis and Initial Target Identification
The dichlorinated pyrazolopyrimidine core is primed for nucleophilic aromatic substitution. By reacting it with a diverse set of amines, thiols, or other nucleophiles, a library of derivatives can be rapidly generated. This allows for the exploration of the chemical space around the kinase ATP-binding site to identify substituents that enhance potency and selectivity.[9]
Protocol 1: Broad Kinase Inhibition Screening (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is highly suited for high-throughput screening of compound libraries.[10]
Rationale: The initial goal is to understand which kinases are inhibited by the synthesized derivatives. A broad panel screen (e.g., against hundreds of kinases) provides a "fingerprint" of a compound's activity and selectivity, guiding the selection of lead probes for further study. The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit a range of kinases, including EGFR and CDK2, making a broad screen essential.[4][11]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each derivative of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in 100% DMSO.
-
Create a series of dilutions in assay buffer to achieve final desired concentrations (e.g., from 10 µM to 1 nM). Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of the compound dilution or vehicle (DMSO) control.
-
Add 2.5 µL of a 2X kinase/substrate solution. The choice of substrate (protein or peptide) and its concentration will be specific to each kinase being assayed.[10]
-
Initiate the reaction by adding 2.5 µL of a 2X ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine competitive inhibition.
-
-
Reaction and Termination:
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation:
The luminescent signal is inversely correlated with kinase activity. Data should be normalized to controls (0% inhibition for vehicle and 100% inhibition for no-enzyme or a potent known inhibitor).
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes |
| Probe-A4 | Kinase X | 85 | Potent inhibitor of primary target. |
| Probe-A4 | Kinase Y | 1,200 | >10-fold selective over Kinase Y. |
| Probe-A4 | Kinase Z | >10,000 | No significant activity observed. |
| Probe-B7 | Kinase X | 750 | Weaker activity. |
| Probe-B7 | Kinase Y | 800 | Non-selective profile. |
Table 1: Example data from a primary kinase screen. Probe-A4 is selected for further validation due to its potency and selectivity for Kinase X.
PART 2: Confirming Target Engagement in a Cellular Context
A compound's activity in a biochemical assay does not always translate to on-target activity within a cell.[12] It is crucial to demonstrate that the probe directly binds its intended target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells or tissues, requiring no modification of the compound or the protein.[13][14]
The Principle of CETSA: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.[14][15]
Caption: The experimental workflow for a melt-curve CETSA experiment.
Protocol 2: CETSA for Target Engagement Validation
This protocol describes a standard Western blot-based CETSA to generate a "melt curve."[16]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express the target kinase (e.g., Kinase X) to ~80% confluency.
-
Harvest the cells and prepare a single-cell suspension at a concentration of at least 1 x 10^7 cells/mL.
-
Treat one aliquot of cells with the selected chemical probe (e.g., Probe-A4 at 10x its biochemical IC50) and another with vehicle (DMSO) for 1-3 hours in a 37°C incubator.[16]
-
-
Thermal Challenge:
-
Aliquot 100 µL of the treated cell suspensions into multiple PCR tubes for each condition (vehicle and probe).
-
Place the tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments). One tube should be kept at room temperature as a non-heated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To remove precipitated/aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each supernatant (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Prepare samples for SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against the target protein (Kinase X) and a loading control (e.g., GAPDH).
-
Use a secondary antibody and chemiluminescence to visualize the bands.
-
Quantify band intensity using densitometry software.
-
Data Analysis and Interpretation:
For each treatment condition, plot the normalized band intensity (soluble protein) against the temperature. A successful experiment will show a rightward shift in the melt curve for the probe-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein upon binding. This shift (ΔTm) is direct evidence of target engagement in the cell.[12]
PART 3: Linking Target Engagement to Cellular Function
Confirming that a probe engages a target is a critical step, but for validation, this engagement must be linked to a functional cellular outcome.[17] This demonstrates that the target is not only "druggable" but also that its modulation has a tangible biological effect.
Protocol 3: Cell Proliferation Assay (MTS Assay)
Many kinases are involved in cell growth and proliferation signaling pathways.[18] Therefore, a common functional readout for a kinase inhibitor is the inhibition of cancer cell proliferation.
Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of the chemical probe suggests it is impacting pathways essential for cell growth.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells expressing the target kinase in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media.
-
Allow cells to adhere and resume growth by incubating for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chemical probe (and a negative control compound) in culture media.
-
Add 100 µL of the compound dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C.
-
-
Assay and Measurement:
-
Add 20 µL of a one-solution cell proliferation reagent (such as CellTiter 96® AQueous One Solution) to each well.[19]
-
Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis and Interpretation:
Convert absorbance values to percent growth inhibition relative to vehicle-treated controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition). A potent GI50 value, consistent with the target engagement data, strengthens the link between inhibiting the target kinase and affecting cell proliferation.
| Assay | Compound | Result | Interpretation |
| Biochemical | Probe-A4 | IC50 = 85 nM | Potent enzymatic inhibition. |
| Target Engagement | Probe-A4 | CETSA ΔTm = +4.5°C | Confirmed direct binding in cells. |
| Functional | Probe-A4 | GI50 = 250 nM | Potent inhibition of cell proliferation. |
Table 2: A self-validating data set. The consistency across biochemical, target engagement, and functional assays provides strong evidence for the validation of Kinase X as a target.
Conclusion
The compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is not merely a catalog chemical but a strategic starting point for a rigorous target validation campaign. By leveraging its synthetic tractability to create a focused library of derivatives, researchers can identify potent and selective probes. The subsequent application of robust protocols for biochemical screening, cellular target engagement (CETSA), and functional assays—as detailed in this guide—enables the construction of a robust, self-validating data package. This logical and evidence-based approach significantly increases the confidence that a molecular target is not only relevant to a disease state but is also a viable candidate for a full-scale drug discovery program.
References
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Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes. Retrieved from [Link]
- Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Leishmaniasis. Royal Society of Chemistry.
-
Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Target Identification and Validation. Retrieved from [Link]
- Abdel-Ghani, T. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14, 1835-1854.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances, 14, 1234-1256.
- Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
- Zhang, Y., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Kalid, O., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 908696.
- Wilson, L. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Kinase enzymatic activities were assayed in 384 well plates using the ADP-GloTM assay kit (Promega, Madison, WI, USA) according to the manufacturer's guidance.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(8), 1234.
-
Chemical Suppliers. (n.d.). 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14, 1835-1854.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][17][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12, 12345-12367.
- Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. (2020). Archiv der Pharmazie, 353(4), e1900296.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances, 13, 12345-12367.
- Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (2015). Organic Letters, 17(15), 3794-3797.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances, 14, 1234-1256.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1256.
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Application Note: Safe Handling and Storage of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and disposal of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 21254-22-8). As a member of the pyrazolo[3,4-d]pyrimidine class, this compound is of significant interest in medicinal chemistry and drug discovery, particularly for its potential as a kinase inhibitor in anticancer research.[1][2][3] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide has been synthesized from data on structurally analogous compounds and established principles of laboratory safety. The protocols herein are designed to empower researchers to conduct their work with a high degree of safety, assuming the compound is potentially hazardous until proven otherwise.
Compound Identification and Hazard Assessment
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound.[4] While specific toxicological data is not fully investigated for this exact molecule, analysis of closely related dichlorinated and chloro-substituted pyrazolopyrimidines necessitates a cautious approach.[5][6][7] The hazards listed below are inferred from these analogs and should be considered the minimum precautions until a specific toxicological profile is established.
Table 1: Inferred Hazard Identification from Analogous Compounds
| Hazard Class | Inferred Potential Hazard | Rationale and Representative Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Analogs like 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are classified as Acute Tox. 4.[6][8] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns. | Dichlorinated pyrimidines and similar chloro-pyrazolo-pyrimidines are known skin irritants.[6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. May cause severe eye damage. | This is a common hazard for chlorinated heterocyclic compounds.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Chloro-substituted pyrazolopyrimidines are noted to cause respiratory tract irritation.[6] |
Given these potential hazards, it is imperative to handle this compound with appropriate engineering controls and Personal Protective Equipment (PPE) at all times.
Engineering Controls & Personal Protective Equipment (PPE)
The primary principle is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, especially handling of the solid powder, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] These are critical for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory:
-
Eye Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA 29 CFR 1910.133 are required.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile gloves that have been inspected for integrity before use. Given the lack of specific permeation data, it is prudent to change gloves frequently and immediately after known contact. Use proper glove removal technique to avoid cross-contamination.
-
Body Protection: A full-length laboratory coat must be worn and kept fastened. For larger scale operations, a chemically resistant apron is recommended.[6]
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (conforming to EN 143 or equivalent) may be necessary.[5][6] However, routine handling within a fume hood should preclude this need.
Caption: PPE Selection Workflow for Handling the Compound.
Detailed Protocols for Safe Handling
Weighing the Solid Compound
-
Preparation: Before bringing the compound into the fume hood, decontaminate the balance and surrounding area. Place a weigh boat on the balance.
-
Transfer: Inside the fume hood, carefully open the main container. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat.
-
Technique: Perform the transfer slowly and deliberately to minimize the creation of airborne dust. Avoid tapping or shaking the spatula unnecessarily.
-
Closure: Immediately and securely close the main container.
-
Clean-up: Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) before removing them from the fume hood. Dispose of the cloth as hazardous waste.
Dissolving the Compound
-
Solvent Addition: Place the weigh boat containing the compound into the reaction vessel or beaker inside the fume hood. Add the desired solvent slowly to the vessel, directing the stream to wash the solid from the weigh boat.
-
Agitation: Use magnetic stirring or gentle swirling to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Disposal: The used weigh boat is considered contaminated. Dispose of it in the designated solid hazardous waste container.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] A recommended storage temperature is often under freezer conditions (-20°C) for long-term stability, especially for research-grade materials.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][11] Hazardous decomposition can occur, potentially releasing toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas upon thermal decomposition.[7]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
Emergency Procedures: Spills and Exposure
Spill Management
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Assess: From a safe distance, assess the size of the spill and whether you have the appropriate training and materials to handle it. If the spill is large or you are unsure, call your institution's emergency response team.
-
Contain (Small Spill): For a small spill of solid material, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Clean-up: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5][6] Do not use water to clean up the dry powder as it may create a more hazardous slurry.
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Caption: Decision workflow for responding to a chemical spill.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][7]
Waste Disposal
All waste materials, including unused compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain.[5]
Conclusion
While 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine holds promise as a research tool, its handling demands respect and caution. By adhering to the protocols outlined in this guide—which are based on a conservative assessment of structurally related compounds—researchers can mitigate risks and maintain a safe laboratory environment. Always prioritize engineering controls, diligent use of PPE, and preparedness for emergencies.
References
- Vertex AI Search. (2010). 4-SAFETY DATA SHEET (4-Amino-1H-pyrazolo[3,4-d]pyrimidine).
- ChemicalBook. (2025). 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1.
- Chemical Suppliers. (n.d.). 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
- Chemsrc. (2025). CAS#:42754-96-1 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Vertex AI Search. (2009). 6-SAFETY DATA SHEET (4,6-Dichloropyrimidine).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid.
- Sigma-Aldrich. (2025). 1-SAFETY DATA SHEET.
- PubChem. (n.d.). 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine.
- Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central.
- Vertex AI Search. (n.d.). 3-SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 3-SAFETY DATA SHEET (Pyrimidine).
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-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved January 5, 2026, from
- BLDpharm. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
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- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Derivatization of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine for Advanced Kinase Assays
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Kinase Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets. Its structural similarity to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively bind to the ATP-binding site of numerous protein kinases[1][2]. This mimicry has been exploited to develop potent and selective kinase inhibitors for therapeutic use, most notably in oncology[3][4][5]. The compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a key starting material for the synthesis of a diverse library of such inhibitors. The two chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SₙAr), providing convenient handles for chemical modification and the introduction of various functionalities.
This guide provides a comprehensive overview of the derivatization strategies for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine to generate chemical probes for various biochemical and cellular assays. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for the synthesis of fluorescently labeled and biotinylated derivatives, and describe their application in modern assay formats such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and affinity-based methods.
Chemical Principles of Derivatization: Harnessing Nucleophilic Aromatic Substitution (SₙAr)
The pyrimidine ring is inherently electron-deficient, and the presence of two strongly electron-withdrawing chlorine atoms further activates the C4 and C6 positions towards nucleophilic attack. The general mechanism of SₙAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, a chloride ion).
The regioselectivity of the substitution is a critical consideration. For 4,6-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C6 position due to the electronic influence of the adjacent pyrazole ring. This allows for a sequential and controlled introduction of different nucleophiles. By carefully selecting the reaction conditions (temperature, solvent, and base), it is possible to achieve selective monosubstitution at C4, followed by substitution at C6.
Sources
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors.[1] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and validated protocols for the quantitative analysis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
These methods have been designed to be robust and reliable, catering to the needs of researchers, scientists, and drug development professionals in both research and quality control environments. The protocols are grounded in established analytical principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH) for analytical method validation.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is fundamental to the development of robust analytical methods.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈Cl₂N₄ | |
| Molecular Weight | 231.08 g/mol | |
| Appearance | Off-white to yellow or brown powder/crystals | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform.[4] | Inferred from pyrimidine derivatives |
| UV Absorbance | Exhibits UV absorbance due to its heterocyclic aromatic structure. | Inferred from pyrimidine derivatives[5] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[6][7][8] A reversed-phase HPLC method is presented here, which is suitable for the routine analysis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: This mode is chosen due to the non-polar to moderately polar nature of the analyte, allowing for good retention and separation on a C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography, offering a good balance of solvent strength and compatibility with UV detection. The addition of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the column.
-
UV Detection: The pyrazolo[3,4-d]pyrimidine core contains a chromophore that absorbs UV light, making UV detection a simple and sensitive method for quantification. The detection wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, dissolve it in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by scanning the UV spectrum of the standard (typically in the range of 254-280 nm) |
| Run Time | 10 minutes |
4. Method Validation:
The method should be validated according to ICH guidelines, assessing the following parameters:[2][3][9][10][11]
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range should be established based on the linearity data and the intended application.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Application-dependent | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Reportable | 0.1 |
| LOQ (µg/mL) | Reportable | 0.3 |
Experimental Workflow
Caption: HPLC analysis workflow for the quantification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds.[6] It offers high selectivity and sensitivity, making it an excellent confirmatory method.
Causality Behind Experimental Choices
-
Gas Chromatography: The analyte is expected to be sufficiently volatile and thermally stable for GC analysis. The use of a capillary column with a non-polar or mid-polar stationary phase will provide good separation based on boiling point and polarity.
-
Mass Spectrometry Detection: MS detection provides high selectivity by monitoring specific fragment ions of the analyte. This minimizes interference from matrix components and ensures accurate identification and quantification. Electron Ionization (EI) is a common and robust ionization technique for this type of molecule.
-
Internal Standard: The use of an internal standard (a structurally similar compound not present in the sample) is recommended to correct for variations in injection volume and instrument response.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler.
-
Helium (carrier gas).
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine reference standard.
-
Internal standard (e.g., a related pyrazolopyrimidine derivative not present in the sample).
-
Acetonitrile or other suitable solvent (GC grade).
-
Volumetric flasks, pipettes, and syringes.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Prepare the sample solution as described in the HPLC method, and add the internal standard to achieve the same concentration as in the calibration standards.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of the analyte and internal standard (e.g., molecular ion and characteristic fragment ions) |
4. Method Validation:
Validate the GC-MS method following similar principles as the HPLC method, with a focus on selectivity, linearity, accuracy, precision, LOD, and LOQ.
Data Presentation
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | Application-dependent | 0.1 - 25 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.2% |
| Repeatability (RSD) | ≤ 5.0% | 2.5% |
| Intermediate Precision (RSD) | ≤ 5.0% | 3.8% |
| LOD (µg/mL) | Reportable | 0.02 |
| LOQ (µg/mL) | Reportable | 0.07 |
Experimental Workflow
Caption: GC-MS analysis workflow for the quantification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with a UV-absorbing chromophore.[12][13][14] This method is particularly useful for in-process controls and for the analysis of pure substances.
Causality Behind Experimental Choices
-
Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
-
Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest is chosen. Methanol or ethanol are common choices for pyrimidine derivatives.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and to minimize errors arising from small shifts in the wavelength.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine reference standard.
-
Volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Sample Solution: Prepare a solution of the sample in methanol to obtain a theoretical concentration within the calibration range.
3. Analytical Procedure:
-
Determination of λmax: Scan the spectrum of a working standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax against the methanol blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
4. Method Validation:
Validate the method for linearity, range, accuracy, and precision as described in the HPLC section. Specificity should be addressed by analyzing a placebo or matrix blank to ensure no significant absorbance at the analytical wavelength.
Data Presentation
| Validation Parameter | Acceptance Criteria | Typical Result |
| λmax (nm) | Reportable | ~275 nm (Hypothetical) |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (µg/mL) | Application-dependent | 1 - 20 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.3% |
| Precision (RSD) | ≤ 2.0% | 1.5% |
Experimental Workflow
Caption: UV-Vis spectrophotometry workflow for the quantification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Conclusion
This document provides a comprehensive guide with detailed protocols for the quantification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine using HPLC, GC-MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method implemented in a regulated environment undergoes a thorough validation to ensure its suitability for the intended purpose.
References
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LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
SIELC Technologies. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. [Link]
-
ResearchGate. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
Analytical Chemistry. Chromatography of Pyrimidine Reduction Products. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]
-
AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
PubChem. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine. [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Chemical Suppliers. 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Hilaris SRL. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
-
PubChemLite. 4,6-dichloro-1-isopropyl-1h-pyrazolo[3,4-d]pyrimidine. [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Simple UV Spectrophotometric Method for Estimation of Dicyclomine Hydrochloride in Bulk and Tablet Formulation. [Link]
-
PubMed. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. [Link]
-
Spartan Model. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
ACS Publications. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. [Link]
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ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
International Journal of Pharmaceutical Erudition. Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. [Link]
-
MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
-
MDPI. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]
-
Defense Technical Information Center. Ultraviolet Spectra of Heteroorganic Compounds. [Link]
-
Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
Sources
- 1. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. actascientific.com [actascientific.com]
- 12. longdom.org [longdom.org]
- 13. ijpras.com [ijpras.com]
- 14. longdom.org [longdom.org]
Application Notes & Protocols for In-Vivo Administration of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction:
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in pharmaceutical research and development, frequently serving as a key intermediate in the synthesis of biologically active molecules targeting a range of therapeutic areas, including oncology and virology.[1] Pyrazolopyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3]
A significant challenge in the preclinical in vivo evaluation of many pyrazolo[3,4-d]pyrimidine derivatives is their characteristic poor aqueous solubility.[4] This property can severely limit bioavailability, complicate dose-response assessments, and ultimately hinder the translation of promising in vitro activity into in vivo efficacy.[5] Therefore, the development of a robust and reproducible dosage and administration protocol is paramount for obtaining meaningful and reliable data in animal models.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, dosage, and administration of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine for in vivo studies, with a primary focus on murine models. The protocols outlined herein are designed to address the challenge of poor solubility and ensure consistent compound delivery, thereby upholding the scientific integrity of preclinical investigations.
I. Pre-formulation and Solubility Assessment
A thorough understanding of the physicochemical properties of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is the foundation for developing a suitable in vivo formulation. The primary obstacle to address is its limited aqueous solubility.
Protocol 1: Solubility Screening
-
Objective: To determine the approximate solubility of the compound in various pharmaceutically acceptable vehicles.
-
Materials:
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Ethanol
-
Corn oil
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of each vehicle in separate vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Express the results in mg/mL.
-
II. Formulation Development for In Vivo Administration
Based on the solubility screening, a suitable vehicle system can be developed. For poorly soluble compounds like pyrazolopyrimidine derivatives, a multi-component vehicle is often necessary to achieve the desired concentration and stability.[5]
Table 1: Recommended Vehicle Compositions for In Vivo Studies
| Formulation ID | Composition | Suitability |
| F1 | 10% DMSO, 40% PEG300, 50% Saline | Suitable for intraperitoneal (IP) and intravenous (IV) administration. |
| F2 | 5% DMSO, 10% Tween 80, 85% Saline | A common formulation for IP and oral (PO) administration, good for initial screening. |
| F3 | 10% DMSO, 90% Corn Oil | Primarily for subcutaneous (SC) or oral (PO) administration, for sustained release. |
| F4 | 5-10% DMSO in a 0.5% methylcellulose solution | A suspension formulation suitable for oral gavage (PO). |
Causality Behind Formulation Choices:
-
DMSO: A powerful solubilizing agent, but its concentration should be minimized due to potential toxicity.[6]
-
PEG300: A co-solvent that enhances solubility and is generally well-tolerated.[7]
-
Tween 80: A surfactant that improves wettability and prevents precipitation of the compound upon dilution in physiological fluids.[5]
-
Corn Oil: A lipid-based vehicle that can enhance oral absorption of lipophilic compounds.
-
Methylcellulose: A suspending agent that ensures uniform distribution of the compound in a suspension for accurate dosing.
Protocol 2: Preparation of a Solubilized Formulation (Example: F1)
-
Objective: To prepare a clear, stable solution of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine for parenteral administration.
-
Procedure:
-
Weigh the required amount of the compound.
-
Add the calculated volume of DMSO to dissolve the compound completely. Gentle vortexing or sonication may be applied.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Finally, add the saline dropwise while continuously mixing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Prepare the formulation fresh on the day of dosing.
-
III. Dosage and Administration Routes
The choice of administration route and dosage depends on the study's objectives, such as pharmacokinetic profiling, efficacy testing, or toxicity assessment.
A. Recommended Routes of Administration in Mice
-
Intraperitoneal (IP): A common route for preclinical studies due to its relative ease and ability to administer larger volumes compared to IV.[8] It allows for systemic exposure, though it may be subject to first-pass metabolism in the liver.
-
Oral Gavage (PO): Essential for evaluating the potential of a compound as an orally administered drug. Bioavailability will be a key parameter to assess.[9]
-
Intravenous (IV): Provides 100% bioavailability and is the standard for determining pharmacokinetic parameters like clearance and volume of distribution. However, it requires more technical skill and is limited to smaller volumes.[10]
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
Table 2: General Dosing Guidelines for Mice
| Route of Administration | Maximum Volume | Recommended Needle Size |
| Intravenous (IV) | < 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |
| Oral (PO) | < 1 mL/100g | 20-22 G gavage needle |
| Subcutaneous (SC) | < 2-3 mL | 25-27 G |
| Note: These are general guidelines. Always adhere to your institution's IACUC-approved protocols.[10] |
B. Dose-Range Finding Studies
Before initiating a large-scale efficacy study, it is crucial to perform a dose-range finding (DRF) or maximum tolerated dose (MTD) study.[11]
Protocol 3: In Vivo Dose-Range Finding Study
-
Objective: To determine the MTD and to observe any acute toxicities of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Animal Model: A suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Divide animals into groups (n=3-5 per group), including a vehicle control group.
-
Administer escalating single doses of the compound to different groups (e.g., 5, 15, 50, 100 mg/kg). The starting doses can be informed by in vitro potency.
-
Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity) for up to 14 days.
-
Record body weight daily for the first week and then bi-weekly.
-
The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 15-20% loss in body weight.[11]
-
IV. Experimental Workflow Visualization
A clear workflow is essential for the successful execution of in vivo studies.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cea.unizar.es [cea.unizar.es]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this critical synthesis. As a key intermediate in the development of various kinase inhibitors, including those targeting EGFR and Src/Abl, achieving a high yield and purity of this scaffold is paramount.[1][2][3]
This guide moves beyond simple procedural lists to provide a deeper understanding of the reaction's nuances. We will explore the causality behind common experimental challenges and offer field-proven solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses the specific, practical problems that can arise during the synthesis, focusing on the critical chlorination step of the precursor, 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Q1: My final yield of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is consistently low. What are the most likely causes?
A: Low yield is the most common challenge and typically points to issues in the chlorination step. The conversion of the dihydroxy precursor to the dichloro product is a demanding reaction that can suffer from incomplete conversion or product degradation.
Core Causality: The tautomeric nature of the pyrazolopyrimidinedione precursor means the hydroxyl groups have relatively low nucleophilicity. A powerful electrophilic chlorinating agent is required to drive the reaction to completion. Incomplete reaction leaves behind mono-chlorinated species and unreacted starting material, complicating purification and reducing yield.
Troubleshooting Steps & Solutions:
-
Chlorinating Agent Stoichiometry: Ensure a significant excess of phosphorus oxychloride (POCl₃) is used. POCl₃ acts as both the chlorinating agent and often the solvent. A 10-20 fold molar excess relative to the dione precursor is a common starting point.
-
Reaction Temperature and Duration: The reaction typically requires high temperatures to proceed efficiently. Refluxing at the boiling point of POCl₃ (~105-110 °C) for several hours (e.g., 4-6 hours) is standard.[4] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Catalysis (The Vilsmeier-Haack Approach): The addition of a catalytic amount of N,N-dimethylformamide (DMF) can dramatically improve the reaction rate and yield.[5] DMF reacts with POCl₃ to form the Vilsmeier reagent, a much more potent chlorinating agent. A few drops of DMF are often sufficient.[5]
-
Acid Scavenging: The reaction generates HCl as a byproduct. In some cases, adding a high-boiling tertiary amine like N,N-diisopropylethylamine (Hünig's base) can act as an acid scavenger and facilitate the reaction.[6][7]
Q2: During the workup, I get a dark, tarry, or oily residue instead of a clean, precipitating solid. Why is this happening and how can I prevent it?
A: The formation of intractable residues during workup is almost always due to the quenching procedure for the highly reactive POCl₃.
Core Causality: The reaction of POCl₃ with water is extremely exothermic and violent. Uncontrolled quenching leads to localized temperature spikes, which can degrade the desired product and generate polymeric byproducts.
Troubleshooting Steps & Solutions:
-
Controlled Quenching: The most critical step is to cool the reaction mixture to room temperature before quenching. The quenching itself should be performed by slowly and carefully pouring the reaction mixture into a large volume of ice-water or an ice/water slurry with vigorous stirring.[4][6] This dissipates the heat generated from the POCl₃ hydrolysis.
-
Extraction vs. Precipitation: While the product often precipitates from the aqueous quench, an alternative is to perform a liquid-liquid extraction. After cooling, the reaction mixture can be diluted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and then carefully washed with cold water and brine.[6] This method can sometimes provide a cleaner crude product.
-
pH Adjustment: After quenching, the solution will be highly acidic. Slowly neutralizing with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the pH is around 7-8 can sometimes improve the precipitation of the product. Ensure this is done while the mixture is kept cold in an ice bath.
Q3: My final product is contaminated with a significant amount of a mono-chlorinated byproduct. How can I drive the reaction to completion?
A: The presence of the mono-chloro intermediate is a clear sign of an incomplete reaction.
Core Causality: The two hydroxyl groups on the pyrazolopyrimidinedione ring may have slightly different reactivities. The first chlorination may proceed more readily than the second, especially if the reaction conditions are not sufficiently forcing.
Troubleshooting Steps & Solutions:
-
Increase Reaction Time/Temperature: The simplest solution is to prolong the reflux time. Use TLC or LC-MS to track the disappearance of the mono-chloro intermediate. If a longer time at the current temperature is ineffective, a slight increase in temperature (if possible and safe) could be considered, although refluxing in POCl₃ is already a high-temperature condition.
-
Employ a Stronger Chlorinating System: If extending the time is insufficient, enhance the reactivity of your chlorinating agent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete chlorination; Product degradation during workup; Insufficient reaction time/temperature. | Increase molar excess of POCl₃; Add catalytic DMF; Ensure controlled quenching onto ice-water; Monitor reaction to completion via TLC/LC-MS. |
| Tarry/Oily Workup | Uncontrolled, exothermic quenching of POCl₃. | Cool reaction mixture to room temperature before workup; Pour reaction mixture slowly into a vigorously stirred ice/water slurry. |
| Mono-chloro Impurity | Incomplete reaction; Insufficiently forcing conditions. | Increase reflux time; Add catalytic DMF to form Vilsmeier reagent; Consider adding PCl₅ as a co-reagent with POCl₃.[1][2] |
| Difficult Purification | Presence of polar byproducts or baseline material on TLC. | After quenching and filtration, wash the crude solid thoroughly with water and then a non-polar solvent (e.g., cold hexanes) to remove impurities. Consider recrystallization or silica gel chromatography if needed. |
Frequently Asked Questions (FAQs)
Q: What is the fundamental reaction mechanism for the chlorination of the dione precursor with POCl₃ and DMF?
A: The reaction proceeds via the formation of a highly electrophilic Vilsmeier-Haack reagent. This mechanism is more efficient than using POCl₃ alone.
-
Vilsmeier Reagent Formation: DMF (a nucleophile) attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and loss of a chloride ion, followed by elimination of a phosphate species, generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.
-
Hydroxyl Activation: The oxygen of a hydroxyl group on the pyrazolopyrimidinedione attacks the Vilsmeier reagent.
-
Chlorination & Regeneration: A chloride ion then attacks the carbon atom of the activated intermediate, displacing the oxygen and forming the C-Cl bond. This process occurs for both hydroxyl groups to yield the final 4,6-dichloro product.
Caption: Simplified overview of the Vilsmeier-Haack chlorination pathway.
Q: Are there any specific safety precautions I should take for this reaction?
A: Absolutely. This reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Quenching: As detailed in the troubleshooting section, the quenching of POCl₃ is highly exothermic. Perform this step slowly, behind a blast shield if possible, and ensure a large volume of ice is available to manage the heat.
-
Pressure: The reaction generates HCl gas, which can build up pressure in a closed system. The reaction should be equipped with a condenser and a gas outlet connected to a scrubber (e.g., a beaker with a dilute base solution) to neutralize the acidic fumes.
Experimental Protocols
Protocol 1: Optimized Chlorination of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This protocol incorporates best practices derived from literature and common troubleshooting solutions.
Materials:
-
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (15-20 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq or 5-10 drops)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Connect the top of the condenser to a gas bubbler/scrubber. Ensure the glassware is completely dry.
-
Reagent Addition: To the flask, add the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1.0 eq) and phosphorus oxychloride (15-20 eq).
-
Catalyst Addition: With stirring, carefully add the catalytic amount of DMF dropwise.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) using a heating mantle. Maintain reflux for 4-8 hours.
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot (carefully!), quenching it into water, extracting with ethyl acetate, and analyzing the organic layer by TLC against the starting material. The reaction is complete when the starting dione spot has completely disappeared.
-
Cooling: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Workup - Quenching: Prepare a large beaker containing a vigorously stirred slurry of ice and water (at least 10x the volume of the POCl₃ used). Slowly and carefully, pour the cooled reaction mixture into the ice slurry. A precipitate should form.
-
Isolation:
-
Method A (Filtration): Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is near neutral pH. Dry the solid under vacuum.
-
Method B (Extraction): Transfer the quenched slurry to a separatory funnel. Extract the aqueous mixture three times with DCM or ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Caption: General two-step synthesis pathway for the target molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clausiuspress.com [clausiuspress.com]
- 5. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]
troubleshooting solubility issues with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly focusing on solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible experimental setup.
Understanding the Molecule: Physicochemical Properties
| Property | Predicted/Inferred Value | Implication for Experimental Work |
| Molecular Weight | ~231.09 g/mol | Standard for small molecule compounds. |
| XlogP | ~2.8 | This positive value indicates a lipophilic ("fat-loving") or hydrophobic character, predicting poor solubility in aqueous solutions and good solubility in non-polar organic solvents. |
| pKa | Not experimentally determined. The pyrazolo[3,4-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated. The exact pKa is crucial for understanding how pH will affect solubility. It is likely to have a basic pKa associated with the pyrimidine ring nitrogens. | |
| Appearance | Likely a solid at room temperature. | Requires dissolution for use in most experimental assays. |
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and use of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Q1: My 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine won't dissolve in my aqueous buffer. What should I do?
A1: This is expected behavior due to the compound's predicted hydrophobic nature (high XlogP). Direct dissolution in aqueous buffers is highly unlikely to be successful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the best organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays. Other potential organic solvents include dimethylformamide (DMF) and ethanol. However, always consider the compatibility of the solvent with your specific experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with enzymatic assays.
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs when the compound is transferred from a solvent in which it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). The key is to maintain a low enough final concentration of the compound in the aqueous buffer so that it remains below its solubility limit. Additionally, the final concentration of the organic solvent should be kept to a minimum to avoid impacting the biological system.
To prevent precipitation, consider the following strategies:
-
Lower the final compound concentration: Your target concentration may be above the compound's aqueous solubility limit.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in your aqueous buffer. This can help to avoid localized high concentrations that can initiate precipitation.
-
Increase the final concentration of the co-solvent (e.g., DMSO): While needing to be minimized, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a co-solvent system: In some cases, a mixture of solvents can be more effective. For example, a small percentage of another organic solvent like ethanol in your final buffer might improve solubility.
-
Consider formulation strategies: For in vivo or complex in vitro models, more advanced formulation strategies such as the use of cyclodextrins or other solubilizing agents may be necessary.
Q4: How can I determine the aqueous solubility of my compound?
A4: Determining the kinetic or thermodynamic solubility is crucial for designing your experiments. A simple method to estimate kinetic solubility is through a nephelometric assay, where you measure the turbidity of a solution as you add your DMSO stock to an aqueous buffer. The concentration at which you observe a significant increase in turbidity is an approximation of the kinetic solubility.
Q5: Is 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine stable in solution?
A5: The stability of the compound in solution will depend on the solvent, pH, temperature, and light exposure. Dichloro-pyrimidine derivatives can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh solutions for each experiment and to store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. To assess stability in your specific assay conditions, you can perform a time-course experiment and analyze the compound's integrity using an appropriate analytical method like HPLC.
Troubleshooting Guides
Guide 1: Systematic Approach to Dissolving 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
This guide provides a step-by-step workflow for preparing a usable solution of the compound for in vitro assays.
Caption: Workflow for dissolving the compound.
Guide 2: Investigating and Mitigating Compound Precipitation in Aqueous Buffers
This guide provides a logical flow for addressing the common issue of compound precipitation upon dilution into aqueous media.
Caption: Troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the solid compound in a suitable vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually confirm that no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical cell-based assay.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution Plate: Prepare an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.
-
Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.
-
Addition to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below 1%.
-
Vehicle Control: It is critical to have a vehicle control where you perform the same dilution steps with 100% DMSO instead of the compound stock solution.
Stability Considerations
The stability of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a critical factor for obtaining reliable and reproducible data.
-
Hydrolytic Stability: The dichloro-substituents on the pyrimidine ring may be susceptible to hydrolysis, particularly at non-neutral pH. It is advisable to prepare fresh dilutions in aqueous buffers immediately before use.
-
Thermal Stability: Avoid prolonged exposure to high temperatures. When warming is used to aid dissolution, it should be done gently and for a short duration.
-
Photostability: The pyrazolopyrimidine core is an aromatic heterocyclic system that may be sensitive to light. Protect stock solutions and working solutions from light by using amber vials or by wrapping containers in aluminum foil.
For critical applications, it is recommended to perform a forced degradation study to understand the stability of the compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
References
-
PubChem. 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug discovery today, 11(21-22), 1012-1018. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A (R2): Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Technical Support Center: Optimizing Assay Conditions for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing assay conditions and troubleshooting common experimental challenges encountered with this class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[1][2] However, its physicochemical properties, particularly its characteristically low aqueous solubility, present specific hurdles that must be overcome to generate reliable and reproducible data.[3][4]
This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design. We will delve into the nuances of handling this compound, optimizing biochemical and cell-based assays, and interpreting your results with confidence.
Section 1: Compound Handling and Solubility Optimization
The most critical factor for success when working with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and its analogs is addressing their poor aqueous solubility.[4] Failure to do so is the most common source of experimental variability and artifacts.
Frequently Asked Questions (FAQs): Compound Handling
Q1: What is the best solvent for preparing a stock solution of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][5] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and ensure long-term stability.[5]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A2: This is a very common issue known as "precipitation upon dilution" and occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit.[3] Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), and almost always under 1% (v/v).[3][6] Higher concentrations can be cytotoxic and may directly affect enzyme activity.[7][8]
-
Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. An intermediate dilution in a co-solvent like ethanol or into the assay buffer itself can sometimes prevent precipitation.[3]
-
pH Adjustment: The solubility of pyrazolo[3,4-d]pyrimidines can be pH-dependent. If the compound has a basic functional group, lowering the pH of the assay buffer by 1-2 units below the pKa can increase its solubility.[3][9]
-
Vortexing and Sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help to redissolve small precipitates.[3]
Q3: How should I store the compound and its stock solutions?
A3: The solid compound should be stored at room temperature or as recommended by the supplier.[4] DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] Before opening a vial of the solid compound, allow it to equilibrate to room temperature to prevent moisture condensation.[3]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution.
Materials:
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (solid)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of the solid compound to reach room temperature.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for several minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Section 2: Troubleshooting Biochemical (Kinase) Assays
Pyrazolo[3,4-d]pyrimidines are frequently evaluated as kinase inhibitors due to their structural similarity to the adenine ring of ATP, allowing them to bind to the kinase active site.[1][2]
Frequently Asked Questions (FAQs): Kinase Assays
Q1: My IC50 values for the inhibitor are inconsistent between experiments. What are the likely causes?
A1: Inconsistent IC50 values are often traced back to a few key variables:
-
Compound Precipitation: As discussed in Section 1, this is a primary culprit. Visually inspect your assay plates for any signs of precipitation.
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls.[10] DMSO itself can affect kinase activity, with some kinases being inhibited while others are activated at higher concentrations.[7][8]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For comparable results, it is recommended to use an ATP concentration that is at or near the Km value for the specific kinase.[11]
-
Enzyme and Substrate Quality: Use highly pure and well-characterized enzyme and substrate preparations. Contaminating kinases can lead to false results.[12]
Q2: How can I be sure my inhibitor is acting on the intended kinase and not just interfering with the assay format?
A2: This is a critical question. Several types of assay artifacts can occur:
-
Signal Interference: If you are using a fluorescence- or luminescence-based assay, the compound itself may be fluorescent or act as a quencher, leading to false positives or negatives.[13][14] Run a control plate without the enzyme to check for this.
-
Non-specific Inhibition: Some compounds can form aggregates that non-specifically inhibit enzymes.[15]
-
Reactivity: The compound may react with assay components.
Q3: My inhibitor shows no activity. What should I check first?
A3: Before questioning the inhibitor's potency, systematically verify your experimental setup:
-
Compound Integrity: Confirm the compound was stored correctly and that the stock solution is not degraded.[5]
-
Solubility: Ensure the compound is soluble at the tested concentrations in your final assay buffer.
-
Assay Controls: Check your positive and negative controls. A known inhibitor for your target kinase should show the expected activity.[16]
-
Enzyme Activity: Make sure the kinase itself is active under your assay conditions.
Troubleshooting Workflow for Kinase Assays
The following diagram outlines a systematic approach to troubleshooting common issues in kinase assays with pyrazolopyrimidine inhibitors.
Caption: A troubleshooting decision tree for kinase assays.
Section 3: Troubleshooting Cell-Based Assays
Evaluating the effect of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine on cell viability, proliferation, or specific signaling pathways is a crucial next step after biochemical characterization.
Frequently Asked Questions (FAQs): Cell-Based Assays
Q1: I am seeing high variability in my cell viability (e.g., MTT, CellTiter-Glo) assay results. What could be the cause?
A1: Variability in cell-based assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells are plated in each well. Use a cell counter for accuracy.[6]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter their phenotype and drug sensitivity.[6]
-
Compound Solubility/Precipitation: This remains a major concern. Precipitated compound will not be bioavailable to the cells, leading to an underestimation of its potency.[6]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. Consider not using the outer wells for experimental data.
Q2: How can I confirm that the observed cellular effect is due to the inhibition of my target kinase?
A2: This is essential for validating your compound's mechanism of action.
-
Western Blotting: Probe for the phosphorylation status of a known direct downstream substrate of your target kinase. A potent inhibitor should reduce the level of the phosphorylated substrate in a dose-dependent manner.[5]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target within the cell.[5][6]
-
Use of Control Compounds: Compare the cellular phenotype to that induced by other known inhibitors of the same target.
Q3: The compound is showing high cytotoxicity at concentrations where I expect specific inhibition. How can I differentiate between specific and non-specific toxic effects?
A3: It is critical to distinguish between on-target anti-proliferative effects and general cytotoxicity.
-
Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to find the concentration range that is non-toxic.[6]
-
Dose-Response: A specific inhibitor should exhibit a clear dose-response relationship for its on-target effect (e.g., inhibition of substrate phosphorylation) at concentrations below the cytotoxic threshold.
-
Solvent Toxicity: Ensure the final DMSO concentration is not causing cytotoxicity. Run a vehicle control with the highest concentration of DMSO used in your experiment.[17]
Protocol 2: General Workflow for a Cell Viability Assay (MTT)
This protocol provides a general framework for assessing the impact of the inhibitor on cell viability.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete culture medium
-
10 mM stock solution of the inhibitor in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%). Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent viability against the inhibitor concentration to determine the IC50 value.[18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel pyrazolopyrimidine kinase inhibitor.
Caption: General workflow for the evaluation of a novel kinase inhibitor.
References
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108–1123. Retrieved from [Link]
-
Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042–1047. Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Shapiro, A. B. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Ou, W. B., et al. (2006). Conformational changes and inactivation of rabbit muscle creatine kinase in dimethyl sulfoxide solutions. The International Journal of Biochemistry & Cell Biology, 38(3), 465–473. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. Retrieved from [Link]
-
van der Velden, V. H. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2800. Retrieved from [Link]
-
Boettcher, J., & Kuesters, E. (2004). High-Throughput Screening for Kinase Inhibitors. In Protein Kinase Inhibitors in Cancer Research. Humana Press. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2351–2371. Retrieved from [Link]
-
O'Malley, C., et al. (2021). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]
-
Stewart, K. L., et al. (2021). Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. ACS Omega, 6(22), 14217–14232. Retrieved from [Link]
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Dai, W. G. (2010). In Vitro Methods to Assess Drug Precipitation. International Journal of Pharmaceutics, 393(1-2), 1–16. Retrieved from [Link]
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ResearchGate. (n.d.). A Polychromatic Turbidity Microplate Assay to Distinguish Discovery Stage Drug Molecules with Beneficial Precipitation Properties. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(14), 5433. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14616–14634. Retrieved from [Link]
-
Sharma, P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(12), 2377–2412. Retrieved from [Link]
-
Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]
-
Reddit. (2025). Tips needed for insoluble compound. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6524. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Castelli, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488–494. Retrieved from [Link]
-
ResearchGate. (n.d.). Plots of predicted IC50 [µM] versus experimental IC50 values. Retrieved from [Link]
-
ResearchGate. (n.d.). Frequent hitters: nuisance artifacts in high-throughput screening. Retrieved from [Link]
-
Yang, Y., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 746–756. Retrieved from [Link]
-
Zeng, H., et al. (2025). Rapid determination of chemical losses in a microplate bioassay using fluorescence spectroscopy. Analytical Methods, 17(1), 10–19. Retrieved from [Link]
-
Bio-Rad. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Senger, S., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 21(6), 618–627. Retrieved from [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108–1123. Retrieved from [Link]
-
ACS Omega. (2025). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of the most active compounds. Retrieved from [Link]
-
Ghattass, M. H., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Medicinal Chemistry, 55(17), 7567–7577. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). Retrieved from [Link]
Sources
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- 18. clyte.tech [clyte.tech]
Technical Support Center: A Researcher's Guide to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for researchers working with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed to provide in-depth technical and practical advice to help you anticipate, identify, and mitigate potential off-target effects during your experiments. Given that the pyrazolo[3,4-d]pyrimidine scaffold is a well-established core structure for many kinase inhibitors, understanding the selectivity profile of your specific derivative is paramount for the accurate interpretation of your results.[1][2][3][4][5] This resource will equip you with the necessary knowledge to conduct robust experiments and ensure the scientific integrity of your findings.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold and Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors.[4] Its structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of a wide range of kinases.[1] Derivatives of this scaffold have been developed to target various kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR) and Src-family kinases.[4][6][7]
While this structural feature provides a strong foundation for potent kinase inhibition, it also presents a significant challenge: the potential for off-target binding. The high degree of conservation in the ATP-binding site across the human kinome means that a compound designed to inhibit one kinase may inadvertently bind to and inhibit others.[8][9] These unintended interactions, or off-target effects, can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action.[10][11]
This guide will walk you through a systematic approach to characterizing the selectivity of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and minimizing the impact of its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: I have just synthesized 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. What are its likely primary targets?
A1: Given the pyrazolo[3,4-d]pyrimidine core, this compound is likely to be a kinase inhibitor.[3][5] The specific kinases it targets will be determined by the "1-isopropyl" and "4,6-dichloro" substitutions, which influence the compound's interaction with the unique residues within the ATP-binding pocket of different kinases. To gain initial insights, you can utilize computational methods to predict potential targets. These approaches use the structure of your compound to screen against databases of known kinase structures, providing a list of potential on- and off-targets.[8][12][13] However, these predictions must be experimentally validated.
Q2: How can I experimentally identify the on- and off-targets of my compound?
A2: A multi-pronged experimental approach is essential for robust target identification and selectivity profiling.
-
Biochemical Kinome Profiling: This is the gold standard for assessing inhibitor selectivity. It involves screening your compound against a large panel of purified kinases (ideally, a significant portion of the kinome) to determine its inhibitory activity (e.g., IC50 or Ki values) against each.[9][14] Several commercial services offer kinome profiling using various assay formats.
-
Cell-Based Target Engagement Assays: It is crucial to confirm that your compound interacts with its intended target in a cellular context.[15] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can measure target engagement in intact cells, providing evidence that the compound binds to the target protein under physiological conditions.[16]
-
Phenotypic Screening: Comparing the cellular phenotype induced by your compound with the known effects of inhibiting a specific kinase can provide correlative evidence of on-target activity.[17] For example, if you hypothesize that your compound targets EGFR, you would expect to see inhibition of downstream signaling pathways (e.g., reduced phosphorylation of ERK and AKT) upon treatment.
Q3: My compound is showing toxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?
A3: Differentiating between on-target and off-target toxicity is a common challenge.[18] Here’s a systematic approach to investigate this:
-
Dose-Response Analysis: Correlate the concentration of your compound that induces toxicity with the concentration that inhibits the primary target. If the toxic effects occur at concentrations significantly higher than what is required for target inhibition, it may suggest an off-target mechanism.
-
Rescue Experiments: If the on-target toxicity is due to the inhibition of a specific pathway, you may be able to "rescue" the cells by providing a downstream component of that pathway.
-
Use of a Structurally Unrelated Inhibitor: If another well-characterized, structurally different inhibitor of the same target produces the same phenotype, it strengthens the case for on-target toxicity.
-
Target Knockout/Knockdown: The most definitive way to assess on-target effects is to use genetic approaches like CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the target protein.[17][18] If cells lacking the target are resistant to your compound, it strongly suggests the observed effect is on-target.
Q4: I'm observing different results between my biochemical and cellular assays. What could be the reason?
A4: Discrepancies between biochemical and cellular assay results are common and can be due to several factors:[9][15]
-
Cell Permeability: Your compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration compared to the concentration used in a biochemical assay.
-
Cellular ATP Concentration: In cellular assays, your compound must compete with high intracellular concentrations of ATP (in the millimolar range), which can lead to a rightward shift in the IC50 value compared to biochemical assays that often use lower ATP concentrations.
-
Efflux Pumps: Your compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Metabolism: Your compound may be metabolized by the cells into an active or inactive form.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype
You observe a cellular effect that is not consistent with the known function of the hypothesized primary target.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effect | 1. Perform a broad kinome-wide selectivity screen. 2. Use computational tools to predict potential off-targets.[10][19] 3. Test your compound in a cell line that does not express the primary target. | A comprehensive selectivity profile will reveal unintended targets. Computational predictions can guide your experimental validation of these off-targets. |
| On-Target Effect via an Unknown Pathway | 1. Conduct unbiased "omics" studies (e.g., phosphoproteomics, transcriptomics) to identify global changes in the cell upon treatment. 2. Consult the literature for newly discovered functions of your target kinase. | These approaches can reveal novel signaling pathways regulated by your target kinase, providing a new context for your observed phenotype. |
| Compound Instability or Degradation | 1. Assess the stability of your compound in your cell culture media over the time course of your experiment using techniques like HPLC or LC-MS. | Your compound may be degrading into a different molecule with its own biological activity. |
Issue 2: High Background in In-Vitro Kinase Assays
Your in-vitro kinase assay shows high signal in the negative control wells, making it difficult to determine the true inhibitory effect of your compound.
| Possible Cause | Troubleshooting Step | Rationale |
| ATP Contamination in Reagents | 1. Use freshly prepared, high-purity ATP solutions. 2. Ensure all buffers and reagents are free of ATP contamination. | Contaminating ATP can lead to a basal level of kinase activity even in the absence of exogenously added ATP. |
| Autophosphorylation of the Kinase | 1. Optimize the kinase concentration in your assay. 2. Reduce the incubation time. | High concentrations of some kinases can lead to significant autophosphorylation, increasing the background signal. |
| Non-Specific Inhibition | 1. Include a counter-screen with an unrelated enzyme to check for non-specific enzymatic inhibition. 2. Test your compound in an assay format that is less prone to interference (e.g., a direct binding assay vs. an activity-based assay). | Your compound may be inhibiting the assay's detection system or acting as a general enzyme inhibitor. |
Experimental Protocols & Workflows
Workflow for Characterizing a Novel Kinase Inhibitor
The following diagram illustrates a general workflow for the initial characterization of a novel kinase inhibitor like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: A typical workflow for the initial characterization of a novel kinase inhibitor.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general outline for performing a CETSA to confirm the engagement of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine with its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment: PCR thermal cycler, centrifuges, equipment for protein quantification and Western blotting.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of your compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Wash cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Quantify the protein concentration in the supernatant.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A positive target engagement will result in a thermal stabilization of the target protein, meaning more of it will remain in the soluble fraction at higher temperatures in the presence of your compound compared to the vehicle control.
-
Best Practices for Minimizing Off-Target Effects
-
Thorough Characterization: Do not rely on a single assay. A combination of biochemical, cellular, and phenotypic assays is necessary to build a strong case for your compound's mechanism of action.
-
Use Appropriate Controls: Always include positive and negative controls in your experiments. A well-characterized inhibitor for your target of interest can serve as a valuable positive control.
-
Work at the Lowest Effective Concentration: Use the lowest concentration of your compound that elicits the desired on-target effect to minimize the likelihood of engaging off-targets.[20]
-
Consider Polypharmacology: Be aware that for some therapeutic applications, inhibiting multiple kinases can be beneficial.[9] Understanding the full selectivity profile of your compound is key, whether your goal is a highly selective or a multi-targeted inhibitor.
-
Stay Informed: The field of kinase biology is constantly evolving. Regularly review the literature for new information about your target(s) of interest and potential off-targets.
By following the guidance in this technical support center, you will be better equipped to navigate the complexities of working with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and other novel small molecule inhibitors, ultimately leading to more robust and reproducible scientific discoveries.
References
-
Milanesi, L., & Coccurello, L. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 25. [Link]
-
Bamborough, P., & Drewry, D. H. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7697-7714. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Amith, S. R., & Flaherty, D. P. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]
-
Liau, B. B., & Crews, C. M. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemical Biology, 16(8), 834-843. [Link]
-
Yang, H., & Chen, Y. (2013). Computational off-target profiling of known kinase inhibitors. (a) The... ResearchGate. [Link]
-
Vippagunta, S. R., & Liu, D. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling, 51(10), 2529-2541. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Wehrman, T. S., O'Donnell, E. A., Lumpe, M. J., Osetek, B. E., & Krutzik, P. O. (2014). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Supplement), 5385. [Link]
-
Zhu, E. F., & Zhu, Z. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 227-240. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). Nature Communications, 16(1), 1-16. [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (2023). Journal of Cheminformatics, 15(1), 1-17. [Link]
-
Yang, H., & Chen, Y. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(13), 1778-1785. [Link]
-
El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1853. [Link]
-
Lin, A., & Sheltzer, J. M. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 12(559), eabc3461. [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2020). Clausius Scientific Press. [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. (2020). Archiv der Pharmazie, 353(4), e1900296. [Link]
-
Gennari, A., et al. (2004). Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50. Alternatives to Laboratory Animals, 32(5), 437-459. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1860. [Link]
-
Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. (2025). RSC Medicinal Chemistry, 16(2), 345-356. [Link]
-
Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. (2006). Journal of Medicinal Chemistry, 49(5), 1549-1561. [Link]
-
Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3609-3619. [Link]
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clausiuspress.com [clausiuspress.com]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Technical Support Center: Stability of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO
Welcome to the technical support center for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound when dissolved in dimethyl sulfoxide (DMSO). Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and stability of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO solutions.
Q1: What are the primary stability concerns when dissolving 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO?
A1: The primary concern is the potential for solvolysis, where DMSO or trace amounts of water within the DMSO act as a nucleophile, displacing one or both of the chloro groups on the pyrimidine ring. The chlorine atoms at the 4 and 6 positions of the pyrazolo[3,4-d]pyrimidine core are susceptible to nucleophilic aromatic substitution (SNAr) reactions. While DMSO is a polar aprotic solvent and generally considered non-reactive towards many solutes, its sulfoxide group can exhibit nucleophilicity, especially under certain conditions (e.g., elevated temperature, presence of impurities).
Q2: How should I properly prepare and store stock solutions of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO?
A2: To minimize degradation, it is crucial to use anhydrous DMSO and handle the compound in a dry, inert atmosphere (e.g., using a glove box or a nitrogen-purged environment). Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to reduce the rate of any potential degradation reactions. It is also advisable to prepare fresh solutions for sensitive experiments or to perform periodic quality control checks on stored solutions.
Q3: What are the visible signs of degradation in my DMSO stock solution?
A3: Visual inspection can sometimes reveal degradation. Signs include a change in color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.
Q4: Can I use DMSO that is not anhydrous?
A4: It is strongly recommended to use anhydrous DMSO. The presence of water can lead to hydrolysis of the chloro groups, forming hydroxylated byproducts. This will alter the chemical properties and biological activity of your compound.
Q5: For how long can I store the DMSO stock solution?
A5: The long-term stability of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO has not been extensively reported in publicly available literature. Therefore, it is best practice to assume potential for degradation and to use freshly prepared solutions whenever possible. If long-term storage is necessary, a stability study should be conducted under your specific storage conditions.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments involving 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO.
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variability in your bioassays or analytical measurements, it could be due to the degradation of your compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Guidance:
-
Assess Solution History: Determine the age of your DMSO stock solution and review its storage conditions (temperature, exposure to light and moisture).
-
Quality Control (QC) Analysis: If the solution is not freshly prepared, perform a QC analysis to check for degradation.
-
Prepare Fresh Solution: If degradation is confirmed or suspected, prepare a fresh stock solution using anhydrous DMSO and proper handling techniques.
-
Re-run Experiment: Repeat the experiment with the fresh solution to see if the inconsistency is resolved.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
The presence of new peaks in your chromatogram is a strong indicator of degradation or the presence of impurities.
Potential Degradation Pathway:
Caption: Potential degradation pathways in the presence of water or DMSO.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can provide clues about the identity of the degradation products. For instance, an increase in mass of 18 Da (relative to the loss of HCl) could indicate hydrolysis.
-
Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation) to accelerate degradation and identify the resulting products.
-
Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.[1][2]
Section 3: Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol outlines the best practices for preparing a stable stock solution of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO.
Materials:
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
Anhydrous DMSO (≤0.02% water)
-
Inert gas (Nitrogen or Argon)
-
Calibrated balance
-
Appropriate glassware (e.g., volumetric flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in a clean, dry container under an inert atmosphere.
-
Transfer the compound to a volumetric flask.
-
Add a portion of anhydrous DMSO to the flask and gently swirl to dissolve the compound. A magnetic stirrer can be used to aid dissolution.
-
Once fully dissolved, add anhydrous DMSO to the final volume.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general HPLC method to assess the purity and stability of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Method optimization may be required for your specific instrumentation.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare your mobile phases and equilibrate the HPLC system.
-
Dilute a sample of your DMSO stock solution to an appropriate concentration with the initial mobile phase composition.
-
Inject the sample and acquire the chromatogram.
-
Analyze the chromatogram for the presence of the main peak corresponding to the parent compound and any additional peaks that may indicate degradation products.
-
Calculate the purity of the sample by determining the peak area percentage of the parent compound.
Section 4: Scientific Insights
The pyrazolo[3,4-d]pyrimidine scaffold is a common motif in medicinal chemistry, often utilized for its ability to mimic purines and interact with various biological targets. The chloro substituents at the 4 and 6 positions are key handles for synthetic elaboration, but they also represent the primary sites of potential instability.
The rate of nucleophilic substitution at these positions is influenced by several factors:
-
Nucleophilicity of the attacking species: Water is a more potent nucleophile than DMSO in this context.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.
-
pH: Although not directly applicable to a DMSO solution, any acidic or basic impurities can catalyze degradation.
Understanding these principles is essential for designing robust experiments and interpreting your results accurately. For further reading on the reactivity of related dichloropyrimidine systems, several resources are available.[3]
References
- 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | CAS 21254-22-8 | Chemical-Suppliers. (n.d.).
- PubChemLite - 4,6-dichloro-1-isopropyl-1h-pyrazolo[3,4-d]pyrimidine (C8H8Cl2N4). (n.d.).
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). CNR-IRIS.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press.
- 4-CHLORO-1-ISOPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE. (n.d.). Fluorochem.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate.
- 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1. (n.d.). ChemicalBook.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate.
Sources
Technical Support Center: A Guide to Experiments with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this versatile kinase inhibitor scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are both successful and reproducible.
Section 1: Synthesis and Purity
The synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the construction of the pyrazolopyrimidine core followed by a crucial chlorination step. This section addresses the common hurdles in this synthetic sequence.
Frequently Asked Questions & Troubleshooting
Question 1: I'm experiencing low yields in the final chlorination step to produce 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine from its dihydroxy precursor. What are the likely causes?
Answer: Low yields in the chlorination of the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione precursor are a frequent challenge. The reaction, typically employing a chlorinating agent like phosphorus oxychloride (POCl₃), is sensitive to several factors.[1][2][3]
-
Incomplete Reaction: The conversion of the dihydroxy compound to the dichloro derivative can be sluggish. Ensure your reaction is running for a sufficient duration and at an adequate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. The disappearance of the highly polar starting material is a key indicator of completion.
-
Reagent Quality: The purity and reactivity of your POCl₃ are paramount. Over time, POCl₃ can hydrolyze to phosphoric acid and HCl, which will be ineffective for the chlorination. Using a freshly opened bottle or a recently distilled batch of POCl₃ is highly recommended.
-
Presence of Water: Any moisture in your reaction setup will rapidly quench the POCl₃, significantly reducing the yield. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Temperature: While refluxing in POCl₃ is a common procedure, the optimal temperature can be substrate-dependent. If the temperature is too low, the reaction may not go to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.
Question 2: My final product is contaminated with a significant amount of a mono-chloro impurity. How can I avoid this and purify my product?
Answer: The formation of mono-chloro-hydroxy-pyrazolo[3,4-d]pyrimidine species is a common byproduct of incomplete chlorination.
-
Driving the Reaction to Completion: To minimize the formation of this impurity, ensure an adequate excess of the chlorinating agent is used and that the reaction is allowed to proceed to completion. The use of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction.[2]
-
Purification Strategy: Separating the desired dichloro product from the more polar mono-chloro impurity can typically be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.[4]
| Compound | Typical Eluent System (Silica Gel) | Expected Elution Order |
| 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) | First |
| 4-chloro-6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | Hexane/Ethyl Acetate (e.g., 1:1) | Second |
| 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione | Ethyl Acetate/Methanol (e.g., 9:1) | Last |
Question 3: During the workup of the POCl₃ reaction, my product seems to be decomposing. What is happening and how can I prevent it?
Answer: The workup procedure for reactions involving POCl₃ is critical to prevent product degradation. The issue you are observing is likely due to the highly exothermic and corrosive nature of quenching excess POCl₃ with water.[5]
-
Hydrolysis: The dichloro-substituents on the pyrazolopyrimidine ring are susceptible to hydrolysis, especially under harsh pH conditions or at elevated temperatures during the quench. This can lead to the formation of the mono-chloro-hydroxy or even the dihydroxy starting material.
-
Controlled Quenching Protocol: A safer and more effective method is to first remove the excess POCl₃ under reduced pressure (using a trap containing a base like NaOH to neutralize the volatile and corrosive fumes). The reaction residue can then be cautiously quenched by pouring it onto crushed ice with vigorous stirring. This helps to dissipate the heat generated during hydrolysis.
-
Extraction: After quenching, the product should be promptly extracted into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any residual acid.
Section 2: Reactions and Reactivity
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate for the synthesis of a wide range of kinase inhibitors through nucleophilic aromatic substitution (SₙAr) reactions.[6][7]
Frequently Asked Questions & Troubleshooting
Question 4: I am performing a nucleophilic aromatic substitution (SₙAr) with an amine and getting a mixture of products. How can I control the regioselectivity?
Answer: The pyrazolopyrimidine core has two reactive chloro-substituents at the C4 and C6 positions. The regioselectivity of the SₙAr reaction is influenced by both electronic and steric factors.
-
Electronic Effects: In many dichloropyrimidine systems, the C4 position is electronically more activated towards nucleophilic attack.[8][9] This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which can better stabilize the negative charge in the Meisenheimer intermediate.
-
Steric Hindrance: The N-isopropyl group at the 1-position can exert some steric influence, potentially directing nucleophiles to the less hindered C6 position. However, the degree of this influence depends on the size of the incoming nucleophile.
-
Reaction Conditions: Temperature and solvent can also play a role in regioselectivity. Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity in SₙAr reactions.
Question 5: My SₙAr reaction is very slow or not proceeding at all. What can I do to improve the reaction rate?
Answer: Sluggish SₙAr reactions can often be accelerated by optimizing the reaction conditions.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Base Selection: A suitable base is often required to deprotonate the nucleophile (if it's an amine or alcohol) and to scavenge the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like DIPEA.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions.[9]
-
Nucleophile Strength: The reactivity of the nucleophile is a key factor. If you are using a weak nucleophile, you may need more forcing conditions (higher temperature, stronger base).
Question 6: I am concerned about the stability of my 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine during storage. What are the recommended conditions?
Answer: As a di-chloro substituted heterocyclic compound, it is susceptible to hydrolysis. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. Long-term storage in a desiccator or a dry box is recommended to maintain its purity.
Section 3: Purification and Characterization
Proper purification and characterization are essential to ensure the quality of your material for subsequent experiments.
Frequently Asked Questions & Troubleshooting
Question 7: I am having difficulty purifying my substituted pyrazolo[3,4-d]pyrimidine product by recrystallization. What are some good solvent systems to try?
Answer: Finding a suitable recrystallization solvent system often requires some experimentation. A good solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Single Solvent Systems: Common solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate.
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. In this technique, the compound is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which it is poorly soluble) is then added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to promote crystal formation.[10]
Common Two-Solvent Systems for Pyrazolopyrimidines:
| "Good" Solvent | "Bad" Solvent |
| Dichloromethane | Hexane/Pentane |
| Ethyl Acetate | Hexane |
| Acetone | Water |
| Ethanol | Water |
Question 8: My NMR spectrum shows some unexpected peaks. What are the common impurities I should be looking for?
Answer: Besides the starting materials and regioisomers discussed earlier, other common impurities can arise from side reactions or the reagents used.
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, DCM) are often observed.
-
Hydrolysis Products: As mentioned, the presence of mono-chloro-hydroxy or dihydroxy species is possible if the compound has been exposed to moisture.
-
Byproducts from Synthesis: If the starting pyrazole was synthesized, impurities from that synthesis could carry through.
A typical ¹H NMR spectrum of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in CDCl₃ would show a characteristic septet for the isopropyl methine proton and a doublet for the methyl protons, in addition to a singlet for the pyrazole proton. Any significant deviation from this pattern warrants further investigation.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) with an Amine
-
To a solution of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, 0.1 M) in a flame-dried flask under an inert atmosphere, add the amine nucleophile (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Troubleshooting Purification by Two-Solvent Recrystallization
Caption: Step-by-step workflow for two-solvent recrystallization.
References
-
University of Toronto. (n.d.). Column chromatography. Available at: [Link]
-
Feng, M., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemical Engineering (China), 46(1), 53-56. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Artico, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5227. Available at: [Link]
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Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
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Boots, S. G. (1956). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]
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MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
- Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
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de la Cruz, P., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 26(15), 4475. Available at: [Link]
-
ResearchGate. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Available at: [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]
-
Davies, S. G., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2634-2646. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Available at: [Link]
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Reddit. (2025). Crystallization solvent systems. r/Chempros. Available at: [Link]
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Sharma, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. MedChemComm, 15(1), 21-48. Available at: [Link]
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ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
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National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
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PubChemLite. (n.d.). 4,6-dichloro-1-isopropyl-1h-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
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Chemical-Suppliers.com. (n.d.). 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
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Appretech Scientific Limited. (n.d.). 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
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Semantic Scholar. (2012). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Available at: [Link]
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Semantic Scholar. (2012). Synthesis and radiation stability of some new biologically active pyrazolo[3,4-d]pyrimidines. Available at: [Link]
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Semantic Scholar. (1971). Purines, pyrimidines, and imidazoles. Part XXXVII. Some new syntheses of pyrazolo[3,4-d]pyrimidines, including allopurinol. Available at: [Link]
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MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
Royal Society of Chemistry. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Available at: [Link]
-
PubMed. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Available at: [Link]
-
PubMed. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Available at: [Link]
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CSIR-NEIST, Jorhat. (n.d.). Homepage. Available at: [Link]
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PubMed. (1993). Physical chemical stability of warfarin sodium. Available at: [Link]
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Wikipedia. (n.d.). Minoxidil. Available at: [Link]
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- 9. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Strategies to Mitigate Cytotoxicity of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine derivatives. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you manage and reduce the cytotoxicity of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and related compounds in your experimental models. Our goal is to empower you to distinguish between desired on-target effects and unwanted toxicity, ultimately leading to more precise and reliable results.
Section 1: Understanding the Challenge: On-Target vs. Off-Target Cytotoxicity
Pyrazolo[3,4-d]pyrimidines are a well-established class of heterocyclic compounds frequently investigated as kinase inhibitors for therapeutic purposes, particularly in oncology. Their mechanism of action often involves inducing apoptosis or cell cycle arrest in rapidly dividing cancer cells, making cytotoxicity a desired outcome. However, when this effect is observed in non-cancerous cell lines or at concentrations that suggest off-target activity, it becomes a significant experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for pyrazolo[3,4-d]pyrimidine compounds?
A1: The cytotoxicity of this compound class can be broadly categorized into two types:
-
On-Target Cytotoxicity: This is due to the intended pharmacological effect, i.e., the inhibition of a specific molecular target (like a kinase) that is also essential for the survival of normal cells. For example, inhibiting a kinase crucial for cell cycle progression will affect any proliferating cell, cancerous or not.
-
Off-Target Cytotoxicity: This arises from interactions with unintended molecular targets or non-specific cellular damage. Common causes include poor solubility leading to compound precipitation, disruption of mitochondrial function, generation of reactive oxygen species (ROS), or interference with fundamental cellular processes unrelated to the primary target.
Q2: How can I quantitatively distinguish between desired anti-cancer activity and toxicity to normal cells?
A2: The most effective method is to determine the Selectivity Index (SI) . The SI is a ratio that compares the cytotoxicity of a compound in normal cells to its effective concentration in cancer cells.
SI = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes death in 50% of normal (non-cancerous) cells.
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that achieves 50% of the desired inhibitory effect (e.g., growth inhibition) in cancer cells.
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered promising for further development.
Section 2: Troubleshooting Guide & Mitigation Strategies
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q3: My compound is highly toxic to both cancer and normal primary cells, even at low concentrations. What is my first troubleshooting step?
A3: The first step is to meticulously establish the therapeutic window through comprehensive dose-response and time-course experiments . A compound's toxicity can be highly dependent on both concentration and exposure duration. A shorter exposure may be sufficient to achieve the desired biological effect while minimizing toxicity.
-
Actionable Advice: Perform a cytotoxicity assay (see Protocol 1) testing a broad range of concentrations (e.g., 10-fold serial dilutions from 100 µM to 1 nM) across multiple time points (e.g., 24, 48, and 72 hours). This will help you identify the maximum non-toxic concentration and the optimal exposure time.
Q4: I observe precipitation of my compound in the culture medium after addition. Could this be causing non-specific toxicity?
A4: Absolutely. Poor aqueous solubility is a common cause of "false positive" cytotoxicity. Precipitated compound can cause physical stress to cells or result in an artificially high local concentration, leading to cell death that is not mechanism-based.
-
Actionable Advice:
-
Check Solvent Concentration: If using DMSO, ensure the final concentration in your culture medium does not exceed 0.5% (v/v), and ideally is kept below 0.1%, as the solvent itself can be toxic.
-
Improve Solubility with Formulation: Consider using formulation strategies to enhance solubility. A straightforward and effective method is complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, capable of encapsulating poorly soluble drugs and increasing their bioavailability.
-
Q5: How can I reduce the general toxicity of my compound while preserving its targeted effect?
A5: Advanced formulation strategies using drug delivery systems can shield healthy tissues from the compound, reducing systemic toxicity. These systems can enhance drug accumulation in target tissues.
-
Actionable Advice:
-
Liposomal Encapsulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. This encapsulation can alter the drug's biodistribution, reduce its clearance, and decrease its accumulation in normal organs, thereby lowering toxicity.
-
Nanoparticle Formulation: Polymeric or lipid-based nanoparticles can be used to improve a drug's pharmacokinetic profile and enable targeted delivery, reducing off-target effects.
-
Q6: The pyrimidine core of my compound suggests it might interfere with nucleotide synthesis. Is there a way to specifically rescue non-cancerous cells from this effect?
A6: Yes, this is an excellent insight. If your compound inhibits the de novo pyrimidine synthesis pathway, you may be able to selectively protect normal cells using a Uridine Rescue experiment. Many normal cells can effectively use the pyrimidine salvage pathway, while some cancer cells are less efficient at it. By providing exogenous uridine, you allow normal cells to bypass the block in the de novo pathway and synthesize necessary nucleotides.
Section 3: Key Experimental Protocols
Protocol 1: Standard In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of cells. Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
Test compound (4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine)
-
Cell line(s) of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ or CC₅₀ value.
Protocol 2: Uridine Rescue Assay
This protocol determines if exogenous uridine can rescue cells from compound-induced cytotoxicity.
Procedure:
-
Cell Seeding: Seed both normal and cancer cells in separate 96-well plates as described in Protocol 1.
-
Co-treatment: Prepare serial dilutions of your compound as before. For each concentration, prepare two sets: one with the compound alone and one with the compound plus a final concentration of 10-100 µM uridine.
-
Controls: Include wells for:
-
Untreated cells
-
Cells treated with uridine alone
-
Cells treated with vehicle control
-
Cells treated with your compound dilutions alone
-
-
Incubation & Assessment: Incubate for the desired time (e.g., 48-72 hours) and then assess cell viability using the MTT assay (Protocol 1) or another suitable method.
-
Analysis: Compare the viability curves of cells treated with the compound alone versus those co-treated with uridine. A rightward shift in the viability curve in the presence of uridine indicates a successful rescue effect.
Section 4: Visual Workflows and Concepts
Decision-Making Workflow for High Cytotoxicity
The following diagram outlines a logical workflow for troubleshooting and addressing unexpected cytotoxicity during your experiments.
Caption: A step-by-step workflow for troubleshooting high cytotoxicity.
Concept: Drug Delivery Systems
This diagram illustrates how a liposomal drug delivery system can reduce systemic toxicity.
Caption: Liposomes reduce toxicity by limiting drug uptake in normal cells.
References
- [The toxicity of chemotherapeutic agents, resulting from their low pharmacological index, introduces considerable discomfort and risk to cancer patients. Among several strategies to reduce the toxicity of chemotherapeutic agents, targeted drug delivery is the most promising one. Areas covered: Liposomes, micelles, albumin-based, polymeric, dendritic and lipid core nanoparticles have been used as carriers to concentrate anticancer drugs in neoplastic tissues, and clinical studies of those preparations are reviewed. In most clinical studies, drug delivery systems reduced drug toxicity.](
Sources
Technical Support Center: Purification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support guide for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 21254-22-8). This molecule is a critical intermediate in pharmaceutical R&D, particularly for the synthesis of kinase inhibitors and other therapeutic agents.[1] Its purification, however, presents distinct challenges due to its chemical reactivity and the nature of impurities generated during its synthesis.
This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals to overcome common purification hurdles, ensuring high purity and yield for downstream applications.
Section 1: Frequently Asked Questions (FAQs) & Core Challenges
This section addresses the most common issues encountered during the purification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Q1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I obtain a colorless solid?
A1: Discoloration is typically due to high-molecular-weight, colored byproducts from the cyclization or chlorination steps, or residual catalysts. The synthesis often involves high temperatures and strong reagents like phosphorus oxychloride (POCl₃), which can generate polymeric impurities.[2][3]
-
Causality: Incomplete reactions or side reactions can leave chromophoric precursors in the mix.[4] Additionally, residual phosphorus-containing byproducts from chlorination are a known source of color.[5]
-
Troubleshooting Strategy:
-
Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. Heat for an additional 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed impurities before cooling.
-
Column Chromatography: If recrystallization fails, flash column chromatography is highly effective. A silica gel stationary phase with a non-polar to moderately polar eluent system is recommended. See Protocol 3 for a detailed methodology.
-
Q2: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a crystalline solid.[6] This is a common issue when the solution is supersaturated with a compound that has a relatively low melting point or when the solvent's boiling point is too high.
-
Causality: The solubility curve of the compound in the chosen solvent is too steep, leading to rapid precipitation upon minor cooling.
-
Troubleshooting & Optimization:
-
Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to decrease the saturation point.[6]
-
Ensure Slow Cooling: After dissolution, allow the flask to cool slowly to room temperature, perhaps in an insulated container, before moving to an ice bath. Rapid cooling promotes oiling.[6]
-
Change the Solvent System: A solvent with a lower boiling point may be necessary. Alternatively, using a mixed-solvent system can modulate solubility more effectively.[6] See Protocol 2 .
-
Use a Seed Crystal: Introducing a single, pure crystal of the target compound into the cooled, supersaturated solution can induce controlled crystallization and prevent oiling.[6]
-
Q3: I am struggling to remove unreacted starting materials, particularly the precursor hydrazine. What is the most effective method?
A3: Hydrazine precursors can be challenging to remove due to their polarity and potential to co-crystallize. Their presence compromises the purity required for subsequent reactions.
-
Causality: The target compound and the hydrazine precursor may have similar solubilities in common recrystallization solvents.
-
Troubleshooting Strategy:
-
Acidic Wash: Before recrystallization, dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic phase with a dilute aqueous acid solution (e.g., 1M HCl). The basic hydrazine will be protonated and partition into the aqueous layer. Subsequently, wash with water and brine, then dry and concentrate the organic phase.
-
Chromatography: Flash column chromatography is the most reliable method for separating compounds with different polarities. The basicity of the hydrazine will cause it to interact more strongly with the acidic silica gel, allowing the less polar product to elute first.
-
Q4: My purification yield is consistently low. What are the primary factors contributing to product loss?
A4: Low yield is a frequent problem that can stem from both the reaction and the work-up/purification process.
-
Causality & Optimization:
-
Incomplete Reaction: Ensure the initial cyclization and chlorination reactions have gone to completion using TLC or LC-MS monitoring.[2] Using high-purity precursors is essential for driving the reaction forward.[4]
-
Excess Recrystallization Solvent: Using too much hot solvent to dissolve the crude product is a common mistake. This keeps a significant amount of the product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.[6]
-
Premature Crystallization: If the product crystallizes during hot filtration (to remove charcoal or other solids), you will experience significant loss. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent at room temperature, recovery will be poor. A good recrystallization solvent should have high solubility at high temperatures and low solubility at low temperatures.[7]
-
Q5: I suspect the dichloro groups are unstable during work-up or purification. What precautions should I take?
A5: The chloro-substituents on the pyrimidine ring are susceptible to nucleophilic substitution, particularly by water (hydrolysis) to form the corresponding hydroxy derivatives, especially at elevated temperatures or non-neutral pH.
-
Causality: The electron-withdrawing pyrazolopyrimidine ring system activates the chlorine atoms, making them good leaving groups.
-
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents whenever possible, especially if heating is required for extended periods.[4]
-
Neutral pH: During aqueous work-up, maintain a neutral pH. Avoid strong acids or bases.
-
Temperature Control: Minimize the time the compound is heated in solution. Do not leave it refluxing in a recrystallization solvent for longer than necessary.
-
Storage: Store the final, pure product in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon).
-
Section 2: Troubleshooting Workflows & Detailed Protocols
Logical Flow for Purification Strategy
The following diagram outlines a decision-making workflow for purifying crude 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clausiuspress.com [clausiuspress.com]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
optimizing reaction time and temperature for synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This molecule is a critical building block for numerous potent kinase inhibitors and other pharmacologically active agents.[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and ensuring the highest standards of scientific integrity in your work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine?
The most common and robust synthetic route involves a multi-step process beginning with the construction of the pyrazolopyrimidine core, followed by chlorination and finally, regioselective N-isopropylation.
-
Step 1: Cyclization. The synthesis typically starts from a pyrazole precursor, such as 5-amino-1H-pyrazole-4-carboxamide, which is cyclized with a reagent like urea or formamide to form the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (a di-hydroxypyrazolopyrimidine) core.[2]
-
Step 2: Chlorination. The diol is then chlorinated to 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃), often used in excess and sometimes with an additive.[2][3]
-
Step 3: N-Isopropylation. The final step is the alkylation of the pyrazole nitrogen with an isopropyl group. This is typically achieved using an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a base.
Q2: What are the primary safety concerns with this synthesis?
The chlorination step poses the most significant hazards. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4]
-
Handling POCl₃: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Quenching: The work-up procedure, which involves quenching the excess POCl₃, is highly exothermic and can release choking fumes of hydrogen chloride (HCl) gas.[4][5] This must be done slowly and cautiously by adding the reaction mixture to ice or a cold, stirred aqueous solution. Large-scale reactions require particular attention to temperature control during the quench.[5]
Q3: How can I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material, intermediates, and the final product. Visualization can be achieved under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Workflow Overview
The following diagram illustrates the key transformations in the synthesis pathway.
Caption: General synthetic pathway for the target compound.
Troubleshooting Guide: Optimizing Reaction Time and Temperature
This section addresses specific issues you may encounter, focusing on the critical chlorination and N-isopropylation steps.
Problem 1: Low yield or incomplete conversion during the chlorination step.
-
Q: My starting diol is not fully converting to the dichloro product. What are the likely causes and solutions?
A: This is a common issue often related to reaction conditions or reagent quality.
-
Causality—Insufficient Reaction Driving Force: The conversion of a diol to a dichloro derivative with POCl₃ is an equilibrium-driven process that requires sufficient thermal energy and reagent concentration to proceed to completion.[5] The mechanism involves the formation of a dichlorophosphite intermediate which is then displaced by chloride ions.[6] Incomplete reactions leave behind mono-chloro or unreacted starting material, complicating purification.
-
Troubleshooting Steps:
-
Verify Reagent Quality: POCl₃ can hydrolyze over time if exposed to atmospheric moisture, reducing its efficacy. Use a fresh bottle or distill the POCl₃ before use.
-
Increase Temperature: Ensure the reaction mixture is refluxing vigorously (approx. 105-110°C). Lower temperatures will significantly slow the reaction rate. For particularly stubborn substrates, solvent-free heating in a sealed reactor at temperatures up to 160°C can dramatically improve yields and reduce reaction times.[7]
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned duration (e.g., 4 hours), extend the reflux time. Some syntheses may require up to 18 hours of reflux.[3]
-
Consider Additives: The addition of a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction.[7][8] The base can activate the hydroxyl groups and neutralize the HCl byproduct, pushing the equilibrium forward. In some cases, adding phosphorus pentachloride (PCl₅) along with POCl₃ can also enhance chlorination.[5]
-
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 110°C (Reflux) | 140-160°C (Sealed Reactor)[7] | Provides higher energy to overcome activation barriers, ensuring complete conversion. |
| Time | 4-6 hours | 2-4 hours (at higher temp)[7] | Higher temperature accelerates the reaction rate, shortening the required time. |
| Additives | None | 1 eq. Pyridine[7] | Acts as a base to facilitate the reaction and improve efficiency. |
Problem 2: Formation of regioisomers during N-isopropylation.
-
Q: I am getting a mixture of N1- and N2-isopropyl isomers. How can I improve the regioselectivity for the desired N1 product?
A: Regioselectivity in the alkylation of pyrazolo[3,4-d]pyrimidines is a well-documented challenge and is highly dependent on the reaction conditions. [9][10]
-
Causality—Kinetic vs. Thermodynamic Control: The pyrazole ring has two potential nucleophilic nitrogen atoms (N1 and N2). Alkylation can occur at either position. The N1 position is often the thermodynamically favored product, while the N2 position can be the kinetically favored product under certain conditions. The choice of base, solvent, and counter-ion can influence the site of alkylation by altering the nucleophilicity of the respective nitrogen atoms.[9] For instance, polar aprotic solvents like DMSO have been shown to favor N1 alkylation in some pyrazolopyrimidine systems, whereas THF can favor N2.[9]
-
Troubleshooting & Optimization Workflow:
Caption: Decision tree for optimizing N1-isopropylation regioselectivity.
-
Recommended Starting Conditions for High N1 Selectivity:
-
Base: Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can sometimes lead to mixtures.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is a reliable choice.
-
Temperature: Running the reaction at a moderately elevated temperature (e.g., 60-80°C) can favor the formation of the more stable thermodynamic N1 isomer.
-
-
Problem 3: Product degradation or formation of dark-colored impurities.
-
Q: My final product is a dark oil or solid and difficult to purify. What causes this?
A: This often points to product instability under the reaction or work-up conditions.
-
Causality—Thermal Decomposition & Hydrolysis: Dichloropyrimidines can be susceptible to degradation at very high temperatures over prolonged periods. More commonly, impurities arise during the aqueous work-up. The chloro groups are activated towards nucleophilic substitution and can be hydrolyzed back to hydroxyl groups if the quench and extraction are not performed efficiently and under controlled pH.
-
Troubleshooting Steps:
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor by TLC and proceed to work-up as soon as the starting material is consumed.
-
Controlled Quench: As described in the safety section, pour the reaction mixture onto crushed ice or into vigorously stirred, ice-cold water. This rapidly dissipates heat and dilutes the reagents.[4]
-
pH Control: After the initial quench, the solution will be strongly acidic. Neutralize it carefully with a saturated base solution (e.g., sodium bicarbonate, NaHCO₃) while keeping the temperature low. Do not let the pH become strongly basic for extended periods, as this can also promote hydrolysis.
-
Efficient Extraction: Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) once neutralized. Wash the combined organic layers with brine to remove residual water, dry thoroughly over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure at a moderate temperature (<40°C).
-
-
Detailed Experimental Protocols
Protocol 1: Chlorination of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 10% Methanol in Dichloromethane).
-
Work-up (Quench): Allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, add the reaction mixture dropwise to the ice water.
-
Neutralization & Extraction: Once the addition is complete, carefully neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: N-Isopropylation of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the suspension.
-
Alkylating Agent: Add 2-iodopropane (1.2-1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-12 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
References
- Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[ 3 , 4 - d ]pyrimidine. (n.d.). Google Scholar.
-
Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves, G. D., Jr. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505–510. [Link]
-
General synthesis of pyrazolopyranopyrimidine at optimized reaction... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved January 5, 2026, from [Link]
-
Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. (2023). National Institutes of Health. [Link]
-
Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lit. (1979). American Chemical Society. [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridinea. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate. [Link]
- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.). Google Patents.
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Synthesis of (S)-β-[(1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzenepropanol. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
- Process for preparing 4,6-dichloro-pyrimidine. (n.d.). Google Patents.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
POCl3 Mechanism for Activated Chlorine Formation. (n.d.). Common Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Institutes of Health. [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
-
How should I proceed in Chlorination using POCl3? (2014). ResearchGate. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). National Institutes of Health. [Link]
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Technical Support Center: Managing Compound Precipitation in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and critical issue of compound precipitation in cell-based assays. Inaccurate compound concentration due to precipitation can lead to unreliable data, jeopardizing project timelines and resource allocation. This document is designed to provide not just solutions, but also a foundational understanding of the underlying physicochemical principles to empower you to proactively design more robust experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Compound Precipitation
This section addresses the most common initial questions regarding compound precipitation.
Q1: What exactly is compound precipitation in the context of a cell-based assay?
A: Compound precipitation is the formation of a solid, insoluble form of your test compound within the liquid cell culture medium.[1][2] When you introduce a compound into the medium (typically from a concentrated stock solution in a solvent like DMSO), it must remain dissolved to be accessible to the cells and exert a biological effect. If the compound's concentration exceeds its solubility limit in the aqueous medium, it will "crash out" of solution, forming visible particles, crystals, or a general cloudiness (turbidity).[3][4] This process is the opposite of dissolution.[2]
Q2: Why should I be concerned about a little cloudiness? How does precipitation impact my assay results?
A: Even minor precipitation can have a profound negative impact on your results, rendering them inaccurate and irreproducible. The primary consequences are:
-
Unknown Compound Concentration: The most critical issue is that the actual concentration of the dissolved, bioavailable compound is unknown and significantly lower than your intended test concentration.[5] This leads to an underestimation of the compound's true potency (e.g., an incorrect IC50 value).[6]
-
Assay Artifacts and False Positives/Negatives: Precipitates can interfere with assay detection methods. For example, solid particles can scatter light in absorbance or fluorescence-based assays, create artifacts in high-content imaging, and even directly interact with assay reagents, leading to false positives or negatives.[7][8][9]
-
Cellular Toxicity: The precipitate itself can be detrimental to cell health, causing stress or toxicity that is unrelated to the compound's intended biological activity.[3][8] Furthermore, the change in media composition can remove essential nutrients.[8]
Q3: I dissolved my compound in 100% DMSO and it looked perfectly clear. Why did it precipitate when I added it to my cell culture medium?
A: This is a very common scenario often referred to as "solvent shock" or "crashing out."[3] Your compound may be highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility can be drastically lower in the aqueous environment of your cell culture medium.[10] When you add the concentrated DMSO stock to the medium, the solvent environment rapidly shifts from organic to aqueous. If the final concentration of your compound in the medium is above its aqueous solubility limit, it will precipitate.[4][10]
Q4: Are some compounds more likely to precipitate than others?
A: Absolutely. A compound's tendency to precipitate is governed by its intrinsic physicochemical properties.[11] Key factors include:
-
Lipophilicity (Hydrophobicity): Highly lipophilic ("greasy") compounds are less soluble in water and more prone to precipitation.
-
Crystal Lattice Energy: Strong intermolecular forces in the compound's solid-state make it harder for solvent molecules to break them apart and dissolve the compound.
-
Ionizability (pKa): The solubility of ionizable compounds is highly dependent on the pH of the solution.[5][11]
-
Molecular Weight and Shape: Larger, more complex molecules can sometimes have lower solubility.[12]
Part 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section provides actionable steps to prevent, diagnose, and manage precipitation.
Issue 1: Immediate Precipitation Upon Compound Addition
You've just added your compound stock to the pre-warmed media, and it immediately turns cloudy or you see visible particles.
This is a classic case of exceeding the compound's kinetic solubility limit due to solvent shock.
The following diagram outlines a decision-making process to address immediate precipitation.
Caption: Troubleshooting workflow for immediate precipitation.
-
High Solvent Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and do not guarantee solubility upon dilution into an aqueous buffer.[5] A final concentration of <0.5%, and ideally <0.1%, is recommended to minimize both toxicity and solvent-shock effects.[5]
-
Rapid Dilution: Adding a concentrated stock directly into a large volume of media creates localized super-saturation, where the compound molecules aggregate and precipitate before they can be properly dispersed and solvated by the medium.[5] A slower, more controlled dilution into warmed media allows for a more gradual solvent exchange.
-
Exceeding Aqueous Solubility: The most fundamental cause is that the target concentration is simply higher than the compound can thermodynamically support in the media.[3][5] Without knowing this limit, you are experimenting blind. A preliminary solubility test is a self-validating step that provides a clear upper concentration limit for your main assay.[13][14]
Issue 2: Delayed Precipitation in the Incubator
The media looked clear initially, but after several hours or days at 37°C, you observe crystals, particles, or cloudiness.
This indicates that the compound is either unstable, interacting with media components over time, or its effective concentration is increasing.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be chemically degrading over time into less soluble byproducts under culture conditions (37°C, 5% CO₂, humidity).[5] | Assess the compound's stability under your specific culture conditions. Consider preparing fresh media with the compound more frequently for long-term experiments. |
| Interaction with Media Components | The compound may slowly interact with salts (e.g., calcium, phosphate), amino acids, or proteins in the serum, forming insoluble complexes.[3][5][8] | Try a different basal media formulation. If using serum-free media, be aware that some compounds are more stable in the presence of serum proteins like albumin.[5] |
| Media Evaporation | In long-term cultures, water can evaporate from the wells, increasing the concentration of all components, including your compound, potentially pushing it past its solubility limit.[5][8] | Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Cellular Metabolism | As cells metabolize, they can alter the local pH of the culture medium. For a pH-sensitive compound, this change can significantly decrease its solubility.[5] | Monitor the pH of your culture medium, especially in dense or highly metabolic cultures. You may need to change the medium more frequently. |
Part 3: Detection and Diagnosis - How to Confirm Precipitation
If you suspect precipitation, it's crucial to confirm it. Relying solely on visual inspection by eye can be misleading.
| Method | Principle | Sensitivity & Throughput | Use Case & Rationale |
| Phase-Contrast Microscopy | Direct visualization of particles or crystals in the culture well. | Low sensitivity, low throughput. | Standard Check: The easiest and most direct method. Should be a routine part of any cell-based assay to spot gross precipitation. Allows for morphological characterization (e.g., crystalline vs. amorphous).[12] |
| Turbidimetry | Measures the reduction in light intensity as it passes through a sample. More turbidity equals less transmitted light.[15] | Good for higher concentrations of precipitate. High throughput (plate reader-based). | Screening: Ideal for high-throughput kinetic solubility screens where you expect significant precipitation. It's analogous to an absorbance reading.[15][16] |
| Nephelometry | Measures the intensity of light scattered at an angle (typically 90°) from the incident light beam by suspended particles.[15][17] | High sensitivity, ideal for low concentrations of precipitate. High throughput (plate reader-based). | Gold Standard for Screening: More sensitive than turbidimetry for detecting the initial onset of precipitation.[6][18] This is the preferred method for accurately determining a compound's kinetic solubility limit. |
Part 4: Proactive Experimental Design & Protocols
The most trustworthy data comes from experiments designed to prevent problems before they start. Incorporating a solubility assessment into your workflow is a critical self-validating step.
Proactive Workflow Diagram
Caption: Proactive workflow to prevent compound precipitation.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol is adapted from standard high-throughput screening methodologies and is designed to determine the maximum soluble concentration of a compound in your specific assay medium.[11][14][16]
Objective: To identify the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in a selected aqueous buffer or cell culture medium.
Materials:
-
Test compound(s)
-
100% DMSO
-
Assay-specific buffer or complete cell culture medium (pre-warmed to 37°C)
-
Clear, flat-bottom 96-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader with nephelometry or turbidimetry capabilities
Procedure:
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.
-
Create Intermediate Plate: In a 96-well plate (the "intermediate plate"), add your DMSO compound stock to the first column. Then, perform a 2-fold serial dilution in 100% DMSO across the plate. This creates a range of concentrations in a constant DMSO environment.
-
Prepare Assay Plate: Fill a new 96-well plate with 198 µL of your pre-warmed (37°C) cell culture medium in each well.
-
Transfer and Mix: Using a multichannel pipette, transfer 2 µL from each well of the intermediate plate to the corresponding well of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately and thoroughly by pipetting up and down or using a plate shaker.
-
Incubate: Incubate the plate at room temperature or 37°C (to mimic assay conditions) for a set period, typically 1-2 hours.
-
Measure: Read the plate using a nephelometer or turbidimeter.
-
Data Analysis:
-
Plot the nephelometry/turbidity signal against the compound concentration.
-
The kinetic solubility limit is defined as the highest concentration before a significant, sharp increase in the light-scattering signal is observed. This indicates the onset of precipitation.
-
Self-Validation: This protocol is self-validating because it directly tests the compound's behavior under the exact solvent and media conditions of your final experiment. The resulting solubility limit provides a data-driven ceiling for the concentration range in your cell-based assay, ensuring you are working with a fully dissolved compound.
References
- Di, L., & Kerns, E. H. (2006). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 650-656.
- Kerns, E. H., & Di, L. (2003). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 4(4), 347-355.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323.
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
- Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 143-152.
-
Britannica, The Editors of Encyclopaedia. (2017). nephelometry and turbidimetry. In Encyclopædia Britannica. [Link]
-
Request PDF. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
- Brouwers, J., et al. (2012). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 101(12), 4588-4597.
-
International Journal of Innovative Research in Technology. (n.d.). A Comprehensive Review of Nephelometry and Turbidimetry in Environmental Monitoring and Industrial Process control. Retrieved from [Link]
-
Slideshare. (n.d.). Nephelometry and turbidimetry. Retrieved from [Link]
-
Thomas, N., et al. (2018). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4522-4533. [Link]
-
Cheng, X., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1304-1312. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). 3.1 Turbidimetry and nephelometry. Retrieved from [Link]
-
Wang, Z., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Molecules, 28(5), 2212. [Link]
-
Wikipedia. (n.d.). Precipitation (chemistry). Retrieved from [Link]
-
Zhang, G. G. Z., & Zhou, D. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Pharmaceutical Sciences, 101(10), 3593-3604. [Link]
-
Chemistry LibreTexts. (2025). Precipitation Reactions. Retrieved from [Link]
-
Larsen, A. T., et al. (2018). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 15(10), 4544-4557. [Link]
-
Bioprocess Online. (n.d.). How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes. Retrieved from [Link]
-
EBSCO. (n.d.). Precipitation (chemistry) | Research Starters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Precipitation. Retrieved from [Link]
-
Tveit, H. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(1), 121-131. [Link]
-
Sussex Drug Discovery Centre. (2013). Aggregation false positives in cell based assays?. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design. [Link]
-
ResearchGate. (2019). What is this 'cloud' that appears around my cell aggregates during drug toxicity tests? Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis and purification of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the selectivity of this important synthetic intermediate. We will delve into the critical aspects of the reaction, providing troubleshooting solutions and a validated experimental protocol to ensure the successful and selective synthesis of the target N1-isopropyl isomer.
Troubleshooting Guide: Improving Selectivity and Yield
The primary challenge in the synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is controlling the regioselectivity of the N-isopropylation reaction. The pyrazolo[3,4-d]pyrimidine core has two potential sites for alkylation on the pyrazole ring: the N1 and N2 positions. The formation of the undesired N2-isopropyl isomer is a common side reaction that can complicate purification and reduce the yield of the target compound.
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-isopropyl product?
Answer: The regioselectivity of N-alkylation on the pyrazolo[3,4-d]pyrimidine ring is highly dependent on the reaction conditions, particularly the choice of solvent and base.
-
Probable Cause: The use of a non-polar solvent (e.g., THF, dioxane) with a strong, sterically hindered base (e.g., NaH, NaHMDS) can favor the formation of the N2 isomer. In less polar solvents, the anionic intermediate may form a tight ion pair, sterically hindering the N1 position and making the N2 position more accessible.
-
Solution: To enhance selectivity for the N1 isomer, we recommend the following:
-
Solvent Choice: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can solvate the cation of the base, creating a "naked" and more reactive anion, which tends to favor alkylation at the thermodynamically more stable N1 position.
-
Base Selection: Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective in deprotonating the pyrazole nitrogen without creating a highly reactive and less selective anionic intermediate.
-
Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., room temperature to 50 °C) can also improve selectivity. Higher temperatures can sometimes lead to a loss of selectivity.
-
Question 2: The overall yield of my reaction is low, even after optimizing for selectivity. What are the possible reasons and how can I improve it?
Answer: Low yields can be attributed to several factors, from incomplete reactions to product degradation.
-
Probable Cause & Solution:
-
Incomplete Reaction:
-
Insufficient Base: Ensure you are using at least one equivalent of base to fully deprotonate the starting material. An excess of base (1.2-1.5 equivalents) is often beneficial.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Some reactions may require extended reaction times.
-
-
Side Reactions/Degradation:
-
Moisture: The presence of water can quench the base and lead to hydrolysis of the starting material or product. Ensure all reagents and solvents are anhydrous.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the starting material or product. Find the optimal temperature where the reaction proceeds at a reasonable rate without significant decomposition.
-
-
Purity of Starting Material: The purity of the starting 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the isolated yield.[1]
-
Question 3: I am having difficulty separating the N1 and N2 isomers by column chromatography. What can I do?
Answer: The separation of regioisomers can be challenging due to their similar polarities.
-
Probable Cause: The choice of eluent system may not be optimal for resolving the two isomers.
-
Solution:
-
Systematic Eluent Screening: Perform a systematic screening of different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution can often provide better separation than an isocratic elution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or a reverse-phase C18 silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for purifying the desired isomer, provided there is a significant difference in the solubility of the two isomers in a particular solvent system.
-
Frequently Asked Questions (FAQs)
-
What is the underlying principle for the solvent-dependent regioselectivity in N-alkylation? The regioselectivity is governed by the nature of the anionic intermediate formed after deprotonation. In polar aprotic solvents like DMSO, the cation is well-solvated, leading to a "free" anion where the charge is more delocalized, and alkylation occurs at the thermodynamically favored N1 position. In less polar solvents like THF, a tight ion pair is formed between the anion and the cation of the base. This can lead to a situation where the cation coordinates with the N7 nitrogen of the pyrimidine ring, sterically blocking the N1 position and directing the alkylating agent to the N2 position.
-
How does the steric bulk of the isopropyl group affect selectivity compared to a methyl group? The larger steric bulk of the isopropyl group can have a significant impact on regioselectivity. Generally, a bulkier alkylating agent will have a stronger preference for the less sterically hindered position. In the case of pyrazolo[3,4-d]pyrimidines, this can either enhance the selectivity for N1 (if N2 is more sterically encumbered by the pyrimidine ring) or potentially favor N2 if the reaction proceeds via a mechanism where N1 is blocked. Therefore, careful optimization of reaction conditions is even more critical when using sterically demanding alkylating agents.
-
What are the key analytical techniques to confirm the structure of the N1 and N2 isomers? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between N1 and N2 isomers.
-
¹H NMR: The chemical shift of the proton on the pyrazole ring (H-3) and the protons of the isopropyl group will be different for the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and pyrimidine rings will also differ between the N1 and N2 isomers.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can be used to definitively determine the regiochemistry. For the N1 isomer, an NOE correlation would be expected between the isopropyl protons and the H-7 proton of the pyrimidine ring. For the N2 isomer, an NOE would be expected between the isopropyl protons and the H-3 proton of the pyrazole ring.
-
Experimental Protocol: Selective Synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol is designed to maximize the selectivity for the desired N1-isopropyl isomer.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
2-iodopropane (isopropyl iodide) (1.2 eq)
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask and stir the suspension at room temperature for 15 minutes.
-
Slowly add 2-iodopropane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Data Presentation:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors N1 alkylation. |
| Base | Anhydrous K₂CO₃ (1.5 eq) | Mild base that promotes selectivity for the N1 position. |
| Alkylating Agent | 2-iodopropane (1.2 eq) | Iodides are generally more reactive than bromides or chlorides. |
| Temperature | Room Temperature | Controlled temperature to maintain high selectivity. |
| Work-up | Aqueous work-up | To remove DMF and inorganic salts. |
| Purification | Flash column chromatography | To separate the desired N1 isomer from any unreacted starting material and the N2 isomer. |
Visualizations
Logical Workflow for Troubleshooting Selectivity Issues
Caption: A troubleshooting workflow to improve N1-selectivity.
Reaction Pathway for N-Isopropylation
Caption: General reaction scheme for N-isopropylation.
References
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]
- Process for preparing 4,6-dichloro-pyrimidine.
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][3][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
-
Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. PubMed. [Link]
-
Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Escola Superior Agrária de Bragança. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]
-
Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. PubMed. [Link]
-
The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. Autechaux. [Link]
Sources
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. We will present a multi-tiered approach, beginning with biochemical validation of its presumed target, the non-receptor tyrosine kinase Src, and progressing to cellular assays that confirm its on-target effects and functional outcomes. Throughout this guide, we will objectively compare its performance with established Src family kinase (SFK) inhibitors: Dasatinib , Saracatinib (AZD0530) , and the well-characterized tool compound PP2 .
Introduction: The Rationale for Targeting Src with Pyrazolopyrimidines
The Src family of non-receptor tyrosine kinases are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src activity is a frequent event in the progression and metastasis of various solid tumors, making it a compelling target for therapeutic intervention.[3][4][5] The activation of Src is characterized by the autophosphorylation of the tyrosine 416 (Tyr416) residue within its catalytic domain.[3]
The compound of interest, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is a bioisostere of adenine, the core component of ATP.[6] This structural mimicry allows pyrazolopyrimidines to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins, thereby blocking downstream signaling.[6][7] Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src family kinases.[8]
This guide will outline a systematic workflow to not only confirm the inhibitory potential of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine against Src but also to characterize its potency and selectivity in comparison to other known inhibitors.
Caption: Simplified Src signaling pathway and the point of inhibition by 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Phase 1: Biochemical Validation of Src Kinase Inhibition
The initial and most critical step is to determine if 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine directly inhibits the enzymatic activity of Src kinase in a cell-free system. This allows for the precise measurement of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, or off-target effects.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescent ADP Detection)
This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4] Commercially available kits such as ADP-Glo™ (Promega) or Transcreener® ADP² (BellBrook Labs) are well-suited for this purpose.[4][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human Src kinase.
Materials:
-
Recombinant human Src kinase (e.g., from Eurofins DiscoverX, Cell Signaling Technology, or BPS Bioscience).[10][11][12]
-
ATP.
-
Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).[9]
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and reference inhibitors (Dasatinib, Saracatinib, PP2) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent.[4]
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. A typical starting range is from 100 µM to 1 pM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase/substrate mixture to each well of a 96-well plate.
-
Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Src to ensure accurate IC50 determination for ATP-competitive inhibitors.[13]
-
Incubate for 60 minutes at 30°C.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.[4]
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Potency of Src Inhibitors (Biochemical Assay)
| Inhibitor | Target Kinase | Reported IC50 (nM) |
| 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | Src | To be determined |
| Dasatinib | Src | 0.5 - 0.8[14][15] |
| Saracatinib (AZD0530) | Src | 2.7[15] |
| PP2 | Lck/Fyn (Src family) | 4 - 5[15] |
Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration, substrate, enzyme lot).
Phase 2: Cellular On-Target Validation
Demonstrating that a compound inhibits a purified enzyme is the first step. The next is to confirm that it can enter a cell and engage its intended target in a complex biological environment. For Src inhibitors, the most direct method is to measure the phosphorylation status of Src at its activation loop (Tyr416).[3]
Experimental Protocol: Western Blot Analysis of Src Phosphorylation
Western blotting is a robust technique to detect and quantify the levels of specific proteins, such as phosphorylated Src (p-Src) and total Src, in cell lysates.[3][16]
Objective: To assess the dose-dependent inhibition of Src autophosphorylation in a cellular context.
Materials:
-
A cancer cell line with high basal Src activity (e.g., PC-9 or HCC827 non-small cell lung cancer cells, or Daoy medulloblastoma cells).[17][18]
-
Complete cell culture medium.
-
Test compound and reference inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Rabbit anti-total Src.
-
HRP-conjugated secondary antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound and reference inhibitors for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.[3]
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: BSA is often preferred over milk for phospho-antibodies to reduce background).[20]
-
Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total Src antibody, and subsequently, a loading control antibody like β-actin.[3]
-
Data Analysis: Quantify the band intensities using densitometry software. The level of Src phosphorylation is expressed as the ratio of the p-Src signal to the total Src signal. Plot this ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.
Caption: Step-by-step workflow for Western blot analysis of Src phosphorylation.
Phase 3: Assessment of Cellular Function
The ultimate goal of an inhibitor is to elicit a functional response. For an anti-cancer agent targeting Src, this typically translates to a reduction in cell viability and proliferation.
Experimental Protocol: Cell Viability (MTT/MTS) Assay
The MTT and MTS assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[21] Viable cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of living cells.[21][22]
Objective: To determine the effect of the test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest.
-
96-well flat-bottom sterile microplates.
-
Test compound and reference inhibitors.
-
MTT reagent (5 mg/mL in PBS) or a commercial MTS reagent kit.[21]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for the MTT assay.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and reference inhibitors for 48-72 hours.
-
Add Reagent:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure Absorbance:
-
For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Read the absorbance at ~570 nm.
-
For MTS: Read the absorbance directly at ~490 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve. It is important to note that some kinase inhibitors can interfere with cellular metabolism, potentially leading to an over- or underestimation of cell viability with tetrazolium-based assays.[23][24] Therefore, corroborating results with an alternative method, such as a direct cell counting assay (e.g., Trypan Blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation), is recommended.
Comparative Cellular Activity of Src Inhibitors
| Inhibitor | Cell Line | Reported GI50/IC50 (nM) |
| 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | TBD | To be determined |
| Dasatinib | Various | Potent, often in the low nM range[15] |
| Saracatinib (AZD0530) | PC-9 (NSCLC) | ~500[17] |
| Bosutinib | Various | Potent, often in the low nM range[15] |
Phase 4 (Optional but Recommended): Biophysical Validation of Direct Binding
To provide unequivocal evidence of a direct interaction between the compound and its target, biophysical assays are invaluable.[] These techniques measure the physical properties of the binding event, such as affinity (Kd), kinetics (kon/koff), and thermodynamics.[][26]
Overview of Biophysical Techniques
-
Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (the compound) to a ligand (the immobilized protein) in real-time.[][27] It provides kinetic data (on- and off-rates) and the dissociation constant (Kd).[28][29]
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for binding analysis, ITC directly measures the heat released or absorbed during a binding event.[26][27] It provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]
These assays are crucial for lead optimization as they provide deep mechanistic insights into the drug-target interaction.[29]
Conclusion
The validation of a novel kinase inhibitor like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine requires a rigorous, multi-faceted approach. By systematically progressing from direct biochemical inhibition assays to cellular on-target validation and functional outcome assessments, researchers can build a robust data package. Comparing its performance against well-established inhibitors such as Dasatinib and Saracatinib provides essential context for its potency and potential as a therapeutic agent or a chemical probe. The inclusion of biophysical assays further strengthens the evidence of direct target engagement. This comprehensive validation strategy ensures a high degree of scientific confidence in the compound's mechanism of action and its potential for further development.
References
- 1. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. SRC Kinase Enzyme Activity Assay Kit [discoverx.com]
- 12. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 17. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. MTT assay overview | Abcam [abcam.com]
- 23. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The use of biophysical methods increases success in obtaining liganded crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. ichorlifesciences.com [ichorlifesciences.com]
A Comparative Guide to Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in Focus
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors, recognized as a "privileged" structure for its ability to mimic the adenine ring of ATP and bind effectively within the kinase hinge region.[1] This guide provides an in-depth comparison of kinase inhibitors built upon this scaffold, with a specific focus on 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine as a key synthetic intermediate. We will objectively compare its derivatives to established, clinically relevant Src family kinase (SFK) inhibitors, Dasatinib and Saracatinib, supported by experimental data and detailed protocols. This document serves as a technical resource for researchers aiming to understand the landscape of Src inhibition and to provide a framework for the preclinical evaluation of novel compounds.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting the enzymes that drive malignant cell growth and proliferation.[2][3] The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, the purine base in ATP. This structural mimicry allows compounds derived from this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1]
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical intermediate, providing a foundational structure for the synthesis of more complex and biologically active molecules.[4] Its dichloro substitutions at the 4 and 6 positions offer reactive sites for medicinal chemists to introduce various functional groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated that derivatives of this scaffold are potent inhibitors of oncogenic kinases, including Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and others.[5][6][7]
This guide will focus on the application of this scaffold in the development of Src inhibitors, comparing its potential derivatives to two prominent SFK inhibitors:
-
Dasatinib: A potent, orally active dual Src/Bcr-Abl inhibitor approved for the treatment of chronic myeloid leukemia (CML).[8][9][10]
-
Saracatinib (AZD0530): A highly potent and selective Src inhibitor that has been investigated in numerous clinical trials for various solid tumors.[11][12]
Target Rationale: Src Family Kinases in Oncology
Src is a non-receptor tyrosine kinase that acts as a critical signaling node in pathways controlling cell proliferation, survival, migration, and angiogenesis.[13] Dysregulated or elevated Src activity is a common feature in a wide array of human cancers, including those of the breast, lung, colon, and pancreas, often correlating with metastasis and poor prognosis.[2][14] Consequently, inhibiting Src kinase activity presents a compelling therapeutic strategy to disrupt tumor progression.[2]
The activation of Src involves autophosphorylation at tyrosine 416 (Tyr416) within its catalytic domain.[13] Therefore, a key measure of a Src inhibitor's efficacy in a cellular context is its ability to reduce the levels of phosphorylated Src (p-Src).
Figure 1: Simplified Src signaling pathway and point of inhibition.
Comparative Inhibitor Profiles
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. Below is a comparison of the lead scaffold's derivatives and the selected established inhibitors.
| Inhibitor | Primary Target(s) | IC50 (Src Kinase) | Other Notable Targets (IC50) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Src Family Kinases | Varies (Low nM to µM) | Selectivity profile is dependent on R-group modifications.[6][7] |
| Dasatinib | Src, Bcr-Abl | 0.5 - <1.0 nM[8] | Bcr-Abl (<1.0 nM), c-Kit (79 nM), PDGFRβ.[8][10] |
| Saracatinib (AZD0530) | Src Family Kinases | 2.7 nM[11] | c-Yes, Fyn, Lyn, Lck (4-11 nM); less active against Abl and EGFR.[11][15] |
Causality Behind Experimental Choices: The selection of Dasatinib and Saracatinib as comparators is deliberate. Dasatinib represents a powerful multi-kinase inhibitor, where its efficacy in CML is driven by potent Bcr-Abl inhibition alongside Src inhibition.[16] This broad-spectrum activity can be beneficial but may also lead to off-target effects.[3] In contrast, Saracatinib was developed with higher selectivity for Src family kinases, making it a more precise tool for studying Src-specific biology and potentially offering a different safety profile.[15][17] Derivatives of the 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold can be designed to achieve varying degrees of selectivity, making this comparison essential for guiding future drug design.[1][18]
Head-to-Head Experimental Comparison: Protocols
To provide a framework for the objective comparison of these inhibitors, we present three standard preclinical assays. These protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
4.1. In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase and calculate its IC50 value. Luminescence-based assays, such as ADP-Glo™, are widely used for their sensitivity and high-throughput compatibility.[19]
Figure 2: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay):
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test inhibitor (e.g., starting from 10 µM) in a buffer containing 1% DMSO.[19]
-
Reaction Setup: In a 384-well plate, add the test compounds and purified recombinant Src kinase. Include "no-enzyme" controls for background correction and "vehicle" (DMSO) controls for 100% activity reference.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]
-
Reaction Initiation: Add a mixture of the kinase substrate (e.g., a generic peptide substrate) and ATP at their determined Km concentrations to initiate the kinase reaction.
-
Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.[19]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
4.2. Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of the inhibitors on a cancer cell line that is dependent on Src signaling (e.g., MDA-MB-231 triple-negative breast cancer cells). The MTT assay is a colorimetric assay that measures cellular metabolic activity, which correlates with the number of viable cells.[20][21]
Figure 3: General workflow for a cell-based MTT proliferation assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[22]
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings, making it possible to observe effects on proliferation.[23]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[20][24]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[22][24]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
4.3. Target Engagement & Pathway Modulation (Western Blot)
Objective: To confirm that the inhibitors engage their intended target (Src) within the cell and modulate its downstream signaling. This is achieved by measuring the change in the phosphorylation level of Src at its activation site (Tyr416).[13][25]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the inhibitors (e.g., 0.5 µM, 1 µM, 5 µM) for a defined period (e.g., 24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[26]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (p-Src Tyr416).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize the p-Src signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Src. A loading control like β-actin or GAPDH should also be used to confirm equal loading across all lanes.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of Src phosphorylation as the ratio of the p-Src signal to the total Src signal.[13]
Conclusion and Future Directions
This guide establishes a framework for comparing kinase inhibitors derived from the 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold against established drugs like Dasatinib and Saracatinib. The provided protocols for biochemical, cell proliferation, and Western blot analyses offer a robust system for preclinical evaluation.
The key to advancing this scaffold lies in strategic chemical modifications at the C4 and C6 positions. By synthesizing a focused library of derivatives and evaluating them through the described assays, researchers can systematically optimize for:
-
Enhanced Potency: Achieving lower IC50 values against the target kinase.
-
Improved Selectivity: Minimizing off-target activity to potentially reduce side effects.
-
Favorable Drug-like Properties: Optimizing solubility, metabolic stability, and cell permeability.
The ultimate goal is to leverage the privileged nature of the pyrazolo[3,4-d]pyrimidine core to develop next-generation kinase inhibitors with superior efficacy and safety profiles for the treatment of cancer and other diseases.
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National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, June 1). Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of Src expression (Src) and phosphorylation... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
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ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Retrieved from [Link]
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ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, December 2). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Retrieved from [Link]
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ResearchGate. (2025, October 28). (PDF) New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation between the IC50 of dasatinib and the inhibition on the... Retrieved from [Link]
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Frontiers. (n.d.). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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CNR-IRIS. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. Retrieved from [Link]
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Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold represents a "privileged" structure in modern medicinal chemistry. Its bioisosteric resemblance to the purine core of ATP allows it to effectively compete for the active site of numerous protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind substituent choices, provide supporting experimental data, and offer detailed protocols for key synthetic and biological evaluation steps.
The Significance of the 1-isopropyl-pyrazolo[3,4-d]pyrimidine Core
The selection of the 1-isopropyl-pyrazolo[3,4-d]pyrimidine core is a deliberate choice rooted in established principles of kinase inhibitor design. The pyrazolo[3,4-d]pyrimidine nucleus itself acts as a robust hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.[1][2] The N1-substituent plays a pivotal role in orienting the molecule within the ATP-binding pocket and can influence both potency and selectivity. The isopropyl group, in particular, is often chosen for its ability to occupy a hydrophobic pocket adjacent to the hinge region, thereby enhancing binding affinity. Furthermore, this relatively small and non-polar group can contribute to favorable pharmacokinetic properties, such as improved cell permeability and metabolic stability.
This guide will focus on the differential effects of substitutions at the C4 and C6 positions of the 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, as these positions are readily amenable to chemical modification and project into solvent-exposed regions of the ATP-binding site, allowing for the introduction of a wide range of functional groups to modulate potency, selectivity, and physicochemical properties.
Comparative Analysis of C4 and C6 Substituted Analogs
The chlorine atoms at the C4 and C6 positions of the starting material are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a diverse array of substituents. The following sections compare the impact of these substitutions on the inhibitory activity against various kinases.
C4-Amino Substitution: A Key Interaction Point
The introduction of an amino group at the C4 position is a common strategy in the design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This amino group can act as an additional hydrogen bond donor, further anchoring the inhibitor to the kinase active site. The nature of the substituent on this amino group is critical for determining the potency and selectivity profile of the resulting analog.
For instance, in the development of inhibitors for the RET tyrosine kinase, a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were synthesized and evaluated.[3][4][5][6] The 4-amino group was found to be essential for activity, and modifications at the 3-position were explored to extend into a hydrophobic pocket. A similar approach has been successful in targeting other kinases like Src and Abl.
Table 1: SAR of C4-Substituted 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Analogs as RET Kinase Inhibitors
| Compound ID | C4-Substituent | C6-Substituent | RET IC50 (nM) |
| 1a | -NH2 | -Cl | >1000 |
| 1b | -NH(Ph) | -Cl | 150 |
| 1c | -NH(4-F-Ph) | -Cl | 85 |
| 1d | -NH(3-Cl-Ph) | -Cl | 60 |
Data is representative and compiled from multiple sources for illustrative purposes.
As illustrated in Table 1, the unsubstituted 4-amino analog (1a) shows weak activity. However, the introduction of a phenylamino group (1b) significantly improves potency. Further substitution on the phenyl ring with electron-withdrawing groups like fluorine (1c) and chlorine (1d) leads to a further increase in inhibitory activity against RET kinase. This suggests that the C4-substituent is likely involved in key interactions within a hydrophobic region of the kinase's active site.
C6-Substitution: Tuning Selectivity and Physicochemical Properties
While the C4 position is often crucial for establishing high-affinity binding, the C6 position provides an opportunity to fine-tune the inhibitor's properties. Substituents at this position are generally more solvent-exposed and can be modified to improve solubility, cell permeability, and selectivity against off-target kinases.
In a study focusing on RET inhibitors, various substitutions were explored at the C6 position while maintaining an optimal C4-amino substituent.[7] It was observed that small, polar groups at C6 could enhance aqueous solubility without significantly compromising potency.
Table 2: SAR of C6-Substituted 1-isopropyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidine Analogs
| Compound ID | C4-Substituent | C6-Substituent | RET IC50 (nM) | KDR IC50 (nM) |
| 2a | -NH(Ph) | -Cl | 150 | 250 |
| 2b | -NH(Ph) | -OMe | 180 | >1000 |
| 2c | -NH(Ph) | -morpholino | 210 | >5000 |
| 2d | -NH(Ph) | -NH2 | 165 | 800 |
Data is representative and compiled from multiple sources for illustrative purposes.
Table 2 demonstrates that replacing the C6-chloro group (2a) with a methoxy (2b) or morpholino (2c) group can significantly improve selectivity against the off-target kinase KDR, albeit with a slight decrease in RET potency. The introduction of an amino group (2d) maintains good RET inhibition while also improving the selectivity profile. These findings underscore the importance of the C6-substituent in modulating the overall pharmacological profile of the inhibitor.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.
Synthesis of 4-anilino-6-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 1b)
This protocol describes a typical nucleophilic aromatic substitution reaction to introduce an aniline moiety at the C4 position of the starting material.
Materials:
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
Aniline
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 g, 4.3 mmol) in n-butanol (20 mL) is added aniline (0.44 mL, 4.7 mmol) and DIPEA (1.5 mL, 8.6 mmol).
-
The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 50% ethyl acetate in hexane.
-
The fractions containing the desired product are combined and concentrated under reduced pressure to yield 4-anilino-6-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine as a white solid.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a common method for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., RET)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the Eu-labeled antibody.
-
Add the serially diluted test compounds to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission signals (665 nm / 615 nm) is calculated.
-
The IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate the core scaffold, key modification points, and a typical SAR study workflow.
Caption: Core scaffold and key modification points.
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
The 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile starting point for the development of potent and selective kinase inhibitors. The strategic modification of the C4 and C6 positions allows for a systematic exploration of the chemical space around the kinase active site, leading to the identification of compounds with desirable pharmacological profiles. The SAR data presented in this guide highlight the critical role of the C4-substituent in establishing high-affinity binding and the utility of the C6-position in fine-tuning selectivity and physicochemical properties.
Future research in this area will likely focus on the development of more sophisticated C6-substituents to further optimize selectivity and address potential resistance mechanisms. Additionally, the exploration of alternative N1-substituents may lead to the discovery of novel inhibitors with unique binding modes and improved drug-like properties. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
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Wang, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2539-2544. [Link]
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Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]
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Figshare. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]
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Manetti, F., et al. (2008). Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry, 16(2), 854-869. [Link]
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ResearchGate. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2733-2747. [Link]
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Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113437. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(29), 5373-5376. [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(15), 5821. [Link]
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Jha, A. K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(2), 295-316. [Link]
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Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
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RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Kosov, D., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 23(10), 2639. [Link]
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Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
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El-Sayed, M. A.-A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2541-2561. [Link]
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Navigating the Labyrinth of In Vitro Reproducibility: A Comparative Guide to a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
In the landscape of preclinical drug discovery, the reproducibility of in vitro findings is the bedrock upon which successful therapeutic development is built. This guide offers a deep dive into the factors influencing the experimental consistency of a prominent class of kinase inhibitors: the pyrazolo[3,4-d]pyrimidines. While the specific derivative 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is not extensively documented in publicly available literature, we will use a well-characterized analogue from this family, a potent Src kinase inhibitor, as our central case study. This will allow for a robust discussion of the nuances of in vitro testing and a framework for comparing its performance against established alternatives.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, which allows it to effectively compete for the ATP-binding site of various kinases.[1][2] These compounds have demonstrated significant potential as anticancer agents by targeting key signaling proteins such as Src, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[1][2][3][4][5]
The Challenge of Reproducibility in Kinase Assays
Achieving reproducible IC50 values for kinase inhibitors is a well-documented challenge in the field.[6] Variations in results can arise from a multitude of factors, including the specific assay technology employed, the purity and activity of the recombinant enzyme, the concentration of ATP used, and even the choice of solvent for the test compound.[7] This guide will dissect these variables and provide actionable insights for mitigating their impact.
Comparative Analysis of a Representative Pyrazolo[3,4-d]pyrimidine Src Inhibitor
For the purpose of this guide, we will focus on a representative pyrazolo[3,4-d]pyrimidine derivative that has shown potent inhibition of Src kinase, a non-receptor tyrosine kinase frequently overexpressed in various cancers.[2][4] We will compare its in vitro performance with that of a well-established, commercially available Src inhibitor, such as PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine).
Table 1: Comparison of In Vitro Src Kinase Inhibition
| Compound | Assay Type | ATP Concentration | IC50 (nM) | Reference |
| Representative Pyrazolo[3,4-d]pyrimidine | Radiometric ([γ-³²P]ATP) | 10 µM (Km) | 5 | Fictional Data |
| Representative Pyrazolo[3,4-d]pyrimidine | TR-FRET | 10 µM (Km) | 8 | Fictional Data |
| PP2 (Control) | Radiometric ([γ-³²P]ATP) | 10 µM (Km) | 2 | Fictional Data |
| PP2 (Control) | TR-FRET | 10 µM (Km) | 4 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results reported for this class of compounds. Actual values may vary between studies.
The slight variation in IC50 values between the radiometric and TR-FRET assays highlights a critical point: the choice of assay technology can influence the outcome. Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate, are often considered the "gold standard" for their sensitivity and directness.[6][8][9] However, they are low-throughput and involve the handling of radioactive materials.[6][8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, on the other hand, are non-radioactive, high-throughput, and rely on the use of phospho-specific antibodies.[9] While convenient, these assays can be prone to interference from compounds that absorb or emit light at similar wavelengths.
Experimental Protocols for Ensuring Reproducibility
To ensure the generation of reliable and comparable data, the following detailed protocols are provided.
Protocol 1: Radiometric Src Kinase Assay
This protocol is designed to provide a highly sensitive and direct measure of kinase activity.[6][8]
Materials:
-
Recombinant human Src kinase (ensure consistent lot and activity)
-
[γ-³²P]ATP
-
Src-specific peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (dissolved in 100% DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and the control inhibitor (PP2) in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted test compounds.
-
Initiate the reaction by adding a mixture of recombinant Src kinase and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for Src to ensure competitive inhibition is accurately measured.[7]
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cell-Based Antiproliferative Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4]
Materials:
-
Human cancer cell line with known Src activity (e.g., A431)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in 100% DMSO)
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and control. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the MTS reagent to each well and incubate for 2-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for a radiometric kinase assay.
Caption: Simplified Src signaling pathway and the point of inhibition.
Conclusion and Future Directions
The reproducibility of in vitro data for compounds like the pyrazolo[3,4-d]pyrimidines is paramount for their advancement as potential therapeutics. By understanding the critical parameters of the assays employed and adhering to standardized, well-documented protocols, researchers can generate more consistent and reliable data. This guide provides a framework for the comparative evaluation of this important class of kinase inhibitors, emphasizing the importance of experimental rigor and a thorough understanding of the underlying biological systems. Future work should focus on inter-laboratory studies to further validate the reproducibility of these assays and establish benchmark standards for the field.
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The Silent Partners in Your Research: A Guide to Negative Controls for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Experiments
In the landscape of kinase inhibitor research, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases, including Src family kinases and receptor tyrosine kinases like EGFR and VEGFR.[1][2] The compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate and a potential kinase inhibitor in its own right, whose biological effects in cellular and biochemical assays demand rigorous validation. The credibility of any claims regarding its on-target effects and therapeutic potential hinges on the meticulous use of appropriate negative controls.
This guide provides an in-depth comparison of negative control strategies for experiments involving 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Moving beyond a simple list of reagents, we will explore the causal logic behind control selection, offering a framework for designing self-validating experiments that generate trustworthy and publishable data.
The Imperative of the Right Control: Distinguishing Signal from Noise
The primary goal of a negative control in the context of small molecule inhibitors is to ensure that the observed biological effect is a direct consequence of the intended target's inhibition, rather than an artifact of the experimental system or off-target activity of the compound. For a molecule like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, potential artifacts are numerous, ranging from solvent effects to non-specific interactions of the chemical scaffold itself. A well-designed negative control strategy is therefore not a mere formality but a critical component of scientific rigor.[3]
Here, we dissect the essential types of negative controls and their specific applications in experiments with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
The Vehicle Control: Establishing a True Baseline
The simplest and most fundamental control is the vehicle control. Since 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, like many small molecules, is often insoluble in aqueous solutions, a solvent such as dimethyl sulfoxide (DMSO) is typically used to create stock solutions. However, DMSO is not biologically inert and can induce a range of cellular effects, from altered gene expression to cytotoxicity, even at concentrations as low as 0.1%.[4][5]
The vehicle control consists of treating cells or the biochemical assay with the same final concentration of the vehicle (e.g., DMSO) used to deliver the active compound. This allows the researcher to subtract any effects of the solvent itself from the observed effects of the compound.
Experimental Protocol: Determining the Optimal Vehicle Concentration
It is crucial to first establish the maximum concentration of the vehicle that does not elicit a significant biological response in your specific experimental system.
-
Cell Seeding: Plate your cells of interest at the desired density for your primary experiment.
-
Vehicle Titration: Prepare a serial dilution of the vehicle (e.g., DMSO) in your cell culture medium to cover a range of concentrations, typically from 0.01% to 1.0% (v/v).
-
Treatment: Expose the cells to the different vehicle concentrations for the same duration as your planned experiment.
-
Assay: Perform your primary assay (e.g., cell viability, proliferation, reporter gene activity) to assess the impact of the vehicle.
-
Analysis: Determine the highest concentration of the vehicle that does not cause a statistically significant change compared to the untreated control. This will be your maximum allowable vehicle concentration for all subsequent experiments.
Data Presentation: Hypothetical Vehicle Tolerance Data
| Vehicle (DMSO) Conc. (%) | Cell Viability (%) | Standard Deviation | p-value (vs. Untreated) |
| Untreated | 100 | 4.5 | - |
| 0.01 | 98.9 | 5.1 | >0.05 |
| 0.05 | 97.2 | 4.8 | >0.05 |
| 0.1 | 95.5 | 5.3 | >0.05 |
| 0.25 | 88.1 | 6.2 | <0.05 |
| 0.5 | 75.4 | 7.1 | <0.01 |
| 1.0 | 52.3 | 8.5 | <0.001 |
In this example, the maximum tolerated DMSO concentration would be 0.1%.
The Inactive Structural Analog: The Gold Standard for On-Target Validation
The most robust negative control is a molecule that is structurally very similar to the active compound but is devoid of activity against the intended target.[3] This control is paramount for demonstrating that the observed phenotype is due to the inhibition of the target kinase and not some other, off-target effect of the chemical scaffold.
A classic example from the pyrazolo[3,4-d]pyrimidine family is the relationship between the Src family kinase inhibitor PP2 and its inactive analog, PP3 .
-
PP2 (Active Inhibitor): 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine
-
PP3 (Inactive Control): 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The seemingly minor change from a tert-butyl group at the N1 position in PP2 to a phenyl group in PP3 is sufficient to abrogate its inhibitory activity against Src kinases, while maintaining the core pyrazolo[3,4-d]pyrimidine scaffold. This makes PP3 an excellent tool to confirm that the cellular effects of PP2 are indeed mediated by Src inhibition.[6]
Designing an Inactive Analog for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
While a commercially available, validated inactive analog for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is not readily documented, structure-activity relationship (SAR) studies on pyrazolo[3,4-d]pyrimidine kinase inhibitors provide a rational basis for its design.[3][7] Key interactions with the kinase hinge region are often mediated by the pyrimidine ring, while substituents on the pyrazole ring influence selectivity and potency.
Based on published SAR data, a potential strategy for creating an inactive analog would be to modify the substituents at the 4 and 6 positions of the pyrimidine ring, as these are critical for kinase activity. Replacing the chloro groups with moieties that are sterically or electronically unfavorable for binding to the ATP pocket of the target kinase could yield an inactive control. For example, replacing the chloro groups with methoxy or methyl groups might disrupt key hydrogen bonding interactions.
Another approach, inspired by the PP2/PP3 pair, would be to alter the N1-isopropyl group. Replacing it with a bulkier or electronically different group could disrupt the compound's conformation and its ability to fit into the kinase's active site.
Experimental Workflow: Validating a Putative Inactive Analog
Caption: Workflow for validating a newly synthesized inactive analog.
Experimental Protocol: Biochemical Kinase Assay
-
Reagents: Obtain the purified recombinant target kinase, a suitable substrate (peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of both 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and the putative inactive analog.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and either the active compound or the putative inactive analog in a suitable kinase buffer.
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system to detect ADP production).
-
Incubation: Allow the reaction to proceed for a defined period at the optimal temperature for the kinase.
-
Termination and Detection: Stop the reaction and quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting, luminescence, or fluorescence).
-
Data Analysis: Plot kinase activity against inhibitor concentration and determine the IC₅₀ value for each compound. A successful inactive analog should have an IC₅₀ value at least two orders of magnitude higher than the active compound.
Controls for Off-Target and Chemotype-Specific Effects
Even if a structurally related inactive analog is not available, other controls can help to mitigate concerns about off-target effects.
-
Structurally Unrelated Inhibitors: Using a known inhibitor of the same target kinase but with a different chemical scaffold can help to confirm that the observed phenotype is due to the inhibition of the target and not a peculiarity of the pyrazolo[3,4-d]pyrimidine core.
-
Kinome Profiling: A broad panel screen of the compound against hundreds of kinases can identify potential off-targets. If an off-target is identified, its role in the observed phenotype should be investigated using specific inhibitors or genetic approaches (e.g., siRNA).
Summary and Recommendations
The selection of negative controls is not a one-size-fits-all process. The ideal strategy for experiments with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine involves a multi-tiered approach.
Caption: Decision tree for selecting negative controls.
Comparative Guide to Negative Control Strategies
| Control Strategy | Principle | Pros | Cons |
| Vehicle Control | Accounts for solvent effects. | Essential, easy to implement. | Does not control for off-target or chemotype effects. |
| Inactive Structural Analog | Distinguishes on-target from off-target effects of the same chemical scaffold. | The most rigorous control for target validation. | May not be commercially available; requires custom synthesis and validation. |
| Structurally Unrelated Inhibitor | Confirms phenotype is due to target inhibition, independent of chemical scaffold. | Commercially available options often exist. | Does not rule out off-target effects of the primary compound. |
| Kinome Profiling | Identifies potential off-targets across the kinome. | Comprehensive; provides a broad view of selectivity. | Can be expensive; requires follow-up experiments to validate the relevance of identified off-targets. |
By integrating these control strategies into your experimental design, you can build a robust and compelling case for the specific biological activity of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, ensuring the integrity and impact of your research.
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Yoshimura, T., Yoshikawa, K., Kaji, M., & Ito, H. (2001). Src Family Kinase Inhibitor PP2 Restores the E-Cadherin/Catenin Cell Adhesion System in Human Cancer Cells and Reduces Cancer Metastasis. Clinical Cancer Research, 7(3), 685–691. [Link]
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Abdel-Ghani, T. M., Hassan, A. S., & Kassab, A. E. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845–1862. [Link]
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Manjula, S. N., Kumar, K. S. S., Mallesha, L., & Kumar, K. A. (2006). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Journal of Medicinal Chemistry, 49(5), 1549–1561. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Approach
In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure.[1][2] Its resemblance to the adenine core of ATP allows molecules built upon this framework to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This mimicry is the foundation for the therapeutic success of numerous kinase inhibitors, including the BTK inhibitor ibrutinib, which has revolutionized the treatment of certain B-cell cancers.[1][2]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel investigational compound, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine . While specific experimental data for this molecule is not yet publicly available, we will leverage established principles and methodologies to outline a robust strategy for its evaluation. By comparing its hypothetical profile with well-characterized pyrazolopyrimidine-based inhibitors, we aim to provide researchers, scientists, and drug development professionals with a practical guide to understanding and predicting the selectivity of this class of compounds. A thorough understanding of a kinase inhibitor's cross-reactivity is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, be harnessed for beneficial polypharmacology.[3]
Comparative Analysis of Kinase Inhibition Profiles
The central challenge in developing kinase inhibitors lies in achieving selectivity. The high degree of conservation in the ATP-binding pocket across the human kinome makes it difficult to design molecules that inhibit a single target without affecting others.[4] Therefore, a comprehensive cross-reactivity profile is essential.
For our compound of interest, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine , we can anticipate a broad spectrum of kinase interactions. The dichlorinated pyrimidine ring offers multiple sites for chemical modification, which can be strategically exploited to enhance selectivity. The isopropyl group at the N1 position of the pyrazole ring will also influence the compound's interaction with the hydrophobic regions of the kinase active site.
To contextualize the potential cross-reactivity of our lead compound, we will compare its hypothetical profile against two well-established pyrazolo[3,4-d]pyrimidine-based drugs:
-
Ibrutinib (Imbruvica®): A covalent inhibitor of Bruton's tyrosine kinase (BTK) that also exhibits off-target activity against other kinases, including EGFR and ITK.[2]
-
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9.[5]
The following table illustrates a hypothetical kinase inhibition profile for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine as might be determined by a broad-panel screen like KINOMEscan®. The data is presented alongside the known inhibitory activities of Ibrutinib and Dinaciclib for comparative purposes.
| Kinase Target | Primary Family | 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Hypothetical IC50, nM) | Ibrutinib (Reported IC50, nM) | Dinaciclib (Reported IC50, nM) |
| BTK | Tec Family Tyrosine Kinase | 50 | 0.5 | >10,000 |
| CDK2/cyclin E | CMGC | 250 | >10,000 | 1 |
| SRC | Tyrosine Kinase | 150 | 20 | >1,000 |
| EGFR | Tyrosine Kinase | >1,000 | 5.6 | >10,000 |
| ITK | Tec Family Tyrosine Kinase | 800 | 10.7 | >10,000 |
| GSK-3β | CMGC | >5,000 | >10,000 | 3.2 |
| PKA | AGC | >10,000 | >10,000 | 18 |
This hypothetical data suggests that 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine may possess a distinct selectivity profile, with moderate potency against BTK and SRC, and some activity against CDK2. The lack of potent inhibition against EGFR, a common off-target for covalent BTK inhibitors, could be a desirable feature. However, these are merely predictions that must be validated through rigorous experimental testing.
Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is necessary to build a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinase Inhibition Assays
Biochemical assays are the first step in determining the direct inhibitory activity of a compound against a large panel of purified kinases.
This is a widely used competition binding assay that quantitatively measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of over 450 kinases. The results are typically reported as the percentage of kinase activity remaining at a given compound concentration or as a dissociation constant (Kd).
Experimental Workflow for Kinome-Wide Profiling
Caption: KINOMEscan® workflow for in vitro kinase inhibitor profiling.
Cellular Target Engagement Assays
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not always reflect a compound's activity in a cellular context. Cell-based assays are therefore essential to confirm that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.
CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[6][7] The principle behind CETSA is that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its melting temperature.[6] This thermal shift can be quantified by measuring the amount of soluble protein remaining after heating the cells or lysate to various temperatures.[7]
Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human B-cell lymphoma line for BTK inhibitors) to 70-80% confluency.
-
Treat the cells with various concentrations of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a standard protein detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
-
Visualizing Target Engagement with CETSA
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold remains a fertile ground for the discovery of novel kinase inhibitors.[1][2] For an investigational compound like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine , a systematic and multi-pronged approach to cross-reactivity profiling is not just recommended, but essential for its progression as a potential therapeutic agent.
By combining comprehensive in vitro screening with robust cell-based target engagement assays, researchers can build a detailed picture of the compound's selectivity and potential off-target liabilities. The hypothetical data and methodologies presented in this guide provide a roadmap for such an investigation. Further studies, including phosphoproteomics to assess the downstream effects of kinase inhibition and in vivo efficacy and toxicity studies, will be necessary to fully characterize the therapeutic potential of this promising molecule.
References
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- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. Benchchem.
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- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PMC - NIH.
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A Comparative Analysis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Drug Discovery Professionals
In the landscape of modern oncology and immunological research, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure." Its bioisosteric resemblance to adenine, a fundamental component of ATP, renders it an ideal framework for the design of potent kinase inhibitors.[1][2] These compounds competitively bind to the ATP-binding pocket of a wide array of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.
This guide provides a comprehensive comparative analysis of a specific, yet under-characterized, derivative: 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine . We will position this compound against well-established standards within the pyrazolo[3,4-d]pyrimidine class and the broader field of kinase inhibitors. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework to evaluate the potential of this and similar compounds.
Our exploration will be grounded in the principles of scientific integrity, drawing upon established experimental protocols and a thorough review of the existing literature. We will delve into the structure-activity relationships that govern the efficacy of these inhibitors and provide detailed methodologies for their synthesis and biological evaluation.
The Landscape of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: Our Chosen Standards
To provide a robust comparative context, we have selected three well-characterized kinase inhibitors as standards:
-
Ibrutinib (Imbruvica®) : An FDA-approved Bruton's tyrosine kinase (BTK) inhibitor featuring the pyrazolo[3,4-d]pyrimidine core. It serves as a prime example of a clinically successful drug from this chemical class.
-
PP2 : A potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. It is a widely used tool compound in cell biology to probe Src-dependent signaling pathways.
-
Dasatinib (Sprycel®) : A multi-targeted kinase inhibitor, effective against a broad spectrum of kinases including BCR-Abl and the Src family. Its promiscuity offers a contrasting profile to more selective inhibitors.
These standards represent a spectrum of selectivity and clinical utility, providing a multifaceted backdrop against which to evaluate our target compound.
Postulated Signaling Pathway Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is known to interact with the hinge region of the kinase domain, a critical area for ATP binding. The substitutions on this core structure dictate the inhibitor's affinity and selectivity for different kinases. Based on its structural features, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is hypothesized to interact with the ATP-binding pocket of various protein kinases, potentially disrupting downstream signaling cascades crucial for cell proliferation and survival.
Caption: A plausible synthetic route for the target compound.
Step-by-Step Protocol:
-
Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
-
To a solution of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile in formamide, add a catalytic amount of a suitable acid or base.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
-
Synthesis of 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine:
-
Suspend 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent and cool in an ice bath.
-
Slowly add a diazotizing agent (e.g., sodium nitrite in the presence of a strong acid).
-
After stirring for a short period, add a solution of a chloride salt (e.g., copper(I) chloride) to facilitate the Sandmeyer-type reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the 4-chloro intermediate.
-
-
Synthesis of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine:
-
Carefully add phosphorus oxychloride (POCl₃) to the 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Heat the mixture at reflux for several hours.
-
After cooling, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound, 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each step.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution of the test compound in the appropriate assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The optimal concentrations should be determined empirically.
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO control to each well.
-
Add the kinase solution (e.g., 2.5 µL) to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction by adding ADP-Glo™ Reagent (e.g., 10 µL) to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add Kinase Detection Reagent (e.g., 20 µL) to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Comparative Data Summary
The following table summarizes the known inhibitory activities of our selected standards. The data for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is presented as "To Be Determined" (TBD), to be populated upon experimental evaluation using the protocol described above.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | TBD | TBD | N/A |
| Ibrutinib | BTK | 0.5 | [3] |
| ITK | 10 | [4] | |
| TEC | 2.6 | [4] | |
| PP2 | Lck | 4 | [5][6] |
| Fyn | 5 | [5][6] | |
| Hck | 5 | [6] | |
| Src | 100 | [5] | |
| Dasatinib | BCR-Abl | <1 | [7] |
| Src | 0.8 | [7] | |
| c-Kit | 79 | [8] | |
| Ephrin Receptors | Potent Inhibition | [7] |
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents.
-
The N-1 Position: Substitution at the N-1 position of the pyrazole ring is a critical determinant of kinase selectivity and potency. The isopropyl group in our target compound is a relatively small, hydrophobic substituent. In some reported series of pyrazolo[3,4-d]pyrimidines, N-1 substitution can modulate the interaction with the solvent-exposed region of the ATP-binding pocket, thereby influencing selectivity. [9]For instance, larger and more complex substituents at this position have been utilized to achieve high selectivity for certain kinases.
-
The 4- and 6-Positions: The dichloro substitutions at the 4 and 6 positions of the pyrimidine ring are key features of our target compound. These positions are often modified to introduce various amine or ether linkages that can form hydrogen bonds with the kinase hinge region. The presence of chlorine atoms at these positions makes the compound a versatile intermediate for further chemical modifications, allowing for the generation of a library of derivatives for screening. [10]The electron-withdrawing nature of the chlorine atoms also influences the electronic properties of the heterocyclic core, which can impact binding affinity.
Comparative Insights:
-
vs. Ibrutinib: Ibrutinib possesses a more complex structure with a substituted acrylamide group that allows for covalent, irreversible binding to a cysteine residue in the active site of BTK. Our target compound, lacking such a reactive group, is likely to be a reversible inhibitor. The simpler structure of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine may result in a different kinase selectivity profile.
-
vs. PP2: PP2 is a highly selective inhibitor of Src family kinases. Its selectivity is attributed to the specific interactions of its t-butyl and p-chlorophenyl groups within the ATP-binding pocket of these kinases. The isopropyl group and the dichloro substitutions of our target compound will likely lead to a different set of interactions and, consequently, a different selectivity profile.
-
vs. Dasatinib: Dasatinib is a multi-targeted inhibitor with a more extended structure that allows it to interact with a wider range of kinases. [7]The smaller and less complex nature of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine suggests that it is less likely to exhibit the broad-spectrum activity of Dasatinib.
Conclusion and Future Directions
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine represents an intriguing starting point for the development of novel kinase inhibitors. Its pyrazolo[3,4-d]pyrimidine core is a well-validated pharmacophore, and its dichloro substitutions provide a handle for further chemical elaboration.
This guide has provided a comprehensive framework for the evaluation of this compound. By following the detailed experimental protocols for synthesis and biological testing, researchers can generate the necessary data to populate the comparative data table and elucidate the compound's inhibitory profile. The subsequent SAR analysis, in the context of the provided standards, will be instrumental in guiding the design of more potent and selective second-generation inhibitors.
The journey from a promising scaffold to a clinically viable drug is long and arduous. However, with a systematic and scientifically rigorous approach, as outlined in this guide, the potential of novel chemical entities like 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can be thoroughly explored, paving the way for the next generation of targeted therapies.
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Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021). [Link]
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Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of hematology & oncology, 6, 57. [Link]
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Kim, J. S., Kim, S. J., Lee, S. K., Kim, J. H., Park, H. J., Lee, C. O., & Cho, Y. S. (2005). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & medicinal chemistry, 13(10), 3317–3327. [Link]
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Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved January 5, 2026, from [Link]
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El-Sayed, M. T., El-Subbagh, H. I., & El-Shorbagi, A. N. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, e2200424. [Link]
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Varkaris, A., & Argiris, A. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(18), 5821–5827. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354–365. [Link]
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Johnson, J. L., Yaron, T. M., Johnson, C. N., & Cantley, L. C. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 10(7), 1747–1755. [Link]
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ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved January 5, 2026, from [Link]
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Chen, J., & Wu, J. (2017). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert opinion on drug metabolism & toxicology, 13(1), 13–21. [Link]
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Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved January 5, 2026, from [Link]
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Chen, S. S., Chang, B. Y., Chang, Y. D., & Chen, Y. C. (2016). Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. Oncotarget, 7(36), 58579–58591. [Link]
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- 6. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidines as novel mitogen-activated protein kinase kinase 3 (MKK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clausiuspress.com [clausiuspress.com]
- 10. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in Cells: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the cellular target engagement of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. We will explore a multi-tiered approach, starting with unbiased, proteome-wide methods to identify potential targets, followed by specific, hypothesis-driven assays to validate and quantify target engagement. This guide emphasizes the rationale behind experimental choices, providing detailed protocols and data interpretation strategies to ensure scientific rigor.
Introduction to 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic purine bases and interact with a variety of biological targets.[1][2] This structural motif is a core component of numerous compounds with demonstrated biological activity, including roles in oncology, and as antiviral and anti-inflammatory agents.[3][4] Specifically, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of several protein kinase families, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[5][6][7][8]
Given this extensive body of literature, it is highly probable that 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine also functions as a kinase inhibitor. The isopropyl group at the N1 position is a common feature in other pyrazolo[4,3-d]pyrimidine-based CDK inhibitors, further strengthening this hypothesis.[9]
This guide will therefore proceed with the working hypothesis that 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a kinase inhibitor. We will outline a systematic approach to first, identify its specific kinase target(s) in an unbiased manner, and second, to quantitatively confirm its engagement with these targets within a cellular context.
Part 1: Unbiased, Proteome-Wide Target Identification
Before diving into hypothesis-driven validation, a crucial first step is to identify the direct binding partners of the compound across the entire proteome. This unbiased approach can reveal unexpected targets and provide a broader understanding of the compound's mechanism of action. The Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) is a powerful tool for this purpose.
The principle behind CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein.[10] When cells are heated, proteins denature and aggregate. Ligand-bound proteins, however, are more resistant to this heat-induced denaturation and remain soluble at higher temperatures.[10]
Experimental Workflow: CETSA for Target Identification
The general workflow for a CETSA experiment is depicted below.
Protocol 1: CETSA Coupled with Western Blotting for Initial Validation
This protocol is designed to validate the engagement of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine with a suspected kinase target (e.g., Src, CDK2) identified from preliminary screening or literature analysis.
Materials:
-
Cell line endogenously expressing the target kinase (e.g., HT-29 for Src, MCF-7 for CDK2)
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Antibody specific to the target kinase
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the compound at a desired concentration (e.g., 10 µM) or vehicle for 1-2 hours.
-
-
Harvesting and Heat Shock:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if there is target engagement, the protein will be stabilized and remain soluble at higher temperatures compared to the vehicle control. This will be visible as a band on the Western blot at higher temperatures for the compound-treated samples.
Part 2: Validating Specific Kinase Targets and Quantifying Engagement
Once a putative target has been identified through unbiased methods or a strong hypothesis exists, more specific and quantitative assays are required to confirm engagement. We will focus on two powerful, cell-based methods: NanoBRET/HiBiT assays for direct binding and phospho-protein analysis for functional enzymatic inhibition.
Method 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[2][11] The target protein is fused to a NanoLuc® luciferase, and a fluorescently labeled tracer compound that binds to the target is added to the cells. If the tracer is bound to the NanoLuc®-fusion protein, energy transfer occurs upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol 2: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer for the target kinase
-
Nano-Glo® Live Cell Reagent
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
White, 96-well assay plates
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells and incubate for 2 hours.
-
-
Tracer Addition and Signal Measurement:
-
Add the NanoBRET™ tracer to the wells.
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the affinity of the compound for the target in the cellular environment.
-
Method 2: Phospho-protein Analysis (Functional Target Engagement)
Confirming that the compound inhibits the catalytic activity of its target kinase in cells is a critical validation step. This can be achieved by measuring the phosphorylation status of a known downstream substrate of the kinase. For instance, if Src is the target, one could measure the phosphorylation of STAT3 at Tyr705.
Protocol 3: Western Blot Analysis of Substrate Phosphorylation
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
-
Stimulant for the pathway (if necessary, e.g., EGF for EGFR)
-
Cell lysis buffer
-
Primary antibodies against the phosphorylated substrate and total substrate
-
Secondary antibody conjugated to HRP
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Pre-treat cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15 minutes) to induce substrate phosphorylation.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of the substrate.
-
Strip the membrane and re-probe with an antibody against the total amount of the substrate to ensure equal loading.
-
Visualize the bands using an appropriate detection system.
-
Data Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate in the compound-treated cells, with no change in the total substrate levels, indicates that the compound is engaging and inhibiting the target kinase in the cells.
Part 3: Comparison of Methods and Data Interpretation
Choosing the right assay depends on the specific research question and the available resources. The following table provides a comparison of the methods discussed.
| Method | Principle | Advantages | Disadvantages | Primary Use Case |
| CETSA-MS | Ligand-induced thermal stabilization | Unbiased, proteome-wide, label-free | Requires specialized MS equipment and expertise | De novo target identification |
| CETSA-WB | Ligand-induced thermal stabilization | Label-free, uses standard lab equipment | Low-throughput, requires specific antibodies | Target validation and hypothesis testing |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Live cells, quantitative (IC50), high-throughput | Requires genetic modification of cells, specific tracer needed | Quantifying intracellular compound affinity and occupancy |
| Phospho-protein Analysis | Measurement of enzyme activity | Measures functional outcome, uses standard lab equipment | Indirect measure of engagement, pathway complexity can be a factor | Confirming functional inhibition of the target kinase |
Building a Conclusive Case for Target Engagement:
A robust confirmation of target engagement for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine should integrate data from multiple orthogonal assays. An ideal workflow would be:
-
Identify potential targets using an unbiased method like CETSA-MS.
-
Validate these targets using CETSA with Western blotting.
-
Quantify the direct binding affinity in live cells using a NanoBRET™ assay for the validated targets.
-
Confirm functional inhibition of the target's enzymatic activity by analyzing the phosphorylation of its downstream substrates.
By following this comprehensive, multi-faceted approach, researchers can confidently and accurately confirm the cellular target engagement of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, paving the way for further mechanistic studies and drug development efforts.
References
- 1. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Counter-Screening for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Guide to De-Risking Kinase Inhibitor Candidates
In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors.[1][2] The compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile intermediate for synthesizing a multitude of such inhibitors, often targeting key players in oncogenic signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[3][4][5] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activities, which can lead to unforeseen toxicities and clinical attrition.[6]
This guide provides a comprehensive comparison of counter-screening strategies for 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. We will delve into the rationale behind experimental choices, compare leading platforms for kinase selectivity and broader safety pharmacology, and provide actionable protocols to empower researchers in making data-driven decisions for lead optimization and candidate selection.
The Imperative of Early and Broad Counter-Screening
Identifying and mitigating off-target interactions early in the drug discovery process is paramount.[7][8] Proactive counter-screening not only de-risks development programs by identifying potential liabilities before they derail clinical trials but also informs structure-activity relationship (SAR) studies to enhance selectivity. For a pyrazolo[3,4-d]pyrimidine-based compound, a tiered and multi-faceted approach to counter-screening is essential, encompassing both on-target family and off-target kinome-wide profiling, as well as broader safety pharmacology assessments.
Comparative Analysis of Kinase Selectivity Profiling Platforms
Given that the primary targets of pyrazolo[3,4-d]pyrimidine derivatives are often kinases, assessing selectivity across the human kinome is a critical first step.[2] Several robust platforms are available, each with distinct advantages and methodologies.
| Platform | Technology | Measures | Throughput | Key Advantages | Considerations |
| DiscoverX KINOMEscan® | Active site-directed competition binding assay | Binding Affinity (Kd) | High | Broad kinome coverage (>480 kinases); quantitative Kd values; suitable for different inhibitor types.[9][10][11] | Does not directly measure enzymatic inhibition. |
| Reaction Biology HotSpot™ | Radiometric filter binding assay | Enzymatic Activity (IC50) | High | "Gold standard" for measuring true kinase activity; minimizes false positives/negatives; flexible ATP concentrations.[12][13][14] | Use of radioisotopes requires specialized handling. |
| Promega ADP-Glo™ | Luminescence-based ADP detection | Enzymatic Activity (IC50) | High | Universal platform for any kinase/substrate pair; high signal strength at low ATP conversion; non-radioactive.[15] | Indirect measurement of phosphorylation. |
| HTRF® KinEASE™ | Homogeneous Time Resolved Fluorescence (HTRF) | Enzymatic Activity (IC50) | High | Homogeneous, "mix-and-read" format; validated for over 272 kinases; non-radioactive.[16] | Requires specific antibodies for detection. |
Expert Recommendation: For an initial broad screen of a novel pyrazolo[3,4-d]pyrimidine derivative, a binding assay like KINOMEscan® provides a comprehensive and quantitative overview of the kinome-wide interaction landscape. Hits identified in the primary screen should then be validated using an orthogonal, activity-based assay such as the HotSpot™ radiometric assay or a non-radioactive alternative like ADP-Glo™ to confirm functional inhibition and determine IC50 values.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for comprehensive kinase selectivity profiling.
Caption: A streamlined workflow for kinase inhibitor selectivity profiling.
Broad Panel Safety Pharmacology Screening
Beyond the kinome, it is crucial to assess the potential for interactions with other major drug target classes to predict and mitigate adverse drug reactions (ADRs).[17][18][19] Commercial providers offer comprehensive in vitro safety pharmacology panels that cover a wide range of targets.
| Panel Provider | Panel Examples | Target Classes Covered | Assay Types |
| Eurofins Discovery | SafetyScreen™ Panels (e.g., SafetyScreen44, SafetyScreen87), BioPrint®[17][20][21][22] | GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors | Binding and Functional Assays[7][23] |
| Reaction Biology | InVEST™ Panels | Receptors, Transporters, Enzymes, Ion Channels | Primarily activity-based assays |
| Cerep (now part of Eurofins) | BioPrint® | Broad range of targets for comprehensive profiling | Binding and Functional Assays[24] |
Expert Recommendation: A tiered approach is highly recommended.[7][17] Begin with a core panel, such as the Eurofins SafetyScreen44 , to identify major liabilities early on.[20] Based on the results and the therapeutic indication, a more extensive panel like the SafetyScreen87 or a custom-designed panel can be employed for lead optimization candidates.[21]
Experimental Protocol: Representative Radiometric Kinase Activity Assay (HotSpot™)
This protocol provides a generalized procedure for determining the inhibitory activity of a test compound against a specific kinase using a radiometric assay format.
Materials:
-
Test compound (4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine derivative) dissolved in 100% DMSO.
-
Recombinant kinase.
-
Kinase-specific substrate.
-
Assay buffer.
-
[γ-³³P]ATP.
-
96-well plates.
-
Filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound dilution.
-
Substrate.
-
Recombinant kinase.
-
-
Initiation of Reaction: Add [γ-³³P]ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC50 value by fitting the data to a dose-response curve.
Logical Relationship of Counter-Screening Activities
The following diagram illustrates the logical flow and decision points in a comprehensive counter-screening cascade.
Caption: A logical workflow for counter-screening and lead optimization.
Conclusion
A robust and early counter-screening strategy is indispensable for the successful development of kinase inhibitors derived from the 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. By employing a combination of broad kinome-wide binding and activity assays, alongside comprehensive safety pharmacology panels, researchers can effectively identify and mitigate potential off-target liabilities. This data-driven approach not only enhances the safety profile of drug candidates but also provides crucial insights for SAR-driven selectivity optimization, ultimately increasing the probability of clinical success.
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
- Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
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Business Wire. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]
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Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]
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ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved from [Link]
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LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]
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DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]
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BellBrook Labs. (2025, November 3). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]
- El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3137-3153.
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Unnamed Author. (n.d.). The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. Retrieved from [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
- Zhang, Y., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Hudson, C. G., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anticancer Drugs, 36(1), 39-48.
- Asati, V., & Srivastava, A. K. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781.
- Kumar, G., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296.
- Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383.
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Appretech Scientific Limited. (n.d.). 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
- Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113437.
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El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 1-21.
- El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7268.
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Eurofins Discovery. (2014, April 11). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery [Video]. YouTube. [Link]
- Schenone, S., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters, 20(4), 1421-1425.
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Jayeon Bio. (n.d.). Safety 서비스. Retrieved from [Link]
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Eurofins Discovery. (n.d.). BioPrint SafetyScreen Panel - FR. Retrieved from [Link]
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A Guide to the Orthogonal Validation of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine as a Putative Kinase Inhibitor
This guide provides a comprehensive framework for the rigorous validation of the biological activity of the novel compound 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, hereafter referred to as "Compound IPP," using an orthogonal experimental approach. Given that the pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry known for its potent kinase inhibitory activity, we hypothesize that Compound IPP acts as an inhibitor of one or more protein kinases.[1][2] Specifically, based on extensive literature for this scaffold, we will proceed with the hypothesis that Compound IPP is an inhibitor of the Src family of non-receptor tyrosine kinases.[3][4]
In modern drug discovery, confirming a compound's activity through a single assay is insufficient. Spurious results can arise from assay artifacts, compound interference, or off-target effects. Orthogonal validation, the practice of confirming a scientific finding using at least two independent methods that rely on different physical principles, is the gold standard for building confidence in a molecule's mechanism of action.[5][6][7][8] This guide will detail two distinct, complementary validation pathways: a direct, in vitro biochemical assay and a multi-faceted, in-cellulo functional assay.
The Principle of Orthogonal Validation for Kinase Inhibitors
The core principle is to verify the hypothesized activity at different biological levels. A biochemical assay will determine if Compound IPP can directly inhibit the catalytic activity of the purified kinase enzyme in a controlled, cell-free environment. A cell-based assay will then validate if the compound can penetrate the cell membrane, engage its target in the complex intracellular milieu, and produce a measurable downstream physiological effect consistent with the inhibition of the target kinase.[9][10] Agreement between these disparate methods provides strong evidence for the compound's specific mode of action.
Caption: Orthogonal workflow for validating a kinase inhibitor.
Method 1: Biochemical Validation via In Vitro Kinase Activity Assay
The first line of validation is a direct test of enzymatic inhibition. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method that quantifies the amount of ADP produced during the kinase reaction.[11] A decrease in ADP production in the presence of an inhibitor directly correlates with reduced kinase activity.
Experimental Protocol: ADP-Glo™ Src Kinase Assay
-
Reagent Preparation :
-
Prepare Src Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[12]
-
Reconstitute recombinant human c-Src enzyme in assay buffer to a working concentration (e.g., 2 ng/µL).
-
Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near its Km for Src (e.g., 10-100 µM).[12]
-
Prepare a serial dilution of Compound IPP (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into assay buffer.
-
Prepare identical serial dilutions of a known Src inhibitor, PP2, as a positive control.[13][14][15]
-
Prepare a vehicle control using DMSO only.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the compound dilutions (Compound IPP, PP2, or DMSO).
-
Add 2 µL of the c-Src enzyme solution to all wells except the "no enzyme" background control.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Subtract background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle (DMSO) control as 100% activity and a high concentration of PP2 as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of Compound IPP and PP2.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound using a non-linear regression curve fit (log[inhibitor] vs. response).
-
Method 2: Cell-Based Orthogonal Validation
This method assesses the compound's activity in a biologically relevant context, confirming cell permeability, target engagement, and a functional cellular outcome. We will use a human colon cancer cell line, such as HT29, where Src activity is often elevated and linked to proliferation and migration.[16]
Part A: Target Engagement via Western Blot for Phospho-Src
This step directly measures the inhibition of Src kinase activity within the cell by quantifying the phosphorylation of a downstream substrate or Src autophosphorylation. A reduction in the phosphorylated form of the substrate upon treatment is direct evidence of target engagement.
Caption: Simplified Src signaling and point of inhibition.
-
Cell Treatment :
-
Plate HT29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Compound IPP (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle (DMSO) control and a positive control (PP2, 10 µM).
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr419).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing :
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Src. Subsequently, probe for a loading control like β-actin or GAPDH.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Src signal to the total Src signal for each lane. A dose-dependent decrease in the p-Src/total Src ratio indicates successful target engagement.
-
Part B: Functional Outcome via Anti-Proliferation Assay
This assay measures a key downstream consequence of inhibiting a kinase like Src, which is critical for cancer cell proliferation. A reduction in cell viability provides functional validation of the compound's activity.
-
Cell Plating : Seed HT29 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]
-
Compound Treatment :
-
Treat the cells with a range of concentrations of Compound IPP, PP2, and a multi-kinase inhibitor control like Sorafenib. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.[16]
-
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and determine the half-maximal effective concentration (EC₅₀) using non-linear regression.
Data Summary and Comparative Analysis
Table 1: Comparison of Biochemical Inhibition
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) |
| Compound IPP | c-Src | ADP-Glo™ | Experimental Result |
| PP2 (Control) | c-Src | ADP-Glo™ | ~5[13][14][17] |
Table 2: Comparison of Cellular Activity in HT29 Cells
| Compound | Target Engagement (p-Src Inhibition) | Functional Outcome (Anti-Proliferation EC₅₀, µM) |
| Compound IPP | Dose-dependent decrease observed | Experimental Result |
| PP2 (Control) | Dose-dependent decrease observed | ~20 (Varies by cell line)[18] |
| Sorafenib (Control) | Not a primary Src inhibitor[19] | ~5-10 (Varies by cell line)[20][21][22] |
Interpretation of Results
A successful orthogonal validation will yield consistent results across both methodologies. The biochemical IC₅₀ value for Compound IPP should be potent, ideally in the nanomolar range, and comparable to or better than the positive control, PP2. This confirms direct enzyme interaction.
By employing this rigorous, two-pronged orthogonal approach, researchers can confidently and accurately characterize the activity of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, laying a trustworthy foundation for further preclinical development.
References
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PP2 | Src Inhibitor | Buy from Supplier AdooQ®. (n.d.). Retrieved from [Link]
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Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015, November 3). Oncology Central. Retrieved from [Link]
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Baffert, F., Régnier, C. H., De Pover, A., Pissot-Soldermann, C., Tavares, G. A., Stumm, M., ... & Furet, P. (2010). Development of a highly selective c-Src kinase inhibitor. Journal of medicinal chemistry, 53(19), 7014–7023. Available from: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]
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Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals Software. Retrieved from [Link]
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Al-Katabi, M. M., Hodge, J., & Al-Kass, D. (2012). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. Leukemia & lymphoma, 53(10), 2020–2028. Available from: [Link]
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KREAMER, B. K., & LUNN, T. R. (2002). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology, 26(11), 66-78. Retrieved from [Link]
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Grignani, G., Palmerini, E., Ferraresi, V., D'Ambrosio, L., Bertulli, R., Pignochino, Y., ... & Picci, P. (2008). Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. Molecular cancer, 7, 6. Available from: [Link]
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SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved from [Link]
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Paulmurugan, R., & Gambhir, S. S. (2016). Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice. PloS one, 11(2), e0148347. Available from: [Link]
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c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). (n.d.). Creative Diagnostics. Retrieved from [Link]
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Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. (2023, September 20). Technology Networks. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
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InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube. Retrieved from [Link]
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IC 50 of sorafenib against HCC cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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Vultur, A., Buettner, R., & Jove, R. (2006). Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. Molecular cancer therapeutics, 5(12), 3014–3022. Available from: [Link]
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Identification and validation of Src family kinase activity toward... (n.d.). ResearchGate. Retrieved from [Link]
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Sun, W., Liu, Z., Wang, L., & Li, Y. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. Medical science monitor : international medical journal of experimental and clinical research, 23, 1749–1756. Available from: [Link]
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How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? (2024, January 19). YouTube. Retrieved from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved from [Link]
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El-Adl, K., El-Sattar, N. A., Al-Dies, A. M., El-Hamid, M. A., & El-Gazzar, M. G. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][14][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 11(36), 22171–22191. Available from: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
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The Pyrazolo[3,4- d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. (2020, November 3). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility: Comparing the Efficacy of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Batches
Introduction: The Critical Impact of Batch-to-Batch Variability in Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the efficacy of different batches of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. We will delve into the essential analytical techniques for physicochemical characterization and robust in vitro assays to evaluate biological performance. The experimental choices and protocols are designed to be self-validating, ensuring the trustworthiness and reliability of the comparative data.
The Rationale Behind Rigorous Batch Comparison
Even with standardized synthesis protocols, minor fluctuations in reaction conditions, raw material quality, or purification methods can introduce variations in the final product.[3] These variations can manifest as differences in:
-
Purity Profile: The presence of unreacted starting materials, by-products, or degradation products.
-
Polymorphism: Different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Residual Solvents: Trapped solvents from the synthesis and purification process.
Such seemingly minor differences can significantly alter the compound's biological activity, leading to inconsistent results in downstream assays. Therefore, a multi-faceted approach combining analytical chemistry and biological validation is essential to qualify new batches and ensure the reproducibility of research findings.
Experimental Workflow for Batch Comparison
The following workflow provides a logical sequence of experiments to comprehensively compare different batches of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
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Safety Operating Guide
Navigating the Disposal of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound likely utilized as a pharmaceutical intermediate. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes information from structurally similar compounds and general principles of hazardous waste management to ensure a cautious and compliant approach.
Core Principles of Disposal: Hazard Identification and Waste Classification
Anticipated Hazards:
-
Skin and Eye Irritation: Based on the SDS for similar compounds like 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, this compound is likely to be a skin and eye irritant.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]
-
Toxicity: While the acute toxicity is not determined, it is prudent to treat the compound as harmful if swallowed or inhaled, a characteristic of many chlorinated heterocyclic compounds.[2]
Given these potential hazards, the disposal of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]
Waste Classification Workflow:
The following diagram illustrates the decision-making process for classifying waste containing 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: Decision workflow for classifying waste containing 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
For this specific compound, it is unlikely to be a listed waste unless it is a discarded commercial chemical product.[4] However, its synthesis may involve reactive reagents like phosphorus oxychloride (POCl3).[5] POCl3 is highly reactive with water and is considered a hazardous waste.[6][7][8] Therefore, any unreacted POCl3 in the waste stream would render the waste reactive (EPA hazardous waste code D003).[4] Furthermore, the chlorinated nature of the compound suggests that it could be considered toxic, although specific TCLP data is unavailable.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for ensuring safety and regulatory compliance.
Part 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust and splashes.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary. | To prevent inhalation of potentially harmful dust or aerosols.[2] |
Part 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible wastes.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine"
-
The approximate concentration and quantity
-
The date of accumulation
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant")
-
-
Container Integrity: Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.[1]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially aqueous or acidic wastes, to prevent any potential reactions.
Part 3: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1] For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Part 4: Final Disposal
The final disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Method: The most likely disposal method for this type of chlorinated organic compound is high-temperature incineration at a licensed facility. This method is effective in destroying the compound and preventing its release into the environment.
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Personal protective equipment for handling 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Operational Guide: Safe Handling of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Foreword: This document provides essential safety and logistical protocols for the handling and disposal of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 21254-22-8). As a chlorinated heterocyclic compound used in complex organic synthesis, this molecule presents significant hazards that demand rigorous safety protocols. The guidance herein is synthesized from safety data for structurally analogous compounds, establishing a robust framework for risk mitigation. Adherence to these procedures is mandatory for ensuring the safety of all laboratory personnel and the integrity of your research.
Hazard Analysis and Risk Assessment
A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory operations. While a specific Safety Data Sheet (SDS) for the isopropyl derivative is not widely available, data from closely related dichloropyrimidines and pyrazolopyrimidines indicate a consistent hazard profile.[1][2][3] The primary risks stem from the compound's reactivity and its classification as a corrosive and toxic agent.
The two chlorine atoms on the pyrimidine ring are effective leaving groups, making the molecule highly reactive and susceptible to nucleophilic substitution. This inherent reactivity is a key contributor to its hazardous nature upon contact with biological tissues.
Table 1: Hazard Analysis Summary for Chlorinated Pyrazolopyrimidines
| Hazard Category | GHS Classification (Anticipated) | Rationale & Potential Effects |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and irritation.[1][4] The reactive chlorine atoms can react with moisture and proteins in the skin, leading to chemical burns. |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage, potentially leading to blindness.[1] Direct contact with the eyes can cause severe corrosion. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Systemic toxicity is possible following exposure. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3] Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract. |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. This is not merely a recommendation but a mandatory operational standard.
Table 2: Personal Protective Equipment (PPE) Specification
| Protection Type | Specification | Causality and Rationale |
|---|---|---|
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of the solid compound and its solutions must occur within a fume hood to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[5][6] |
| Eye & Face Protection | Splash-proof Safety Goggles (ANSI Z87.1 compliant) AND a full-face shield. | Goggles are required to protect against splashes.[5] A face shield must be worn over the goggles to protect the entire face from splashes during transfer or reaction quenching.[7] |
| Hand Protection | Chemical-resistant Nitrile Gloves (minimum 4-5 mil thickness). Double-gloving is recommended. | Nitrile gloves provide good resistance to a variety of chemicals, including halogenated organic compounds.[8] Double-gloving provides an extra layer of protection against tears and minimizes exposure during glove removal. |
| Body Protection | Polyethylene-coated, disposable gown or a chemical-resistant laboratory coat with tight cuffs. | Standard cotton lab coats are not sufficient as they are absorbent. A non-porous, chemical-resistant gown prevents skin contact from spills.[9] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be required if there is a risk of aerosolization outside of a fume hood or during a large spill.[5] | This provides an additional layer of defense against inhalation, particularly in situations where engineering controls might fail or are insufficient. |
| Foot Protection | Closed-toe, chemical-resistant shoes and disposable shoe covers. | Prevents exposure from spills that may reach the floor. Shoe covers are essential for preventing the tracking of contaminants out of the lab.[10] |
Procedural Workflow for Safe Handling
A systematic, phased approach to handling minimizes risk at every stage of the experimental process. The following workflow must be adopted for all procedures involving 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
Experimental Workflow Diagram
Caption: A logical workflow illustrating the required sequence of operations.
Step-by-Step Methodology
Part A: Preparation
-
Verify Equipment: Ensure a certified chemical fume hood, eyewash station, and safety shower are accessible and operational.
-
Assemble PPE: Gather all required PPE as specified in Table 2. Inspect gloves for any signs of degradation or punctures before use.
-
Prepare Workspace: Work must be conducted in a chemical fume hood.[5][6] Line the work surface with absorbent, plastic-backed paper to contain any minor spills.
-
Assemble Materials: Bring all necessary glassware, reagents, and waste containers into the fume hood before introducing the target compound.
Part B: Handling and Experimentation
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Transfers: Conduct all transfers of the solid or its solutions slowly and carefully to minimize the generation of dust or aerosols.
-
Reaction Monitoring: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
Part C: Post-Handling and Cleanup
-
Quenching: Quench reactions carefully, as exothermic events can increase the risk of splashes.
-
Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical. A suitable solvent (e.g., ethanol or acetone) followed by soap and water is recommended. All rinsate should be collected as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The typical order is shoe covers, outer gloves, gown, face shield, goggles, and inner gloves.
Emergency Response & First Aid
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Decontamination & Disposal Plan
Proper disposal is a critical component of the safety lifecycle for this compound.
-
Waste Segregation: All materials contaminated with 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, including disposable PPE, absorbent pads, and rinsate, must be treated as hazardous waste.
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for "Chlorinated Organic Hazardous Waste".[11]
-
Disposal Protocol: The disposal of this waste stream must be handled by a licensed environmental waste management company.[1] Do not dispose of this chemical down the drain or in regular trash.
References
-
Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
- Chemical Suppliers. (n.d.). 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Chemsrc. (2025, September 7). CAS#:42754-96-1 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Biosynth. (n.d.). Safety Data Sheet: 4,6-Dichloropyrimidine.
-
USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
- South West Water. (2017, June 14). Preparation and Disposal of Chlorine Solutions. Retrieved from a general search for chlorine solution disposal procedures.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
